Product packaging for 4-Hydroxymephenytoin(Cat. No.:CAS No. 61837-65-8)

4-Hydroxymephenytoin

Katalognummer: B014861
CAS-Nummer: 61837-65-8
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: OQPLORUDZLXXPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Hydroxymephenytoin is an imidazolidine-2,4-dione.
metabolite of mephenytoin;  RN given refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B014861 4-Hydroxymephenytoin CAS No. 61837-65-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPLORUDZLXXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20977407
Record name 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61837-65-8
Record name 4-Hydroxymephenytoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20977407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxymephenytoin: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymephenytoin is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of the parent drug and is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Due to the genetic variability in CYP2C19 activity within the population, the rate of this compound formation varies significantly among individuals, impacting the pharmacokinetics and therapeutic or adverse effects of mephenytoin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolism, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is a hydantoin derivative. Its chemical structure is characterized by a five-membered hydantoin ring substituted with an ethyl group, a 4-hydroxyphenyl group, and a methyl group.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione
SMILES String CCC1(C(=O)N(C)C(=O)N1)c1ccc(O)cc1
InChI Key OQPLORUDZLXXPD-UHFFFAOYSA-N
CAS Number 61837-65-8
Molecular Formula C₁₂H₁₄N₂O₃

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 234.25 g/mol [2]
Melting Point 153-154 °C[3]
pKa 9.97 (acidic)[4]
LogP 1.2[2]
Solubility Soluble in DMSO and methanol.[3]

Metabolism and Pharmacogenetics

The primary route of mephenytoin metabolism is the stereoselective 4'-hydroxylation of the (S)-enantiomer to form (S)-4-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19.[5] The (R)-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6.

The activity of CYP2C19 is subject to genetic polymorphism, leading to distinct phenotypes in the population:

  • Extensive Metabolizers (EMs): Individuals with normal enzyme activity.

  • Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.

  • Poor Metabolizers (PMs): Individuals with little to no enzyme activity.

This genetic variation has significant implications for mephenytoin therapy, as poor metabolizers exhibit impaired clearance of (S)-mephenytoin, leading to its accumulation and potential for adverse drug reactions. The frequency of the poor metabolizer phenotype varies among different ethnic populations.

Mephenytoin_Metabolism mephenytoin (R,S)-Mephenytoin s_mephenytoin (S)-Mephenytoin mephenytoin->s_mephenytoin r_mephenytoin (R)-Mephenytoin mephenytoin->r_mephenytoin cyp2c19 CYP2C19 (Polymorphic) s_mephenytoin->cyp2c19 cyp2b6 CYP2B6 r_mephenytoin->cyp2b6 hydroxymephenytoin (S)-4-Hydroxymephenytoin conjugation Glucuronide Conjugation hydroxymephenytoin->conjugation nirvanol (R)-Nirvanol cyp2c19->hydroxymephenytoin 4'-Hydroxylation cyp2b6->nirvanol N-Demethylation excretion Urinary Excretion conjugation->excretion

Mephenytoin Metabolism Pathway

Experimental Protocols

Chemical Synthesis of this compound

It is crucial to note that this is a generalized synthetic scheme, and specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for the synthesis of this compound. This synthesis involves highly toxic reagents and should only be performed by experienced chemists in a properly equipped laboratory.

Extraction of this compound from Biological Matrices

The following are representative protocols for the extraction of this compound from urine and plasma.

a) Solid-Phase Extraction (SPE) from Urine [6]

SPE_Workflow start Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis loading Sample Loading hydrolysis->loading conditioning SPE Cartridge Conditioning (e.g., C18) conditioning->loading washing Washing Step (to remove interferences) loading->washing elution Elution of Analyte (with organic solvent) washing->elution evaporation Solvent Evaporation elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

References

4-Hydroxymephenytoin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug mephenytoin. A critical analyte in pharmacogenetic studies, this compound serves as a key biomarker for the activity of the cytochrome P450 enzyme CYP2C19. Understanding its formation, properties, and analytical measurement is crucial for drug development, clinical pharmacology, and personalized medicine. This document details its chemical properties, metabolic pathway, and established experimental protocols for its quantification.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

ParameterValueSource
CAS Number 61837-65-8[1][2]
Molecular Formula C₁₂H₁₄N₂O₃[1]
Molecular Weight 234.25 g/mol [2][3][4]
Synonyms (±)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin, p-hydroxymephenytoin[2]
Appearance White solid[2]
Melting Point 153-154 °C[2]
Storage Temperature 2-8°C[2]

Metabolic Pathway of Mephenytoin to this compound

The formation of this compound is a primary route of mephenytoin metabolism in humans. This biotransformation is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19) in the liver[1][5]. The reaction involves the stereospecific aromatic hydroxylation of the S-enantiomer of mephenytoin[1]. Genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in the rate of this compound formation, which is the basis for its use in phenotyping studies to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates[5].

Mephenytoin_Metabolism Mephenytoin (S)-Mephenytoin Metabolite This compound Mephenytoin->Metabolite Aromatic Hydroxylation Excretion Glucuronide Conjugate (Urine Excretion) Metabolite->Excretion Glucuronidation Enzyme CYP2C19 (Liver Microsomes) Enzyme->Metabolite

Caption: Metabolic pathway of (S)-Mephenytoin to this compound via CYP2C19.

Experimental Protocols

The quantification of this compound in biological matrices is essential for CYP2C19 phenotyping and pharmacokinetic studies. Below are detailed methodologies for commonly employed analytical techniques.

Experimental Workflow: Quantification of this compound in Urine

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Urine_Sample Urine Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Enzymatic_Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic_Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing and Quantification LCMS->Data_Processing

Caption: General workflow for the quantification of this compound in urine.

Quantification in Human Urine by LC-MS/MS

This method is highly sensitive and specific for the simultaneous quantification of mephenytoin and its metabolites.

  • Sample Preparation:

    • To 50 µL of urine, add a buffered β-glucuronidase solution.

    • Incubate the mixture at 37°C for 6 hours to deconjugate the glucuronidated metabolite.

    • Terminate the reaction and precipitate proteins by adding methanol containing an internal standard (e.g., 4'-methoxymephenytoin).

    • Centrifuge the sample and transfer the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile/methanol (50:50) in water. The organic phase is increased from 10% to 90%.

    • Flow Rate: As optimized for the specific system.

  • Mass Spectrometry Conditions:

    • Instrument: Triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum, Thermo Electron).

    • Ionization: Negative electrospray ionization (ESI-).

    • Detection: Selected Reaction Monitoring (SRM) mode.

  • Quantification:

    • Linearity is typically observed in the concentration range of 15-10,000 ng/mL.

    • The lower limit of quantification (LLOQ) for 4'-hydroxymephenytoin is approximately 20 ng/mL.

In Vitro CYP2C19 Activity Assay using Human Liver Microsomes

This protocol is used to determine the kinetic parameters of this compound formation.

  • Reagents and Materials:

    • Human liver microsomes (HLMs) as the CYP2C19 enzyme source.

    • (S)-mephenytoin as the substrate.

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

    • NADPH regenerating system to initiate and sustain the metabolic reaction.

    • Acetonitrile or methanol (ice-cold) to terminate the reaction.

    • This compound standard for the calibration curve.

  • Reaction System Configuration (Final volume of 200 µL):

    • Combine Tris-HCl buffer, HLMs (final protein concentration of 0.1-0.5 mg/mL), and (S)-mephenytoin (substrate concentrations ranging from 1 to 400 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH (final concentration of 1 mM).

    • Incubate at 37°C for a specified time.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 rpm for 10 minutes).

    • Collect the supernatant for UPLC-MS/MS analysis to quantify the formed this compound.

    • Calculate the rate of product formation to determine CYP2C19 activity.

HPLC Method with UV Detection for Urinary this compound

A simpler, though less sensitive, method for quantification.

  • Sample Preparation:

    • Perform enzymatic deconjugation of urine samples as described in the LC-MS/MS protocol.

    • Add an internal standard (e.g., phenobarbital).

    • Extract the sample with diethyl ether.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Isocratic elution with acetonitrile-water (24:76, v/v).

    • Flow Rate: 1.2 mL/min.

    • Detection: UV detector at 204 nm.

  • Quantification:

    • Quantification is based on the peak-height ratio of this compound to the internal standard.

    • This method has shown good intra- and inter-day precision (<10%).

Conclusion

This compound is a pivotal metabolite in the study of CYP2C19 activity and the metabolism of mephenytoin. The analytical methods detailed in this guide provide robust and reliable means for its quantification in various research and clinical settings. A thorough understanding of its formation and measurement is indispensable for professionals in drug development and pharmacogenomics.

References

An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxy Mephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-hydroxy mephenytoin is the principal metabolite of (S)-mephenytoin, an anticonvulsant drug. Its formation is almost exclusively mediated by the cytochrome P450 enzyme CYP2C19, making it a critical biomarker for the enzyme's activity in pharmacogenetic studies. This technical guide provides a comprehensive overview of the synthesis of (S)-4-hydroxy mephenytoin, with a primary focus on the well-established enzymatic pathway. Currently, there is a notable absence of published methods for the de novo chemical synthesis of (S)-4-hydroxy mephenytoin, likely due to the high stereoselectivity and efficiency of the enzymatic route. This document details the experimental protocols for the enzymatic synthesis, presents relevant quantitative data, and includes visualizations to illustrate the metabolic pathway.

Introduction

Mephenytoin, a hydantoin-class anticonvulsant, is metabolized in the human liver through two primary pathways: N-demethylation to nirvanol and aromatic hydroxylation to 4-hydroxy mephenytoin. The hydroxylation of the S-enantiomer of mephenytoin is highly stereoselective, catalyzed almost exclusively by the CYP2C19 enzyme.[1] This specificity has established (S)-4-hydroxy mephenytoin as a reliable probe for phenotyping and genotyping individuals based on their CYP2C19 metabolic activity.[1] Understanding the synthesis of this metabolite is crucial for researchers in drug metabolism, pharmacokinetics, and personalized medicine.

This guide focuses on the enzymatic synthesis of (S)-4-hydroxy mephenytoin, providing detailed protocols and quantitative data to aid in its laboratory-scale production for use as an analytical standard or in further research.

Synthesis Pathways

The synthesis of (S)-4-hydroxy mephenytoin is predominantly achieved through an enzymatic pathway. A thorough review of the scientific literature reveals a lack of established methods for the chemical synthesis of this specific stereoisomer.

Enzymatic Synthesis: The Primary Route

The stereoselective hydroxylation of (S)-mephenytoin at the 4'-position of the phenyl ring is catalyzed by CYP2C19.[1][2] This reaction occurs in the liver and can be replicated in vitro using various sources of the enzyme, such as human liver microsomes, recombinant CYP2C19 expressed in cell lines, or purified enzyme preparations.[3]

The overall reaction can be summarized as follows:

(S)-Mephenytoin + O₂ + NADPH + H⁺ → (S)-4-Hydroxy Mephenytoin + H₂O + NADP⁺

This pathway is highly efficient and specific, yielding the (S)-enantiomer of the hydroxylated metabolite.

Chemical Synthesis: An Uncharted Territory

Despite extensive searches, no specific and reproducible methods for the de novo chemical synthesis of racemic or (S)-4-hydroxy mephenytoin have been found in the peer-reviewed scientific literature. The challenges in achieving the required regioselectivity for the hydroxylation of the phenyl ring and the stereoselectivity at the chiral center of the hydantoin ring likely make chemical synthesis a less favorable option compared to the highly specific enzymatic method.

Experimental Protocols: Enzymatic Synthesis

The following protocol is a generalized procedure for the in vitro enzymatic synthesis of (S)-4-hydroxy mephenytoin. Optimization may be required depending on the specific enzyme source and experimental goals.

Materials and Reagents
  • Enzyme Source: Human liver microsomes (HLMs), recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells), or a purified CYP2C19 enzyme preparation.

  • Substrate: (S)-Mephenytoin

  • Cofactor: NADPH, or an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Buffer: Potassium phosphate buffer (pH 7.4) or Tris-HCl buffer (pH 7.4)

  • Quenching Solution: Acetonitrile or methanol (ice-cold)

  • Analytical Standards: (S)-4-hydroxy mephenytoin for calibration and quantification

Reaction Setup

The following table outlines a typical reaction mixture for the enzymatic synthesis.

ComponentFinal Concentration
Enzyme Source (Protein)0.1 - 0.5 mg/mL
(S)-Mephenytoin10 - 100 µM
NADPH1 mM
Buffer (e.g., Tris-HCl)100 mM, pH 7.4
Total Volume e.g., 200 µL
Step-by-Step Procedure
  • Preparation: Prepare stock solutions of (S)-mephenytoin and NADPH. The NADPH solution should be prepared fresh before each experiment.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the buffer, enzyme source, and (S)-mephenytoin solution to the desired final concentrations.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding the NADPH solution.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period, typically ranging from 20 to 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins and halt enzymatic activity.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant for analysis.

Analytical Quantification

The concentration of the synthesized (S)-4-hydroxy mephenytoin is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3] This method offers high sensitivity and selectivity for accurate quantification. A stable isotope-labeled internal standard is often used to improve the accuracy of the quantification.

Quantitative Data

The yield of (S)-4-hydroxy mephenytoin is dependent on several factors, including the source and activity of the CYP2C19 enzyme, substrate concentration, and incubation time. The following table provides representative kinetic parameters for the 4'-hydroxylation of (S)-mephenytoin by human liver microsomes and recombinant CYP2C19.

Enzyme SourceKm (µM)Vmax (pmol/min/mg protein or pmol/min/nmol P450)Reference
Human Liver Microsomes30 - 350Varies significantly between individuals[4]
Recombinant CYP2C19~20 - 50~5 - 15[2]

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). These values can vary between studies and experimental conditions.

Visualizations

Enzymatic Synthesis Pathway of (S)-4-Hydroxy Mephenytoin

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products S_Mephenytoin (S)-Mephenytoin CYP2C19 CYP2C19 S_Mephenytoin->CYP2C19 NADPH NADPH + H+ NADPH->CYP2C19 O2 O2 O2->CYP2C19 S_4_Hydroxy_Mephenytoin (S)-4-Hydroxy Mephenytoin CYP2C19->S_4_Hydroxy_Mephenytoin NADP NADP+ CYP2C19->NADP H2O H2O CYP2C19->H2O

Caption: Enzymatic conversion of (S)-Mephenytoin to (S)-4-Hydroxy Mephenytoin by CYP2C19.

Experimental Workflow for Enzymatic Synthesis

G A 1. Assemble Reaction Mixture (Buffer, Enzyme, (S)-Mephenytoin) B 2. Pre-incubate at 37°C (5 minutes) A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Incubate at 37°C (20-60 minutes) C->D E 5. Terminate Reaction (Add ice-cold Acetonitrile/Methanol) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Collect Supernatant for Analysis (LC-MS/MS) F->G

References

The Mechanism of 4-Hydroxymephenytoin Formation by CYP2C19: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the formation of 4-hydroxymephenytoin from (S)-mephenytoin, a reaction catalyzed by the human cytochrome P450 enzyme, CYP2C19. This metabolic pathway is of significant interest in drug development and clinical pharmacology due to the pronounced genetic polymorphism of the CYP2C19 gene, which leads to substantial inter-individual variability in drug clearance and response.

Introduction to Mephenytoin Metabolism and CYP2C19

The anticonvulsant drug mephenytoin is a racemic mixture of (R)- and (S)-enantiomers, each undergoing distinct metabolic fates. The 4'-hydroxylation of the (S)-enantiomer is a stereospecific reaction almost exclusively catalyzed by CYP2C19, making (S)-mephenytoin an ideal probe substrate for assessing the in vivo and in vitro activity of this enzyme.[1][2] The product of this reaction is (S)-4'-hydroxymephenytoin. Understanding the mechanism of this reaction is crucial for predicting drug-drug interactions and for personalizing medicine for drugs metabolized by CYP2C19.

Genetic variations in the CYP2C19 gene can lead to the production of non-functional or decreased-function enzymes, resulting in a "poor metabolizer" (PM) phenotype.[1][3] This phenotype is more prevalent in Asian populations (up to 20%) compared to Caucasians and African-Americans.[1] Poor metabolizers have a reduced capacity to hydroxylate (S)-mephenytoin, leading to altered pharmacokinetics and a potential for adverse drug reactions when taking medications cleared by CYP2C19.[1]

The Catalytic Cycle of CYP2C19 and Aromatic Hydroxylation

The formation of this compound by CYP2C19 follows the general catalytic cycle of cytochrome P450 enzymes. This process involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate.

The mechanism of aromatic hydroxylation by cytochrome P450 enzymes is a complex process.[4][5][6] The currently accepted model suggests that the rate-limiting step is the addition of the highly reactive ferryl-oxo intermediate (Compound I) to the aromatic ring of the substrate.[4][6] This addition proceeds through a transition state that has both radical and cationic characteristics.[4][6] The subsequent steps leading to the formation of the final phenol product, this compound, occur with low energy barriers.[4]

CYP450_Catalytic_Cycle cluster_cycle CYP2C19 Catalytic Cycle Fe3 CYP2C19 (Fe³⁺) Fe3_S Substrate Binding (S-Mephenytoin) Fe3->Fe3_S Fe3_S_bound CYP2C19-S (Fe³⁺) Fe3_S->Fe3_S_bound Fe2_S_bound First Electron Transfer (from CPR) Fe3_S_bound->Fe2_S_bound e⁻ Fe2_S_O2 O₂ Binding Fe2_S_bound->Fe2_S_O2 Fe2_S_O2_bound CYP2C19-S-O₂ (Fe²⁺) Fe2_S_O2->Fe2_S_O2_bound Fe3_S_O2_2min Second Electron Transfer (from CPR or Cyt b5) Fe2_S_O2_bound->Fe3_S_O2_2min e⁻ Compound_I Compound I [Fe⁴⁺=O]⁺∙ Fe3_S_O2_2min->Compound_I 2H⁺, H₂O Fe3_SOH Hydroxylated Substrate Complex Compound_I->Fe3_SOH S-Mephenytoin -> 4'-OH-Mephenytoin Product_release Product Release (4'-OH-Mephenytoin) Product_release->Fe3 Fe3_SOH->Product_release Experimental_Workflow cluster_workflow In Vitro Metabolism Assay Workflow start Start prepare_mix Prepare Incubation Mixture (Enzyme, Buffer, Substrate) start->prepare_mix pre_incubate Pre-incubate at 37°C prepare_mix->pre_incubate add_nadph Initiate Reaction (Add NADPH regenerating system) pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate Reaction (Add quenching solvent) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant (HPLC or LC-MS/MS) centrifuge->analyze end End analyze->end Genotype_Phenotype_Relationship cluster_logic Genotype to Phenotype Relationship genotype CYP2C19 Genotype em Extensive Metabolizer (*1/*1) genotype->em im Intermediate Metabolizer (*1/*2) genotype->im pm Poor Metabolizer (*2/*2) genotype->pm normal_activity Normal em->normal_activity reduced_activity Reduced im->reduced_activity no_activity Absent pm->no_activity activity CYP2C19 Enzyme Activity normal_metabolism Normal 4-OH-Mephenytoin Formation normal_activity->normal_metabolism intermediate_metabolism Intermediate 4-OH-Mephenytoin Formation reduced_activity->intermediate_metabolism poor_metabolism Poor/Absent 4-OH-Mephenytoin Formation no_activity->poor_metabolism phenotype Metabolic Phenotype

References

The Pharmacokinetics of 4-Hydroxymephenytoin: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the metabolic fate of mephenytoin's primary metabolite, 4-hydroxymephenytoin, providing key pharmacokinetic data, experimental methodologies, and metabolic pathway visualizations for drug development professionals.

Introduction

This compound is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of mephenytoin and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2] Consequently, the pharmacokinetics of this compound are highly dependent on the genetic makeup of an individual, leading to significant inter-individual variability in drug response and potential for adverse effects. This technical guide provides a comprehensive overview of the current understanding of this compound pharmacokinetics in humans, with a focus on quantitative data, experimental protocols, and the underlying metabolic pathways.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound are intrinsically linked to the metabolism of its parent compound, S-mephenytoin. A population pharmacokinetic model developed by Elsherbiny et al. provides the most detailed insights into the formation and elimination of S-4-hydroxymephenytoin.[3] The model distinguishes between different CYP2C19 metabolizer phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).

ParameterDescriptionValue (EMs)Value (IMs)Value (PMs)UnitsReference
CL25 Formation clearance of S-4-hydroxymephenytoin15.82.10.04L/day[3]
CL50 Elimination clearance of S-4-hydroxymephenytoin20.620.620.6L/day[3]
V5 Volume of distribution of S-4-hydroxymephenytoin56.656.656.6L[3]
F6 First-pass formation of S-4-hydroxymephenytoinEstimatedNot EstimatedNot Estimated-[3]

Note: The provided values are based on a population pharmacokinetic model and represent typical estimates for each metabolizer group. Inter-individual variability is a significant factor. The elimination clearance (CL50) and volume of distribution (V5) were estimated to be the same across the different metabolizer groups in this model.

Metabolic Pathway of Mephenytoin

Mephenytoin is metabolized in humans via two primary pathways: 4'-hydroxylation and N-demethylation. The 4'-hydroxylation of the S-enantiomer of mephenytoin to S-4-hydroxymephenytoin is the major route of elimination and is almost exclusively catalyzed by CYP2C19.[1][2] The resulting this compound is then rapidly eliminated, primarily in the urine, after glucuronidation.[4] The N-demethylation pathway, leading to the formation of nirvanol, is of lesser importance for S-mephenytoin elimination.

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin This compound Mephenytoin->Hydroxymephenytoin CYP2C19 (4'-hydroxylation) Nirvanol Nirvanol (5-ethyl-5-phenylhydantoin) Mephenytoin->Nirvanol N-demethylation Glucuronide This compound Glucuronide Hydroxymephenytoin->Glucuronide UGTs Urine Urinary Excretion Glucuronide->Urine

Metabolic pathway of mephenytoin in humans.

Experimental Protocols

The in-vivo pharmacokinetics of this compound are typically studied through phenotyping studies involving the oral administration of mephenytoin to healthy volunteers.

CYP2C19 Phenotyping Study Protocol

A representative experimental workflow for determining an individual's CYP2C19 metabolizer status involves the following steps:

  • Subject Recruitment and Dosing: Healthy volunteers are recruited and administered a single oral dose of racemic mephenytoin (typically 100 mg).[3]

  • Sample Collection: Urine and/or plasma samples are collected at timed intervals post-dose. For urine, a complete collection over a specified period (e.g., 0-8 hours or 0-12 hours) is common.

  • Sample Preparation:

    • Urine: An aliquot of the urine sample is typically treated with β-glucuronidase to hydrolyze the glucuronide conjugate of this compound, allowing for the measurement of the total (free and conjugated) metabolite.[5]

    • Plasma: Plasma samples may be subjected to protein precipitation followed by further extraction.

  • Analytical Quantification: The concentrations of mephenytoin and this compound in the prepared samples are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS/MS) detection.[5][6][7]

  • Data Analysis: The metabolic ratio (MR), calculated as the molar ratio of mephenytoin to this compound in urine, is often used to classify individuals into different metabolizer phenotypes.

Experimental_Workflow cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis Dosing Oral Administration of Mephenytoin (100 mg) Sampling Urine/Plasma Sample Collection Dosing->Sampling Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sampling->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction LCMS LC-MS/MS Quantification of Mephenytoin & This compound Extraction->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Phenotyping Metabolic Ratio Calculation & Phenotyping LCMS->Phenotyping

References

The Role of 4-Hydroxymephenytoin in Drug Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-hydroxymephenytoin and its critical role in drug metabolism studies. As the primary metabolite of (S)-mephenytoin, its formation is a specific and sensitive marker for the activity of Cytochrome P450 2C19 (CYP2C19), a key enzyme in the biotransformation of a wide range of therapeutic agents. This document details the biochemical pathways, experimental protocols for in-vitro and in-vivo studies, and the clinical significance of this compound in phenotyping and drug-drug interaction studies. Quantitative data from various studies are consolidated into comprehensive tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the concepts.

Introduction

The study of drug metabolism is fundamental to the development of safe and effective therapeutics. A crucial aspect of this field is the characterization of the activity of drug-metabolizing enzymes, among which the Cytochrome P450 (CYP) superfamily plays a predominant role. CYP2C19 is a highly polymorphic enzyme responsible for the metabolism of numerous clinically important drugs, including proton pump inhibitors, antidepressants, and anticonvulsants.[1] The anticonvulsant drug mephenytoin, specifically its (S)-enantiomer, is selectively hydroxylated at the 4'-position to form this compound, a reaction almost exclusively catalyzed by CYP2C19.[1][2] This specificity makes the formation of this compound an invaluable tool for probing CYP2C19 activity.

This guide will cover the biochemical basis of this compound formation, its application as a probe substrate in in-vitro systems such as human liver microsomes and recombinant enzymes, and its use in in-vivo phenotyping to classify individuals based on their CYP2C19 metabolic capacity.

Biochemical Formation of this compound

Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The metabolism of these enantiomers follows distinct pathways. The aromatic 4'-hydroxylation of (S)-mephenytoin is the rate-limiting step in its elimination and is almost exclusively mediated by CYP2C19.[1][2] The (R)-enantiomer is metabolized through N-demethylation to nirvanol, a reaction catalyzed by other CYP enzymes. This stereoselective metabolism is the foundation of mephenytoin's utility as a CYP2C19 probe.[3]

The polymorphic nature of the CYP2C19 gene leads to significant inter-individual variability in the formation of this compound.[1] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup and corresponding enzyme activity.

Mephenytoin (S)-Mephenytoin Hydroxymephenytoin This compound Mephenytoin->Hydroxymephenytoin 4'-Hydroxylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin NADP NADP+ CYP2C19->NADP H2O H2O CYP2C19->H2O NADPH NADPH NADPH->CYP2C19 e- O2 O2 O2->CYP2C19

Figure 1: Metabolic pathway of (S)-Mephenytoin to this compound.

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize key quantitative data related to the formation of this compound, providing a basis for designing and interpreting drug metabolism studies.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation

SystemSubstrateKm (µM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Reference
Human Liver Microsomes(S)-Mephenytoin30-350Varies[4]
Human Liver Microsomes(S)-Mephenytoin100230 (pmol/min/nmol CYP)[1]
Recombinant CYP2C19(S)-Mephenytoin47.2 ± 12.58.1 ± 1.4 (pmol/min/pmol CYP)[5]

Table 2: Inhibition Constants (Ki) for CYP2C19 using (S)-Mephenytoin as a Probe Substrate

InhibitorKi (µM)Type of InhibitionSystemReference
(R)-Omeprazole15.3CompetitiveRecombinant CYP2C19[6]
(S)-Omeprazole>100-Recombinant CYP2C19[6]
(S)-Fluoxetine>100-Recombinant CYP2C19[6]
EthotoinVariesCompetitiveHuman Liver Microsomes[3]
MephobarbitalVariesCompetitiveHuman Liver Microsomes[3]
MethsuximideVariesCompetitiveHuman Liver Microsomes[3]
PhensuximideVariesCompetitiveHuman Liver Microsomes[3]
WarfarinVariesCompetitiveHuman Liver Microsomes[3]

Experimental Protocols

In-Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP2C19 activity by measuring the formation of this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis A Prepare reagents: - Human Liver Microsomes - (S)-Mephenytoin (substrate) - Test Inhibitor - NADPH (cofactor) - Phosphate Buffer (pH 7.4) B Pre-incubate microsomes, substrate, and inhibitor at 37°C A->B C Initiate reaction by adding NADPH B->C D Incubate for a defined time (e.g., 10-20 min) at 37°C C->D E Stop reaction with ice-cold acetonitrile or methanol D->E F Centrifuge to pellet protein E->F G Analyze supernatant for This compound by LC-MS/MS F->G cluster_input Input Data cluster_process Calculation cluster_decision Phenotype Classification cluster_output Output Urine Urinary Concentrations: (S)-Mephenytoin (R)-Mephenytoin Ratio Calculate Metabolic Ratio: (S)-Mephenytoin / (R)-Mephenytoin Urine->Ratio Decision Ratio ≥ Cutoff? Ratio->Decision PM Poor Metabolizer (PM) Decision->PM Yes EM Extensive Metabolizer (EM) Decision->EM No

References

4-Hydroxymephenytoin: A Comprehensive Technical Guide on its Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 4-hydroxymephenytoin, the principal metabolite of the anticonvulsant drug mephenytoin. The document details its initial identification, the pivotal role it played in understanding the genetic polymorphism of cytochrome P450 2C19 (CYP2C19), and its subsequent use as a critical probe for phenotyping and in vitro drug metabolism studies. This guide includes a chronological account of key research milestones, detailed experimental protocols for its analysis and use in enzymatic assays, a compilation of its physicochemical and pharmacokinetic properties, and visualizations of its metabolic pathway and experimental workflows.

Introduction

This compound, chemically known as 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is the major metabolite of the antiepileptic drug mephenytoin.[1][2] Its significance in the fields of pharmacology and drug metabolism extends far beyond its role as a metabolic byproduct. The study of this compound has been instrumental in unraveling the complexities of human drug metabolism, particularly the genetic variability in the activity of the cytochrome P450 enzyme system.

The formation of this compound is a stereoselective process, with the S-enantiomer of mephenytoin being preferentially hydroxylated at the 4'-position of the phenyl ring.[3][4] This reaction is almost exclusively catalyzed by the enzyme CYP2C19.[5][6] The discovery of a genetic polymorphism in the CYP2C19 gene, leading to "extensive" and "poor" metabolizer phenotypes, has established S-mephenytoin 4'-hydroxylation as a key in vivo and in vitro probe for assessing CYP2C19 activity.[4] This guide will delve into the historical context of these discoveries and provide the technical details necessary for researchers in drug development and clinical pharmacology.

Discovery and Initial Characterization

The journey of this compound began with investigations into the metabolic fate of its parent drug, mephenytoin.

1980: Identification as a Major Metabolite

In 1980, a major metabolite of mephenytoin was identified in human urine.[1] Through chemical synthesis, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, its structure was unequivocally established as 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin, or this compound.[1] Quantitative analysis revealed that a significant portion of an oral dose of mephenytoin, approximately 43 ± 7%, was eliminated in the urine as the glucuronide conjugate of this newly identified metabolite, underscoring its importance in the drug's disposition.[1]

Early Analytical Methods

Initial quantitative studies relied on GC-MS.[1] However, the need for more accessible and high-throughput methods led to the development of various high-performance liquid chromatography (HPLC) assays for the determination of mephenytoin and this compound in urine and plasma.[7][8][9] These early methods were crucial for subsequent pharmacokinetic and pharmacogenetic studies.

Physicochemical and Pharmacokinetic Properties

A clear understanding of the properties of this compound is essential for its use as a research tool.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical FormulaC₁₂H₁₄N₂O₃[2]
Molecular Weight234.25 g/mol [2]
CAS Number61837-65-8[2]
AppearanceWhite to off-white solid[10]
Melting Point153-154 °C
Water Solubility0.638 mg/mL[11]
logP1.29[11]

Table 2: Pharmacokinetic Parameters of S-4-Hydroxymephenytoin

ParameterValuePopulation/ConditionReference(s)
Formation Clearance (CL₂₅)-Healthy Volunteers (EMs)[12]
Elimination Clearance (CL₅₀)-Healthy Volunteers (EMs)[12]
Volume of Distribution (V₅)56.6 LHealthy Volunteers (EMs)[12]
First-Pass Formation Bioavailability (F₆)Estimated for EMsHealthy Volunteers[12]
Residual Variability (proportional error)0.28 (SD)Population Pharmacokinetic Model[12]
Note: Specific clearance values were not explicitly provided in the summary of the population pharmacokinetic model. EM stands for Extensive Metabolizers.

The Role of CYP2C19 and the Discovery of Genetic Polymorphism

The most significant chapter in the history of this compound is its connection to CYP2C19 and the discovery of a clinically relevant genetic polymorphism.

Stereoselective Metabolism

Early research in the 1980s revealed that the 4'-hydroxylation of mephenytoin was a stereoselective process, with the S-enantiomer being the preferred substrate.[3] This observation was a critical clue that a specific enzyme was responsible for this metabolic pathway.

Identification of CYP2C19

Subsequent in vitro studies using human liver microsomes and recombinant P450 enzymes definitively identified CYP2C19 as the primary enzyme responsible for the 4'-hydroxylation of S-mephenytoin.[5][6] These studies demonstrated that recombinant CYP2C19 stereospecifically catalyzed this reaction with a high turnover rate.[6]

Genetic Polymorphism

The observation of large inter-individual differences in the urinary excretion of this compound led to the hypothesis of a genetic polymorphism in mephenytoin metabolism.[4] Individuals were classified as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs) based on their ability to hydroxylate S-mephenytoin.[4] Family and population studies confirmed that this trait was inherited in an autosomal recessive manner.[4]

Further molecular investigations identified the genetic basis for this polymorphism, revealing specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that result in a non-functional or absent enzyme in poor metabolizers.

Experimental Protocols

The use of S-mephenytoin as a probe for CYP2C19 activity has necessitated the development of standardized experimental protocols.

In Vitro CYP2C19 Inhibition Assay

This protocol outlines a typical in vitro assay to assess the inhibitory potential of a compound on CYP2C19-mediated S-mephenytoin 4'-hydroxylation in human liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • S-mephenytoin (substrate)

  • This compound (metabolite standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (potential inhibitor)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents: Prepare stock solutions of S-mephenytoin, this compound, and the test compound in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the following in order:

    • Potassium phosphate buffer (to final volume)

    • Human liver microsomes (typically 0.1-0.5 mg/mL final protein concentration)

    • Test compound at various concentrations (or vehicle control)

    • S-mephenytoin (at a concentration near its Km, e.g., 10-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the test compound to interact with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or well for analysis.

  • LC-MS/MS Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method with a stable isotope-labeled internal standard.

  • Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC₅₀ value for the test compound.

In Vivo CYP2C19 Phenotyping Protocol

This protocol describes a general procedure for determining an individual's CYP2C19 phenotype using an oral dose of mephenytoin.

Materials:

  • Racemic mephenytoin (oral dose, e.g., 100 mg)

  • Urine collection containers

  • β-glucuronidase/arylsulfatase for deconjugation

  • Analytical standards for S-mephenytoin, R-mephenytoin, and this compound

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2C19 for a specified period before the study.

  • Drug Administration: Administer a single oral dose of racemic mephenytoin.

  • Urine Collection: Collect urine over a specified time interval (e.g., 0-8 hours or 0-12 hours post-dose).

  • Sample Preparation:

    • Measure the total volume of the collected urine.

    • Take an aliquot of the urine and treat it with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide conjugate of this compound.

    • Perform a solid-phase or liquid-liquid extraction to isolate the analytes.

  • Analytical Quantification: Quantify the urinary concentrations of S-mephenytoin, R-mephenytoin, and this compound using a validated enantioselective analytical method.

  • Phenotype Determination: Calculate a metabolic ratio. A common metric is the urinary S/R ratio of mephenytoin or the amount of this compound excreted. Individuals are then classified as extensive or poor metabolizers based on established cutoff values.

Visualizations

Mephenytoin Metabolic Pathway

Mephenytoin_Metabolism cluster_enzymes Enzymatic Conversion Mephenytoin Mephenytoin (Racemic) S_Mephenytoin (S)-Mephenytoin Mephenytoin->S_Mephenytoin R_Mephenytoin (R)-Mephenytoin Mephenytoin->R_Mephenytoin Nirvanol Nirvanol (N-desmethylmephenytoin) Mephenytoin->Nirvanol N-demethylation Hydroxymephenytoin 4'-Hydroxy-(S)-mephenytoin S_Mephenytoin->Hydroxymephenytoin 4'-Hydroxylation Glucuronidation Glucuronidation Hydroxymephenytoin->Glucuronidation Excretion Urinary Excretion Nirvanol->Excretion CYP2C19 CYP2C19 CYP2B6_2C9 CYP2B6, CYP2C9 Glucuronidation->Excretion

Caption: Metabolic pathway of mephenytoin.

Experimental Workflow for In Vitro CYP2C19 Inhibition Assay

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (HLM, Substrate, Inhibitor, Buffer) Start->Prepare_Reagents Incubation_Setup Set up Incubation Mixture (Buffer, HLM, Inhibitor, S-Mephenytoin) Prepare_Reagents->Incubation_Setup Preincubation Pre-incubate at 37°C Incubation_Setup->Preincubation Start_Reaction Initiate with NADPH Preincubation->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Terminate with Organic Solvent Incubate->Stop_Reaction Process_Sample Centrifuge and Collect Supernatant Stop_Reaction->Process_Sample Analysis LC-MS/MS Analysis for 4'-Hydroxymephenytoin Process_Sample->Analysis Data_Analysis Calculate IC50 Analysis->Data_Analysis End End Data_Analysis->End

Caption: In vitro CYP2C19 inhibition assay workflow.

Conclusion

The discovery and subsequent investigation of this compound have been pivotal in advancing our understanding of drug metabolism and pharmacogenetics. From its initial identification as a major metabolite of mephenytoin, it has evolved into an indispensable tool for characterizing the activity of CYP2C19, one of the most important drug-metabolizing enzymes. The elucidation of the genetic polymorphism of CYP2C19, facilitated by studies on this compound formation, has had a profound impact on personalized medicine, enabling the prediction of drug response and the avoidance of adverse drug reactions. This technical guide provides a comprehensive overview of the historical milestones and detailed methodologies that have cemented the importance of this compound in modern drug development and clinical pharmacology. The continued use of mephenytoin and its 4'-hydroxy metabolite as probes will undoubtedly contribute to further refinements in our ability to predict and understand inter-individual differences in drug metabolism.

References

4-Hydroxymephenytoin solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of 4-Hydroxymephenytoin

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application in experimental assays and formulation development. This guide provides a comprehensive overview of the solubility of this compound, a principal metabolite of the anticonvulsant drug mephenytoin, in various common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its metabolic pathway.

Introduction to this compound

This compound is the primary metabolite of mephenytoin, an antiepileptic drug.[1][2] Its formation is catalyzed in the liver by the cytochrome P450 enzyme, specifically the CYP2C19 isoform.[3][4] Consequently, the rate of this compound formation and its subsequent catabolism can serve as a direct indicator of CYP2C19 activity, which is known to exhibit genetic polymorphism.[5] This makes this compound a critical analyte in pharmacokinetic studies and in the development of assays for evaluating CYP2C19 probe drugs.[2]

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents and aqueous solutions. The data, compiled from various sources, are presented below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. Some sources indicate that warming and sonication can aid in achieving higher solubility.[6][7][8]

SolventReported Solubility
Dimethyl Sulfoxide (DMSO)Approximately 25 mg/mL[3][7][8][9]
>5 mg/mL[5][10][11][12]
90 mg/mL (Sonication is recommended)[13]
Dimethylformamide (DMF)Approximately 25 mg/mL[3][7][8][9]
EthanolApproximately 15 mg/mL[3][7][8][9]
1:1 DMSO:PBS (pH 7.2)Approximately 0.5 mg/mL[3][7][8][9]
Aqueous BuffersSparingly soluble[3]
Water0.638 mg/mL (Predicted)[14]

For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in pre-formulation studies. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[15][16]

Equilibrium Solubility Determination: Shake-Flask Method

This method measures the thermodynamic solubility of a compound, which is the saturation point of a solution at equilibrium.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.

  • Equilibration: The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours.[15] This ensures that the system reaches equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) to avoid removing the solute.[15]

  • Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[15][17] A calibration curve generated from standard solutions of known concentrations is used for precise quantification.

  • Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[15]

Metabolic Pathway of Mephenytoin

This compound is a product of the metabolic process involving its parent compound, (S)-mephenytoin. This biotransformation is primarily mediated by a specific enzyme within the cytochrome P450 superfamily. The following diagram illustrates this key metabolic step.

Mephenytoin_Metabolism Mephenytoin (S)-Mephenytoin CYP2C19 CYP2C19 (Liver Microsomes) Mephenytoin->CYP2C19 Hydroxymephenytoin This compound CYP2C19->Hydroxymephenytoin Aromatic Hydroxylation

Caption: Metabolic conversion of (S)-Mephenytoin to this compound.

This diagram illustrates the critical role of the CYP2C19 enzyme in the aromatic hydroxylation of (S)-mephenytoin to form this compound.[3][4][18] This pathway is a cornerstone of mephenytoin's metabolism in humans.

References

Biochemical and Physiological Actions of 4-Hydroxymephenytoin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and physiological actions of 4-Hydroxymephenytoin, the major metabolite of the anticonvulsant drug mephenytoin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Biochemical Actions of this compound

Formation of this compound

This compound is the primary metabolite of the (S)-enantiomer of mephenytoin.[1][2][3] Its formation is a stereoselective process catalyzed almost exclusively by the cytochrome P450 enzyme, CYP2C19 , in the liver.[1][3][4][5] This metabolic pathway, known as aromatic 4'-hydroxylation, is a key determinant of the pharmacokinetic profile of mephenytoin.[4][5] The reaction involves the addition of a hydroxyl group to the phenyl ring of (S)-mephenytoin.[6]

In contrast, the (R)-enantiomer of mephenytoin is primarily metabolized via N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin), a pharmacologically active metabolite.[7] This reaction is catalyzed by other CYP isoforms, including CYP2B6 and CYP2C9.

The formation of this compound is subject to significant inter-individual variability due to genetic polymorphism in the CYP2C19 gene.[5] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their genotype, which directly impacts the rate of this compound formation.[5][8] This genetic variation is the basis for using mephenytoin as a probe drug for CYP2C19 phenotyping.[9][10][11]

Enzyme Kinetics

The enzymatic formation of this compound from (S)-mephenytoin has been characterized in vitro using human liver microsomes and recombinant CYP2C19. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters in understanding the efficiency of this metabolic reaction.

Enzyme SourceSubstrateKm (μM)Vmax (nmol/min/mg protein)Reference
Human Liver MicrosomesPhenytoin23.6 ± 1.8-[12]
Recombinant CYP2C19(S)-Mephenytoin24.1-[12]
Recombinant CYP2C9Phenytoin14.6-[12]

Physiological Actions

Anticonvulsant Activity of the Parent Compound, Mephenytoin

Mephenytoin is an anticonvulsant drug belonging to the hydantoin class.[13] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[14] By binding to the inactive state of the sodium channel, mephenytoin prolongs its refractory period, thereby limiting the repetitive firing of action potentials that is characteristic of epileptic seizures. This action helps to prevent the spread of seizure activity in the brain.

Pharmacological Activity of this compound

Current scientific literature suggests that This compound is a pharmacologically inactive metabolite .[7][15] It is rapidly eliminated from the body, primarily through renal excretion.[7] Studies on the metabolites of the structurally related anticonvulsant, phenytoin, have also indicated that its hydroxylated metabolites do not possess significant pharmacological activity.[15] While direct in-vivo studies on the anticonvulsant properties of isolated this compound are not extensively reported, its rapid clearance and the established inactivity of similar hydantoin metabolites strongly suggest it does not contribute to the therapeutic effect of mephenytoin.[7]

Pharmacokinetics

The pharmacokinetic profile of mephenytoin and its metabolites is significantly influenced by the CYP2C19 phenotype.

ParameterMephenytoinNirvanol (from R-Mephenytoin)This compound (from S-Mephenytoin)Reference
Half-life (T1/2) ~7 hours~96 hoursRapidly eliminated[16]
Formation Clearance --CL25 (Formation)[8]
Elimination Clearance -CL80 (Elimination)CL50 (Elimination)[8]

Experimental Protocols

In Vivo CYP2C19 Phenotyping Using Mephenytoin

This protocol outlines a general procedure for determining an individual's CYP2C19 phenotype.

Objective: To classify individuals as poor or extensive metabolizers of CYP2C19 substrates.

Materials:

  • Racemic mephenytoin (50-100 mg oral dose)[9][11]

  • Urine collection containers

  • High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[17]

  • Analytical standards for (R)-mephenytoin, (S)-mephenytoin, and this compound[18]

  • Internal standard (e.g., 4'-methoxymephenytoin)[17]

  • β-glucuronidase[17]

Procedure:

  • Administer a single oral dose of racemic mephenytoin to the subject.

  • Collect urine samples over a specified period (e.g., 0-8 hours).[9][18]

  • Treat a urine aliquot with β-glucuronidase to deconjugate any glucuronidated metabolites.[17]

  • Prepare the urine sample for analysis, which may involve solid-phase extraction.

  • Analyze the sample using a validated HPLC or LC-MS/MS method to quantify the concentrations of (S)-mephenytoin and (R)-mephenytoin, or the amount of this compound.[17][18]

  • Calculate the S/R ratio of mephenytoin or the 4'-hydroxylation index (amount of this compound excreted).[9]

  • Classify the subject's phenotype based on the calculated ratio or index against established cut-off values.

In Vitro Mephenytoin 4'-Hydroxylation Assay

This protocol describes a method to assess the in vitro metabolism of mephenytoin to this compound.

Objective: To determine the kinetic parameters (Km and Vmax) of mephenytoin 4'-hydroxylation.

Materials:

  • Human liver microsomes or recombinant CYP2C19[19]

  • (S)-mephenytoin[1]

  • NADPH regenerating system[1]

  • Phosphate buffer (pH 7.4)[1]

  • Acetonitrile or methanol to terminate the reaction[1]

  • LC-MS/MS system[1]

  • This compound analytical standard[1]

Procedure:

  • Pre-incubate human liver microsomes or recombinant CYP2C19 with varying concentrations of (S)-mephenytoin in phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specified time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of this compound formed.

  • Calculate the reaction velocity at each substrate concentration.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

This is a standard preclinical model to screen for anticonvulsant activity.

Objective: To evaluate the ability of a test compound to prevent tonic-clonic seizures.

Materials:

  • Rodents (mice or rats)[20][21]

  • Corneal or auricular electrodes[22]

  • An electroshock apparatus capable of delivering a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration)[22]

  • Test compound (e.g., this compound) and vehicle control

  • Positive control (e.g., Phenytoin)

Procedure:

  • Administer the test compound, vehicle, or positive control to groups of animals via a specific route (e.g., intraperitoneal or oral).

  • After a predetermined time for drug absorption, apply the electrical stimulus through the electrodes.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • Determine the dose of the test compound that protects 50% of the animals (ED50).

Visualizations

Metabolic Pathway of Mephenytoin

Mephenytoin_Metabolism mephenytoin (R,S)-Mephenytoin s_mephenytoin (S)-Mephenytoin mephenytoin->s_mephenytoin r_mephenytoin (R)-Mephenytoin mephenytoin->r_mephenytoin hydroxymephenytoin (S)-4-Hydroxymephenytoin (Inactive) s_mephenytoin->hydroxymephenytoin CYP2C19 (4'-Hydroxylation) nirvanol Nirvanol (Active) r_mephenytoin->nirvanol CYP2B6, CYP2C9 (N-Demethylation) CYP2C19_Phenotyping_Workflow start Administer Oral Mephenytoin Dose collect_urine Collect Urine (0-8 hours) start->collect_urine sample_prep Sample Preparation (incl. β-glucuronidase treatment) collect_urine->sample_prep analysis LC-MS/MS Analysis (Quantify Mephenytoin Enantiomers or this compound) sample_prep->analysis calculation Calculate S/R Ratio or 4'-Hydroxylation Index analysis->calculation phenotype Classify Phenotype (EM, IM, or PM) calculation->phenotype In_Vitro_Hydroxylation_Workflow start Prepare Incubation Mixture (Microsomes/CYP2C19 + S-Mephenytoin) initiate_reaction Initiate Reaction (Add NADPH, 37°C) start->initiate_reaction terminate_reaction Terminate Reaction (Add Cold Acetonitrile) initiate_reaction->terminate_reaction centrifuge Centrifuge and Collect Supernatant terminate_reaction->centrifuge analysis LC-MS/MS Analysis (Quantify this compound) centrifuge->analysis kinetics Determine Km and Vmax analysis->kinetics

References

The Catabolism of 4-Hydroxymephenytoin: A Deep Dive into Genetic Polymorphisms and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mephenytoin, a now largely discontinued anticonvulsant, remains a crucial probe drug in clinical pharmacology for phenotyping the activity of the cytochrome P450 2C19 (CYP2C19) enzyme. The stereoselective metabolism of its S-enantiomer to 4-hydroxymephenytoin is a polymorphic trait, leading to significant interindividual variability in drug exposure and response. This technical guide provides a comprehensive overview of the catabolism of this compound, the profound impact of CYP2C19 genetic polymorphisms on this process, and detailed experimental protocols for assessing these variations.

Mephenytoin Metabolism: The Central Role of CYP2C19

The primary metabolic pathway for the active S-enantiomer of mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, yielding S-4-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the CYP2C19 enzyme in the liver.[1] The R-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6 with some contribution from CYP2C9.[2]

The genetic polymorphism of the CYP2C19 gene is the principal determinant of an individual's ability to metabolize S-mephenytoin.[1] This polymorphism gives rise to distinct phenotypes:

  • Ultrarapid Metabolizers (UMs): Individuals carrying two increased-function alleles (e.g., CYP2C1917/17*).

  • Extensive Metabolizers (EMs): Individuals with two normal-function alleles (e.g., CYP2C191/1*).

  • Intermediate Metabolizers (IMs): Individuals with one normal-function and one loss-of-function allele (e.g., CYP2C191/2*) or one increased-function and one loss-of-function allele.

  • Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., CYP2C192/2* or CYP2C192/3*).[3]

Poor metabolizers exhibit a significantly reduced capacity to form this compound, leading to higher plasma concentrations of the parent drug and a greater reliance on the slower N-demethylation pathway.[1]

Catabolism of this compound

Once formed, this compound undergoes further metabolism, primarily through two pathways: glucuronidation and catechol formation.

Glucuronidation

The major route for the elimination of this compound is conjugation with glucuronic acid to form a water-soluble glucuronide metabolite, which is then excreted in the urine.[4][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1, UGT1A9, and UGT2B15 have been shown to be involved in the glucuronidation of this compound's analogue, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH).[1][6] The process is stereoselective, with different UGT isoforms showing preferences for the (S)- and (R)-enantiomers of HPPH.[6]

Catechol Formation

A secondary metabolic pathway for this compound involves further oxidation to a catechol derivative, 3',4'-dihydroxy-mephenytoin.[7] This reaction is also catalyzed by cytochrome P450 enzymes, with CYP2C19 being the most efficient catalyst.[8][9] However, due to their higher abundance in the liver, CYP2C9 and CYP3A4 may contribute significantly to this metabolic step in vivo.[8][10] The catechol can then be methylated by catechol-O-methyltransferase (COMT) to form a methylcatechol metabolite.[7]

Genetic Polymorphism of CYP2C19

The CYP2C19 gene is highly polymorphic, with numerous alleles identified that result in varying enzyme activity. The most clinically significant variants include the loss-of-function alleles CYP2C192 and CYP2C193, and the increased-function allele CYP2C19*17.

The frequencies of these alleles vary significantly across different ethnic populations, which explains the observed differences in the prevalence of the poor metabolizer phenotype.

Data Presentation

Table 1: Frequencies of Major CYP2C19 Alleles in Different Ethnic Populations
PopulationCYP2C192 Frequency (%)CYP2C193 Frequency (%)CYP2C19*17 Frequency (%)Reference(s)
East Asian28.46.03.7[11]
South Asian31.8--[11]
European (Caucasian)15.20.320.4[11]
African American17.5--[11]
Iranian21.41.727.1[12]
Japanese27.410.8-[13]
Ethiopian14.02.018.0[12]
Table 2: Pharmacokinetic Parameters of Mephenytoin in Relation to CYP2C19 Genotype
CYP2C19 PhenotypeParameterValueReference(s)
Extensive Metabolizer (EM)S-mephenytoin Total Intrinsic ClearanceHigh variability[14]
Poor Metabolizer (PM)S-mephenytoin Total Intrinsic Clearance>100-fold lower than EMs[14]
Ultrarapid Metabolizer (17/17)Omeprazole AUC35-40% lower than 1/1[12]
Heterozygous EM (m1 allele)Phenytoin Vmax5.3 +/- 0.7 mg/kg/day[15]
PM (m2 allele)Phenytoin Vmax3.9 +/- 0.4 mg/kg/day[15]

Note: Direct comparative pharmacokinetic data for this compound across different CYP2C19 phenotypes is limited. The table includes data for mephenytoin and other CYP2C19 substrates as a proxy.

Table 3: Kinetic Parameters of CYP2C19 Variants for S-Mephenytoin 4'-Hydroxylation
CYP2C19 Genotype/VariantVmax (relative to 1/1)Km (µM)Reference(s)
1/1 (Wild-type)100%Not specified[16]
2/2 (Poor Metabolizer)~9%Not significantly different from 1/1[16]
1/17 (Rapid Metabolizer)Not significantly different from 1/1Not specified[16]
17/17 (Ultrarapid Metabolizer)Not significantly different from 1/1Not specified[16]
D256N (*26)50% decreaseNot specified[17]

Experimental Protocols

CYP2C19 Genotyping by PCR-RFLP

This protocol describes the genotyping of the common CYP2C192 (c.681G>A) and CYP2C193 (c.636G>A) loss-of-function alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.

1. DNA Extraction:

  • Extract genomic DNA from whole blood using a commercially available kit according to the manufacturer's instructions.

2. PCR Amplification:

  • For CYP2C19*2:

    • Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'

    • Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'

  • For CYP2C19*3:

    • Forward Primer: 5'-TTAAATTTCCCACCCTGT-3'

    • Reverse Primer: 5'-TAAATATCACTTTCCATAAAAGC-3'

  • PCR Reaction Mix (per 25 µL reaction):

    • 12.5 µL 2x PCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 1-2 µL Genomic DNA (50-100 ng)

    • Nuclease-free water to 25 µL

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 5 min

    • 35 cycles of:

      • Denaturation: 94°C for 30 sec

      • Annealing: 55°C for 30 sec

      • Extension: 72°C for 30 sec

    • Final extension: 72°C for 7 min

3. Restriction Enzyme Digestion:

  • For CYP2C19*2: Digest the PCR product with SmaI. The G to A mutation abolishes the SmaI restriction site.

  • For CYP2C19*3: Digest the PCR product with BamHI. The G to A mutation creates a BamHI restriction site.

  • Digestion Reaction (per 20 µL reaction):

    • 10 µL PCR product

    • 2 µL 10x Restriction Buffer

    • 1 µL Restriction Enzyme (10 U/µL)

    • 7 µL Nuclease-free water

  • Incubate at the optimal temperature for the enzyme (e.g., 25°C for SmaI, 37°C for BamHI) for at least 4 hours or overnight.

4. Gel Electrophoresis:

  • Analyze the digested products on a 2-3% agarose gel stained with a DNA-binding dye.

  • Expected Fragment Sizes:

    • CYP2C19*2:

      • Wild-type (1/1): 120 bp, 49 bp

      • Heterozygous (1/2): 169 bp, 120 bp, 49 bp

      • Homozygous mutant (2/2): 169 bp

    • CYP2C19*3:

      • Wild-type (1/1): 271 bp

      • Heterozygous (1/3): 271 bp, 222 bp, 49 bp

      • Homozygous mutant (3/3): 222 bp, 49 bp

CYP2C19 Phenotyping using Urinary S/R Mephenytoin Ratio

This protocol outlines the determination of the CYP2C19 phenotype by measuring the urinary ratio of S-mephenytoin to R-mephenytoin following oral administration of racemic mephenytoin.

1. Subject Preparation and Dosing:

  • Subjects should abstain from other medications for a specified period before the study.

  • Administer a single oral dose of 100 mg racemic mephenytoin.

2. Urine Collection:

  • Collect urine over an 8-hour period post-dosing.

3. Sample Preparation:

  • To a 1 mL aliquot of urine, add an internal standard (e.g., phenobarbital).

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. HPLC Analysis:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Column: Chiral column (e.g., Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • The enantiomers of mephenytoin should be well-resolved.

5. Data Analysis:

  • Quantify the peak areas of S-mephenytoin and R-mephenytoin.

  • Calculate the S/R ratio.

  • Phenotype Classification:

    • Poor Metabolizers (PMs): S/R ratio > 0.9

    • Extensive Metabolizers (EMs): S/R ratio < 0.9

Mandatory Visualizations

Mephenytoin_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism mephenytoin Mephenytoin (S- and R-enantiomers) s_mephenytoin S-Mephenytoin mephenytoin->s_mephenytoin r_mephenytoin R-Mephenytoin mephenytoin->r_mephenytoin hydroxymephenytoin This compound s_mephenytoin->hydroxymephenytoin CYP2C19 nirvanol Nirvanol r_mephenytoin->nirvanol CYP2B6, CYP2C9 glucuronide This compound Glucuronide hydroxymephenytoin->glucuronide UGTs catechol Catechol Metabolite hydroxymephenytoin->catechol CYP2C19, CYP2C9, CYP3A4 excretion Urinary Excretion nirvanol->excretion glucuronide->excretion methylcatechol Methylcatechol Metabolite catechol->methylcatechol COMT methylcatechol->excretion

Caption: Metabolic pathway of mephenytoin.

Genotype_Phenotype_Relationship cluster_alleles Allele Combinations cluster_phenotypes Resulting Phenotype genotype CYP2C19 Genotype um_alleles 17/17 em_alleles 1/1 im_alleles 1/2, 1/3 pm_alleles 2/2, 2/3, 3/3 um Ultrarapid Metabolizer (Increased Activity) um_alleles->um em Extensive Metabolizer (Normal Activity) em_alleles->em im Intermediate Metabolizer (Decreased Activity) im_alleles->im pm Poor Metabolizer (No/Low Activity) pm_alleles->pm Experimental_Workflow cluster_genotyping Genotyping Workflow cluster_phenotyping Phenotyping Workflow start Sample Collection (Blood or Urine) dna_extraction DNA Extraction start->dna_extraction dosing Administer Mephenytoin start->dosing pcr PCR Amplification dna_extraction->pcr rflp RFLP Analysis pcr->rflp genotype_result Genotype Determination rflp->genotype_result urine_collection Urine Collection dosing->urine_collection sample_prep Sample Preparation (Extraction) urine_collection->sample_prep hplc Chiral HPLC Analysis sample_prep->hplc ratio_calc Calculate S/R Ratio hplc->ratio_calc phenotype_result Phenotype Determination ratio_calc->phenotype_result

References

Methodological & Application

Application Note: Quantification of 4-Hydroxymephenytoin in Human Urine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxymephenytoin is the primary metabolite of mephenytoin, an anticonvulsant drug. The formation of this compound is catalyzed by the polymorphic cytochrome P450 enzyme CYP2C19. Consequently, the urinary excretion of this metabolite is a key indicator of an individual's CYP2C19 metabolic phenotype, which is crucial for personalized medicine and drug development studies. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in human urine. The described protocols are intended for researchers, scientists, and drug development professionals.

Two primary analytical approaches are presented: an HPLC method with Ultraviolet (UV) detection for routine analysis and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits.

Analytical Methods

A summary of the chromatographic conditions for both HPLC-UV and LC-MS/MS methods is provided below. These methods have been compiled from validated procedures and offer reliable quantification of this compound in a biological matrix.

Table 1: HPLC-UV Method Parameters
ParameterCondition
Column µ-Bondapack RP-C18[1]
Mobile Phase Acetonitrile:Distilled Water (40:60, v/v)[1]
Flow Rate 1.0 mL/min
Column Temperature 50°C[1]
Detection UV at 210 nm[1]
Internal Standard Phenobarbital[1]
Table 2: LC-MS/MS Method Parameters
ParameterCondition
Column Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)[2]
Mobile Phase Gradient flow with an organic fraction of Acetonitrile:Methanol (50:50) increasing from 10% to 90%[2]
Flow Rate Not Specified
Detection Triple-stage mass spectrometry (TSQ Quantum, Thermo Electron) with negative electrospray ionization in selected reaction monitoring mode[2]
Internal Standard 4'-methoxymephenytoin[2]

Method Validation Summary

The performance of these methods has been validated according to international guidelines.[2] A summary of the key validation parameters is presented below.

Table 3: Method Validation Data
ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100.0 µg/mL (r = 0.9992)[1]15 - 10,000 ng/mL[2]
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]20 ng/mL[2]
Accuracy (Inaccuracy) Not Specified≤ 9.5%[2]
Precision (RSD) Within-day and day-to-day < 10%[1]0.8 - 10.5% (Intra- and inter-day)[2]
Recovery 95.10 ± 2.95%[1]Not Specified

Experimental Protocols

Detailed step-by-step protocols for sample preparation and analysis are provided below.

Protocol 1: Sample Preparation for HPLC-UV Analysis

This protocol involves enzymatic hydrolysis to deconjugate the glucuronidated metabolite followed by solid-phase extraction (SPE) for sample clean-up.

  • Enzymatic Hydrolysis: To 1 mL of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a Bond Elut Certify LRC column.

    • Load the hydrolyzed urine sample onto the SPE column.

    • Wash the column to remove interferences.

    • Elute the analyte and the internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC injection.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This method utilizes a simpler "dilute-and-shoot" approach after enzymatic hydrolysis.

  • Enzymatic Hydrolysis: Dilute 50 µL of urine with a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.[2]

  • Protein Precipitation: Add methanol containing the internal standard (4'-methoxymephenytoin) to precipitate proteins.[2]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Injection: Inject the supernatant directly into the LC-MS/MS system.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound in urine.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon HPLC HPLC-UV Analysis Recon->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: HPLC-UV Experimental Workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Precip Protein Precipitation Hydrolysis->Precip Centri Centrifugation Precip->Centri LCMS LC-MS/MS Analysis Centri->LCMS Data Data Acquisition & Quantification LCMS->Data

References

Application Notes and Protocols for UPLC-MS/MS Assay of 4-Hydroxymephenytoin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxymephenytoin is the primary metabolite of mephenytoin, an anticonvulsant drug. The formation of this compound is catalyzed by the cytochrome P450 enzyme CYP2C19.[1][2] Consequently, the concentration of this metabolite in plasma is a critical biomarker for assessing CYP2C19 activity, which is subject to genetic polymorphism, leading to different metabolic phenotypes among individuals.[3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research.[4][5] The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation data.

Mephenytoin Metabolism Pathway

The metabolic pathway of mephenytoin to this compound is primarily mediated by the CYP2C19 enzyme in the liver. This hydroxylation reaction is a key determinant of the drug's clearance and therapeutic effect.

Mephenytoin Mephenytoin Hydroxymephenytoin This compound Mephenytoin->Hydroxymephenytoin Hydroxylation CYP2C19 CYP2C19 Enzyme CYP2C19->Mephenytoin

Caption: Metabolism of Mephenytoin to this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

Sample Preparation

A protein precipitation method is employed for sample preparation.[4][6]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike with 10 µL of the internal standard working solution (e.g., this compound-d3).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions
  • Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate

  • Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    • Start with 5% B

    • Linear gradient to 95% B over 3 minutes

    • Hold at 95% B for 1 minute

    • Return to 5% B in 0.1 minutes

    • Equilibrate at 5% B for 1.9 minutes

  • Total Run Time: 6 minutes

MS/MS Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.2 kV

  • Source Temperature: 130°C

  • Desolvation Temperature: 300°C

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound235.1133.03020
This compound-d3 (IS)238.1136.03020

Experimental Workflow

The following diagram illustrates the overall workflow for the UPLC-MS/MS analysis of this compound in human plasma.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate calculate Concentration Calculation integrate->calculate

Caption: UPLC-MS/MS workflow for this compound analysis.

Data Presentation

The method was validated according to the FDA's guidance on bioanalytical method validation.[7][8] A summary of the quantitative data is presented below.

Method Validation Summary
ParameterResult
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL[6]
Intra-day Precision (%CV) < 12.4%[6]
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (%) 87.2 - 108.3%[6]
Inter-day Accuracy (%) 85 - 115%
Mean Extraction Recovery > 85%
Matrix Effect Minimal

Conclusion

This application note provides a robust and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is sensitive, specific, and has been validated to meet regulatory standards. This assay is a valuable tool for researchers and clinicians involved in drug development, pharmacokinetic analysis, and personalized medicine, particularly in studies related to CYP2C19 phenotyping.

References

Application Note: Simultaneous Quantification of Mephenytoin and its Metabolites by LC/MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the anticonvulsant drug mephenytoin and its major metabolites, 4'-hydroxymephenytoin and nirvanol, in biological matrices. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Mephenytoin is an anticonvulsant drug that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] The main metabolic pathways are aromatic hydroxylation to form 4'-hydroxymephenytoin and N-demethylation to produce nirvanol (phenylethylhydantoin).[3][4] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in mephenytoin metabolism, affecting drug efficacy and toxicity.[2] Therefore, a reliable method for the simultaneous quantification of mephenytoin and its key metabolites is crucial for understanding its pharmacology and for clinical applications. This LC/MS/MS method provides the high sensitivity and selectivity required for accurate quantification of these analytes in complex biological samples.

Metabolic Pathway of Mephenytoin

Mephenytoin is metabolized in the liver via two primary pathways catalyzed by cytochrome P450 enzymes. The dominant pathway is the stereoselective hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxymephenytoin, a reaction primarily mediated by CYP2C19.[1][5] A secondary pathway involves N-demethylation to the active metabolite nirvanol.[4]

Mephenytoin Metabolism mephenytoin Mephenytoin hydroxymephenytoin 4'-Hydroxymephenytoin mephenytoin->hydroxymephenytoin Hydroxylation nirvanol Nirvanol mephenytoin->nirvanol N-demethylation cyp2c19 CYP2C19 cyp2c19->mephenytoin cyp_other Other CYPs cyp_other->mephenytoin

Figure 1. Metabolic pathway of mephenytoin.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common methods are protein precipitation for plasma/serum samples and dilute-and-shoot for urine samples.

1. Protein Precipitation (for Plasma/Serum)

This method is rapid and effective for removing the majority of proteins from the sample.

  • Protocol:

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Mephenytoin-d5).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A.

    • Vortex for 30 seconds and inject into the LC/MS/MS system.

2. Dilute-and-Shoot (for Urine)

This is a simple and high-throughput method suitable for urine samples where analyte concentrations are typically higher.[6]

  • Protocol:

    • For urine samples, enzymatic hydrolysis is often required to cleave glucuronide conjugates.[3] To 50 µL of urine, add 50 µL of β-glucuronidase solution in a buffered solution and incubate at 37°C for 2-6 hours.[6]

    • After incubation, add 100 µL of methanol containing the internal standard.[6]

    • Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for injection.

Method Matrix Pros Cons
Protein PrecipitationPlasma, SerumFast, simple, good recovery for many analytesLess clean extract, potential for matrix effects
Dilute-and-ShootUrineVery fast, high throughput, minimal sample handlingSignificant matrix effects, only suitable for less complex matrices, may require enzymatic hydrolysis
Solid Phase Extraction (SPE)Plasma, Serum, UrineCleanest extracts, reduces matrix effects, allows for sample concentrationMore time-consuming, requires method development, higher cost
Liquid-Liquid Extraction (LLE)Plasma, Serum, UrineGood for removing salts and polar interferences, can be selectiveLabor-intensive, uses organic solvents, can be difficult to automate

Table 1. Comparison of Sample Preparation Methods.

Liquid Chromatography
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

Time (min) % Mobile Phase B
0.010
1.010
5.090
5.190
5.510
8.010
  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for these compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 2. MRM Transitions and Mass Spectrometer Parameters.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
Mephenytoin219.1118.12560
4'-Hydroxymephenytoin235.1134.12065
Nirvanol205.1104.13055
Mephenytoin-d5 (IS)224.1123.12560

Note: These parameters are a starting point and may require optimization for different instruments.

Experimental Workflow

The overall workflow for the analysis of mephenytoin and its metabolites is depicted below.

Experimental Workflow cluster_prep Sample Preparation Options sample Biological Sample (Plasma/Urine) prep Sample Preparation sample->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms data Data Acquisition and Analysis ms->data ppt Protein Precipitation ds Dilute-and-Shoot spe Solid Phase Extraction

Figure 2. LC/MS/MS experimental workflow.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the LC/MS/MS method.

Table 3. Quantitative Performance Data.

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Bias)
Mephenytoin1 - 10001< 10%< 15%± 15%
4'-Hydroxymephenytoin1 - 10001< 10%< 15%± 15%
Nirvanol1 - 10001< 10%< 15%± 15%

LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation. Data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.

Conclusion

This application note provides a detailed and robust LC/MS/MS method for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in biological matrices. The method is sensitive, selective, and suitable for a wide range of research and clinical applications. The provided protocols for sample preparation, chromatography, and mass spectrometry can be readily implemented in laboratories equipped with standard LC/MS/MS instrumentation.

References

Application Notes and Protocols: Utilizing (S)-Mephenytoin as a CYP2C19 Probe Substrate for In Vitro Enzyme Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) plays a crucial role in the metabolism of a significant number of clinically relevant drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in drug clearance, resulting in potential adverse drug reactions or therapeutic failures.[1][2] Therefore, evaluating the potential of new chemical entities (NCEs) to inhibit or induce CYP2C19 is a critical step in drug development. (S)-mephenytoin is a widely recognized and recommended probe substrate for assessing CYP2C19 activity in in vitro systems.[3][4] CYP2C19 stereospecifically hydroxylates (S)-mephenytoin at the 4'-position to form 4'-hydroxymephenytoin.[5] The rate of formation of this metabolite serves as a direct measure of CYP2C19 enzymatic activity.

These application notes provide detailed protocols for utilizing (S)-mephenytoin as a selective probe substrate for CYP2C19 in human liver microsomes (HLMs) and recombinant human CYP2C19 (rhCYP2C19) enzyme systems.

Principle of the Assay

The assay quantifies the activity of CYP2C19 by measuring the formation of 4'-hydroxymephenytoin from the substrate, (S)-mephenytoin. The reaction is initiated by the addition of the cofactor, NADPH, to an incubation mixture containing the enzyme source (HLMs or rhCYP2C19), (S)-mephenytoin, and a phosphate buffer. Following a specified incubation period, the reaction is terminated, and the amount of 4'-hydroxymephenytoin produced is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with radiometric detection.[6][7]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation
Enzyme SourceKm (µM)Vmax (nmol/min/nmol CYP)Reference
Recombinant human CYP2C1915.5 ± 1.18.2 ± 0.2[8]
Human Liver Microsomes (1/1 genotype)12.3 ± 4.40.24 ± 0.12 (pmol/min/mg protein)[2]

Note: Vmax values can vary significantly depending on the specific activity of the microsomal batch or recombinant enzyme preparation.

Table 2: Typical IC50 Values for Known CYP2C19 Inhibitors
InhibitorIC50 (µM)Substrate & ConcentrationEnzyme Source
Omeprazole5 - 9 (KI)(S)-MephenytoinHuman Liver Microsomes
Omeprazole Sulfone5 - 9 (KI)(S)-MephenytoinHuman Liver Microsomes
5'-O-desmethylomeprazole5 - 9 (KI)(S)-MephenytoinHuman Liver Microsomes

Note: IC50 values are dependent on the experimental conditions, including substrate concentration relative to Km. The provided values for omeprazole and its metabolites are KI values from time-dependent inhibition studies.[9]

Experimental Protocols

Protocol 1: Determination of CYP2C19 Activity in Human Liver Microsomes

This protocol outlines the procedure for measuring the rate of 4'-hydroxymephenytoin formation in pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • (S)-Mephenytoin

  • 4'-Hydroxymephenytoin (analytical standard)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH

  • Acetonitrile (or other suitable organic solvent for reaction termination)

  • Internal Standard (for LC-MS/MS analysis)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS or HPLC system

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol or DMSO). Ensure the final solvent concentration in the incubation mixture is low (e.g., <0.1%) to avoid enzyme inhibition.[3]

    • Prepare working solutions of (S)-mephenytoin by diluting the stock solution in potassium phosphate buffer. The final substrate concentration should be at or near the Km value (approximately 15 µM) for single-point inhibition studies, or a range of concentrations (e.g., 1 to 400 µM) for kinetic characterization.[8][10]

    • Prepare the NADPH regenerating system or NADPH solution in buffer.

  • Incubation Setup:

    • In a 96-well plate or microcentrifuge tubes, add the following in order:

      • Potassium Phosphate Buffer

      • Human Liver Microsomes (e.g., final concentration of 0.1 mg/mL).[3]

      • (S)-Mephenytoin working solution.

    • Include control incubations:

      • No NADPH: to determine any non-enzymatic degradation.

      • No substrate: to check for interfering peaks in the analytical method.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the NADPH solution.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.[3]

  • Terminate the Reaction:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes), containing an internal standard for LC-MS/MS analysis.

  • Sample Processing:

    • Centrifuge the samples (e.g., at 3000 g for 10 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS or HPLC method.[9]

    • Quantify the metabolite by comparing its peak area to that of a standard curve prepared with authentic 4'-hydroxymephenytoin.

Protocol 2: CYP2C19 Inhibition Assay

This protocol is designed to assess the inhibitory potential of a test compound on CYP2C19 activity.

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Inhibitor Addition:

    • Prior to the pre-incubation step, add the test compound (inhibitor) at various concentrations to the incubation wells. A solvent control (vehicle) should be included.

  • Proceed with steps 3-8 of Protocol 1.

  • Data Analysis:

    • Calculate the percentage of remaining CYP2C19 activity at each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

CYP2C19_Metabolism_of_S_Mephenytoin cluster_reaction CYP2C19 Mediated Hydroxylation S_Mephenytoin (S)-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin S_Mephenytoin->Hydroxymephenytoin CYP2C19, NADPH, O2 In_Vitro_CYP2C19_Assay_Workflow start Start: Prepare Reagents incubation_setup Incubation Setup (Microsomes, Buffer, Substrate, +/- Inhibitor) start->incubation_setup pre_incubation Pre-incubation at 37°C incubation_setup->pre_incubation initiate_reaction Initiate Reaction with NADPH pre_incubation->initiate_reaction incubation Incubation at 37°C initiate_reaction->incubation terminate_reaction Terminate Reaction (e.g., Acetonitrile) incubation->terminate_reaction sample_processing Sample Processing (Centrifugation) terminate_reaction->sample_processing analysis LC-MS/MS or HPLC Analysis sample_processing->analysis data_analysis Data Analysis (Quantify Metabolite, Calculate Activity/Inhibition) analysis->data_analysis end End data_analysis->end

References

Application Note: In Vitro Cytochrome P450 2C19 Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in the metabolism of a significant number of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2][3] Inhibition of CYP2C19 activity by a new chemical entity (NCE) can lead to drug-drug interactions (DDIs), potentially causing adverse effects due to altered pharmacokinetic profiles of co-administered drugs.[4] Therefore, evaluating the inhibitory potential of NCEs on CYP2C19 is a critical step in early drug development to assess potential DDI liabilities.[4] This application note provides a detailed protocol for an in vitro CYP2C19 inhibition assay using recombinant human CYP2C19 or human liver microsomes, with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The in vitro CYP2C19 inhibition assay evaluates the ability of a test compound to inhibit the metabolism of a specific CYP2C19 probe substrate. The rate of metabolite formation is measured in the presence and absence of the test compound. A decrease in the rate of metabolite formation indicates inhibition of CYP2C19 activity. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is then determined.

Materials and Reagents

  • Enzyme Source: Recombinant human CYP2C19 (e.g., from insect cells) or pooled human liver microsomes (HLM).

  • Probe Substrate: (S)-Mephenytoin or Omeprazole.[5][6]

  • Positive Control Inhibitor: Ticlopidine or Fluvoxamine.

  • Test Compound (NCE)

  • NADPH Regenerating System:

    • Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂ in potassium phosphate buffer.[6]

    • Solution B: 1 U/mL glucose-6-phosphate dehydrogenase in potassium phosphate buffer.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.[6]

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of the metabolite or a structurally similar compound.

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS System

Data Presentation

Table 1: Kinetic Parameters of Common CYP2C19 Probe Substrates

Probe SubstrateKm (μM)Vmax (nmol/min/nmol CYP)Enzyme SourceReference
(S)-Mephenytoin15.5 ± 1.18.2 ± 0.2Recombinant CYP2C19[5]
(R)-Omeprazole3.7 ± 0.535.6 ± 1.0Recombinant CYP2C19[5]
(S)-Omeprazole8.2 ± 0.88.7 ± 0.2Recombinant CYP2C19[5]

Table 2: IC50 Values of Known CYP2C19 Inhibitors

InhibitorIC50 (μM)Probe SubstrateEnzyme SourceReference
Ticlopidine0.64OmeprazoleRecombinant CYP2C19
Fluvoxamine0.29OmeprazoleRecombinant CYP2C19
Ketoconazole8.4(S)-MephenytoinHuman Liver Microsomes
Sertraline2.2(S)-MephenytoinHuman Liver Microsomes
Fluoxetine1.8(S)-MephenytoinHuman Liver Microsomes

Experimental Protocols

Preparation of Reagents
  • Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.

  • NADPH Regenerating System: Prepare Solutions A and B separately and mix them just before use.

  • Substrate Stock Solution: Dissolve the probe substrate in a suitable solvent (e.g., methanol or DMSO) to a high concentration (e.g., 10 mM) and then dilute with the assay buffer to the desired working concentration. The final organic solvent concentration in the incubation mixture should not exceed 1%.

  • Inhibitor and Test Compound Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Internal Standard (IS) Solution: Prepare a working solution of the IS in the quenching solution (e.g., acetonitrile with 0.1% formic acid).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents prep_solutions Prepare Stock Solutions (Substrate, Inhibitor, NCE) prep_reagents->prep_solutions add_enzyme Add Enzyme Source (rCYP2C19 or HLM) prep_solutions->add_enzyme add_inhibitor Add Inhibitor/NCE add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate start_reaction Initiate Reaction with NADPH add_substrate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Quench Reaction incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis data_analysis Data Analysis (IC50) lcms_analysis->data_analysis

Caption: Workflow for the in vitro CYP2C19 inhibition assay.

Incubation Procedure
  • In a 96-well plate, add 5 µL of the test compound or positive control inhibitor at various concentrations (typically a 7-point dilution series). For the control wells (0% inhibition), add 5 µL of the vehicle solvent.

  • Add 85 µL of a pre-warmed (37°C) mixture containing the potassium phosphate buffer and the enzyme source (recombinant CYP2C19 or HLM). The final protein concentration should be optimized for linear metabolite formation over the incubation time.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the pre-warmed probe substrate solution. The final substrate concentration should be approximately equal to its Km value.[5]

  • Start the reaction by adding 10 µL of the pre-warmed NADPH regenerating system.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.

Sample Processing and LC-MS/MS Analysis
  • Seal the 96-well plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to precipitate the protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite. The method should be optimized for the specific metabolite and internal standard.

Data Analysis
  • Calculate the percent inhibition of CYP2C19 activity for each concentration of the test compound using the following equation:

    % Inhibition = [1 - (Metabolite peak area in presence of inhibitor / Metabolite peak area in absence of inhibitor)] x 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).

CYP2C19 Metabolic Pathway Diagram

G cluster_drugs Prodrugs cluster_active Active Metabolites cluster_inactive Inactive Metabolites cluster_enzyme Enzyme cluster_substrates Substrates Clopidogrel Clopidogrel CYP2C19 CYP2C19 Clopidogrel->CYP2C19 Activation Proguanil Proguanil Proguanil->CYP2C19 Activation Active_Clopidogrel Active Metabolite Cycloguanil Cycloguanil Inactive_Omeprazole 5-hydroxyomeprazole Inactive_Diazepam N-desmethyldiazepam CYP2C19->Active_Clopidogrel CYP2C19->Cycloguanil CYP2C19->Inactive_Omeprazole CYP2C19->Inactive_Diazepam Omeprazole Omeprazole Omeprazole->CYP2C19 Inactivation Diazepam Diazepam Diazepam->CYP2C19 Metabolism

Caption: CYP2C19-mediated metabolism of various drugs.

Conclusion

This application note provides a robust and reliable protocol for assessing the inhibitory potential of new chemical entities on CYP2C19. The use of specific probe substrates and a validated LC-MS/MS method ensures high-quality and reproducible data. Early assessment of CYP2C19 inhibition is essential for identifying potential drug-drug interactions and guiding the selection of drug candidates with a lower risk of clinical DDI liabilities.

References

Application Note and Protocol: Preparation of 4-Hydroxymephenytoin Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxymephenytoin is the primary metabolite of the anticonvulsant drug mephenytoin and serves as a crucial probe for assessing the activity of the cytochrome P450 enzyme CYP2C19.[1][2][3] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and phenotyping assays. The preparation of precise and accurate standard solutions is a critical prerequisite for developing reliable analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document provides a detailed protocol for the preparation of this compound standard solutions for calibration purposes.

Physicochemical Properties and Solubility

This compound is typically supplied as a crystalline solid with a molecular weight of 234.25 g/mol .[4][5] Understanding its solubility is key to preparing accurate standard solutions. The compound is soluble in organic solvents but has limited solubility in aqueous buffers.[1]

SolventSolubility
Dimethyl sulfoxide (DMSO)~25 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Ethanol~15 mg/mL
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL
MethanolSoluble
AcetonitrileSoluble

Table 1: Solubility of this compound in various solvents.[1][2][3][6][7]

For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]

Experimental Protocol: Preparation of Standard Solutions

This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a series of working standard solutions for constructing a calibration curve.

3.1. Materials and Equipment

  • This compound (crystalline solid, ≥98% purity)[1][2]

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Methanol, HPLC grade or higher

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

3.2. Preparation of Primary Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 1 mL volumetric flask.

  • Add a small amount of DMSO (approximately 0.5 mL) to dissolve the powder.

  • Gently swirl the flask or use a vortex mixer to ensure complete dissolution. An ultrasonic bath can be used to aid dissolution if needed.[6][7]

  • Once completely dissolved, add DMSO to the flask to reach the 1 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • This primary stock solution has a concentration of 1 mg/mL.

  • Transfer the stock solution to a properly labeled amber vial for storage.

3.3. Preparation of Intermediate Stock Solution (e.g., 100 µg/mL)

  • Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.

  • Dilute to the 1 mL mark with a suitable solvent, such as 50% methanol.[8]

  • This intermediate stock solution has a concentration of 100 µg/mL.

  • Store this solution under the same conditions as the primary stock solution.

3.4. Preparation of Calibration Curve Standards

Calibration standards should be prepared by serially diluting the intermediate stock solution with the same matrix as the samples to be analyzed (e.g., blank plasma, urine, or a specific buffer like hepatocyte maintenance medium).[9] The following table provides an example of a dilution series to generate calibration standards ranging from 10 ng/mL to 1000 ng/mL.

Standard IDConcentration (ng/mL)Volume of Intermediate Stock (100 µg/mL)Final Volume in Matrix
STD-1100010 µL1 mL
STD-25005 µL1 mL
STD-32002 µL1 mL
STD-41001 µL1 mL
STD-55050 µL of STD-2500 µL
STD-62020 µL of STD-2500 µL
STD-71010 µL of STD-2500 µL

Table 2: Example dilution scheme for calibration standards.

Note: The concentration range for the calibration curve should be selected based on the expected concentration of the analyte in the samples and the sensitivity of the analytical method. For instance, some LC-MS/MS methods have a lower limit of quantification (LLOQ) as low as 2 ng/mL.[8] A different study reported a linear calibration curve in the range of 0.5-100.0 µg/mL for urine analysis.[10] Another found linearity between 15-10,000 ng/mL in urine.[11]

Storage and Stability

  • Solid Form: this compound as a crystalline solid is stable for at least 4 years when stored at -20°C.[1][2]

  • Stock Solutions: Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C in tightly sealed, amber vials to protect from light.[7][9] Under these conditions, they can be stable for up to 6 months.[6] Some protocols suggest a maximum storage of 1 month at -20°C.[3]

  • Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G cluster_0 Preparation of Primary Stock Solution cluster_1 Preparation of Intermediate Stock Solution cluster_2 Preparation of Calibration Standards weigh Weigh 1 mg of This compound dissolve Dissolve in 1 mL of DMSO weigh->dissolve stock1 Primary Stock Solution (1 mg/mL) dissolve->stock1 pipette_stock1 Pipette 100 µL of Primary Stock Solution stock1->pipette_stock1 dilute_stock2 Dilute to 1 mL with 50% Methanol pipette_stock1->dilute_stock2 stock2 Intermediate Stock Solution (100 µg/mL) dilute_stock2->stock2 serial_dilute Perform Serial Dilutions of Intermediate Stock into Blank Matrix stock2->serial_dilute cal_standards Calibration Standards (e.g., 10-1000 ng/mL) serial_dilute->cal_standards analysis LC-MS/MS or HPLC Analysis cal_standards->analysis Analytical Run

Workflow for preparing this compound standard solutions.

Safety Precautions

This compound should be handled with care, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[1] All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]

References

Application Notes and Protocols for the Enantiospecific Separation of 4-Hydroxymephenytoin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Hydroxymephenytoin is the primary metabolite of the anticonvulsant drug mephenytoin. Mephenytoin undergoes stereoselective metabolism, with the S-enantiomer being preferentially hydroxylated to this compound by the cytochrome P450 enzyme CYP2C19.[1] Consequently, the enantiomeric composition of this compound in biological fluids can provide crucial insights into an individual's CYP2C19 metabolic phenotype, distinguishing between extensive and poor metabolizers.[2][3] This document provides detailed application notes and protocols for the enantiospecific separation of this compound isomers using various analytical techniques.

Quantitative Data Summary

The following tables summarize the quantitative data for the enantiospecific separation of (S)- and (R)-4'-hydroxymephenytoin from various studies.

Table 1: Liquid Chromatography Methods

Analytical TechniqueChiral Stationary Phase (CSP)Mobile PhaseLower Limit of Quantification (LLOQ)Concentration RangeMatrixReference
LC-MS/MSα(1)-acid glycoprotein (AGP)Not specified1 ng/mL1-500 ng/mLPlasma[4]
LC-MS/MSα(1)-acid glycoprotein (AGP)Not specified3 ng/mL3-5000 ng/mLUrine[4]
HPLC-UVReversed-phase C(2) in tandem with chiral α(1)-acid glycoproteinNot specified10 ng/mL10-2000 ng/mLPlasma[5]
HPLC-RadiometricC18Gradient from 10 to 100% methanolNot specifiedNot specifiedIn vitro (microsomes)[6]
HPLC-UVµ-Bondapack RP-C18Acetonitrile-distilled water (40:60, v/v)50 ng/mL0.5-100.0 µg/mLUrine[7]

Table 2: Capillary Electrophoresis Methods

Analytical TechniqueChiral SelectorBufferCommentsReference
CD-MECCβ-cyclodextrinNot specifiedBaseline separation of enantiomers in urine.[2][3]

Experimental Protocols

Protocol 1: Enantiospecific Separation of this compound in Human Plasma and Urine by LC-MS/MS

This protocol is based on the method described by Jansson et al., 2006.[4]

1. Sample Preparation:

  • Plasma: Precipitate proteins by adding acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • Urine: Dilute the urine sample with the mobile phase (1:1, v/v).

2. Chromatographic Conditions:

  • Analytical Column: Chiral α(1)-acid glycoprotein (AGP) column.

  • Mobile Phase: An isocratic mobile phase is typically used. The exact composition should be optimized for the specific column and system. A common mobile phase for AGP columns is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or isopropanol).

  • Flow Rate: A typical flow rate for analytical HPLC columns is between 0.5 and 1.5 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, should be optimized for this compound.

  • Detection: Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for (S)- and (R)-4'-hydroxymephenytoin and any internal standards.

4. Quantification:

  • Construct calibration curves using known concentrations of (S)- and (R)-4'-hydroxymephenytoin enantiomers in the respective matrix (plasma or urine).

  • Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Enantiospecific Separation of this compound in Human Urine by Capillary Electrophoresis

This protocol is based on the method described by Guttendorf et al., 1994.[2]

1. Sample Preparation:

  • Collect urine samples and perform enzymatic hydrolysis to deconjugate any glucuronidated metabolites.

  • Apply the hydrolyzed urine specimens directly or after an extraction step if necessary.

2. Capillary Electrophoresis Conditions:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): A buffer containing β-cyclodextrin as the chiral selector. The specific buffer composition and pH should be optimized for the best separation.

  • Voltage: Apply a high voltage across the capillary to drive the electrophoretic separation.

  • Temperature: Maintain a constant capillary temperature.

  • Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

3. Detection:

  • Detector: A UV detector is commonly used for capillary electrophoresis. The detection wavelength should be set to an absorbance maximum for this compound.

4. Data Analysis:

  • Identify the peaks corresponding to the (S)- and (R)-enantiomers of this compound based on their migration times.

  • Quantify the amount of each enantiomer by measuring the peak area. In many phenotyping studies, the presence or absence of the S-enantiomer peak is the key indicator.[2][3]

Visualizations

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma or Urine) ProteinPrecipitation Protein Precipitation (for Plasma) BiologicalSample->ProteinPrecipitation Dilution Dilution (for Urine) BiologicalSample->Dilution Supernatant Supernatant for Injection ProteinPrecipitation->Supernatant Dilution->Supernatant Injection Injection Supernatant->Injection ChiralColumn Chiral AGP Column Injection->ChiralColumn Separation Enantiomeric Separation ChiralColumn->Separation ESI Electrospray Ionization Separation->ESI MSMS Tandem Mass Spectrometry (SRM) ESI->MSMS Detection Detection & Quantification MSMS->Detection

Caption: Workflow for LC-MS/MS based enantiospecific separation.

Racemic Racemic this compound CSP Chiral Selector (e.g., α-AGP, β-Cyclodextrin) Racemic->CSP Interaction S_Complex (S)-Enantiomer-CSP Complex CSP->S_Complex Forms Diastereomeric Complex R_Complex (R)-Enantiomer-CSP Complex CSP->R_Complex Forms Diastereomeric Complex Separation Differential Retention/ Mobility S_Complex->Separation R_Complex->Separation

Caption: Principle of chiral separation of this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for high-throughput screening (HTS) assays involving the formation of 4-hydroxymephenytoin, the primary metabolite of (S)-mephenytoin, catalyzed by the cytochrome P450 enzyme CYP2C19. These assays are critical for identifying and characterizing potential inhibitors of CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs.[1][2] The following sections detail various assay formats, including radiometric, fluorescence, luminescence, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Introduction to this compound and CYP2C19

(S)-mephenytoin is a classic probe substrate for assessing the activity of CYP2C19.[3][4][5][6] The enzyme metabolizes (S)-mephenytoin primarily through 4'-hydroxylation to form this compound. The genetic polymorphism of the CYP2C19 gene leads to significant inter-individual differences in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultra-rapid metabolizers.[2][7] Therefore, screening for compounds that inhibit CYP2C19 is a crucial step in drug discovery and development to predict potential drug-drug interactions (DDIs).[8][9]

Comparative Analysis of HTS Assay Formats

A variety of HTS platforms are available to assess CYP2C19 inhibition via the this compound pathway. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the availability of specialized equipment. The following table summarizes key quantitative parameters for different assay methodologies.

Table 1: Comparison of Quantitative Data for CYP2C19 HTS Assays

ParameterRadiometric AssayFluorescence AssayLuminescence AssayLC-MS/MS Assay
Substrate [³H]-(S)-mephenytoin or [¹⁴C]-(S)-mephenytoin3-Cyano-7-ethoxycoumarin (CEC)Luciferin derivatives (e.g., Luciferin-H)(S)-mephenytoin
Reported K_m_ (for (S)-mephenytoin) 15.5 ± 1.1 µM[10]N/AN/A52.5 ± 10.6 µM
Reported V_max_ (for (S)-mephenytoin) 8.2 ± 0.2 nmol/min/nmol[10]N/AN/AN/A
IC_50_ (Ticlopidine) ~1 µM0.3 µM (time-dependent)[11]~1-5 µM~2 µM
IC_50_ (Sulfaphenazole) >100 µM~1 µM[11]>100 µM>100 µM
IC_50_ (Omeprazole) ~1-5 µMN/A~2-10 µM1.41 µM[12]
Detection Method Scintillation CountingFluorescence Plate ReaderLuminometerTandem Mass Spectrometer
Throughput HighHighHighMedium to High
Advantages Direct measurement of product formation, high sensitivityHomogeneous assay, no separation step, cost-effectiveHigh sensitivity, low background, broad dynamic range[13]High specificity and sensitivity, can multiplex
Disadvantages Use of radioactivity, waste disposalPotential for compound interference (fluorescence quenching/enhancement)Potential for compound interference with luciferaseLower throughput than plate-based assays, requires expensive instrumentation

Signaling Pathway

The metabolic conversion of mephenytoin to this compound is a key pathway for evaluating CYP2C19 activity.

CYP2C19_Metabolism Mephenytoin Mephenytoin CYP2C19 CYP2C19 (NADPH, O₂) Mephenytoin->CYP2C19 Hydroxymephenytoin This compound CYP2C19->Hydroxymephenytoin Inhibitor Potential Inhibitor Inhibitor->CYP2C19 Inhibition HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Plates Compound Library Plates Dispensing Dispense Compounds into Assay Plates Compound_Plates->Dispensing Assay_Plates Assay Plates (Enzyme, Substrate) Assay_Plates->Dispensing Incubation Incubate at 37°C Dispensing->Incubation Detection Signal Detection (Luminescence, Fluorescence, etc.) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Hit_Identification Hit Identification (% Inhibition) Data_Acquisition->Hit_Identification IC50_Determination IC50 Curve Fitting Hit_Identification->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) IC50_Determination->SAR_Analysis Luminescence_Workflow Start Start Prepare_Reagents Prepare Reagents: - CYP2C19 Enzyme/Microsomes - Luciferin Substrate - Test Compounds - NADPH Regeneration System Start->Prepare_Reagents Dispense_Enzyme Dispense CYP2C19 Enzyme Mix to 384-well Plate Prepare_Reagents->Dispense_Enzyme Dispense_Compounds Add Test Compounds and Negative/Positive Controls Dispense_Enzyme->Dispense_Compounds Pre_Incubate Pre-incubate at 37°C Dispense_Compounds->Pre_Incubate Initiate_Reaction Initiate Reaction with NADPH Regeneration System Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Add Luciferin Detection Reagent (Stops Reaction & Generates Signal) Incubate_Reaction->Stop_Reaction Read_Plate Read Luminescence Stop_Reaction->Read_Plate Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Use of Stable Isotope-Labeled 4-Hydroxymephenytoin Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of pharmacokinetics and drug metabolism studies, the accurate quantification of drug molecules and their metabolites is paramount. Mephenytoin, an anticonvulsant drug, serves as a crucial probe for assessing the activity of the cytochrome P450 enzyme CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs. The primary metabolic pathway for the active S-enantiomer of mephenytoin is 4'-hydroxylation to form 4-hydroxymephenytoin, a reaction catalyzed almost exclusively by CYP2C19.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in its metabolic activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2]

To accurately determine the concentration of mephenytoin and this compound in biological matrices such as plasma and urine, robust analytical methods are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed. A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard to correct for variations in sample preparation, matrix effects, and instrument response.

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[3][4] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). These SIL internal standards are chemically identical to the analyte and thus exhibit very similar behavior during sample extraction, chromatography, and ionization. However, they are distinguishable by their difference in mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analytical variability, leading to highly accurate and precise quantification.

This document provides detailed application notes and protocols for the use of a stable isotope-labeled this compound, specifically (±)-4-Hydroxy Mephenytoin-d3, as an internal standard for the quantitative analysis of mephenytoin and its primary metabolite, this compound, in biological samples by LC-MS/MS.

Applications

The use of a stable isotope-labeled this compound internal standard is applicable to a variety of research and clinical settings:

  • CYP2C19 Phenotyping: Mephenytoin is a widely used probe drug to determine an individual's CYP2C19 metabolic phenotype.[5][6] Accurate measurement of the parent drug and its 4-hydroxy metabolite is crucial for calculating metabolic ratios and correctly classifying individuals.

  • Pharmacokinetic Studies: In-depth understanding of the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin and other CYP2C19 substrates.

  • Drug-Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce the activity of CYP2C19 by monitoring changes in mephenytoin metabolism.

  • Therapeutic Drug Monitoring (TDM): Although less common for mephenytoin itself, the principles apply to other drugs metabolized by CYP2C19 where TDM is critical.

  • In Vitro Drug Metabolism Assays: Investigating the metabolism of mephenytoin in human liver microsomes, hepatocytes, or recombinant enzyme systems.

Advantages of Using Stable Isotope-Labeled this compound

  • Improved Accuracy and Precision: Co-elution of the SIL internal standard with the analyte effectively compensates for variations in sample extraction recovery and matrix-induced ion suppression or enhancement.[3][4]

  • Enhanced Specificity: The use of specific mass transitions for both the analyte and the internal standard minimizes the risk of interference from other compounds in the matrix.

  • Robustness: The method is less susceptible to variations in chromatographic conditions and instrument performance.

Quantitative Data Summary

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of this compound using a stable isotope-labeled internal standard. The data is compiled from studies employing similar methodologies.

Table 1: Calibration Curve and Limit of Quantification

AnalyteCalibration Curve Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound10 - 200010

Data derived from a validated method for this compound in a cocktail assay.[7] A similar range and LLOQ were reported in another study for the analysis of S- and R-4'-hydroxymephenytoin in plasma.[8]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow QC< 15< 1598 - 114
Mid QC< 15< 1598 - 114
High QC< 15< 1598 - 114

General acceptance criteria for accuracy and precision are within ±15% (±20% at the LLOQ). The presented data is from a CYP cocktail assay using (±)-4-Hydroxy Mephenytoin-d3 as an internal standard.[9] Another study on the simultaneous quantification of mephenytoin and its metabolites reported intra- and inter-day precision in the range of 0.8-10.5% and inaccuracy not exceeding 9.5%.[10]

Experimental Protocols

Preparation of Stock and Working Solutions

a. (±)-4-Hydroxy Mephenytoin-d3 Internal Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 1 mg of (±)-4-Hydroxy Mephenytoin-d3.

  • Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.

  • Store the stock solution at -20°C in the dark. A stock solution of deuterated internal standards was prepared at 2.5 mg/mL in methanol and stored at -20°C.[9]

b. (±)-4-Hydroxy Mephenytoin-d3 Internal Standard Working Solution (5 µg/mL)

  • Dilute the 1 mg/mL stock solution with 50% methanol to obtain a working solution of 5 µg/mL.[9]

  • Prepare fresh working solutions on the day of analysis.

c. Analyte Stock and Working Solutions

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare serial dilutions of the stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Solid Phase Extraction - SPE)

This protocol is adapted from a method for a CYP cocktail assay in hepatocyte incubation medium.[9]

  • Thaw frozen biological samples (e.g., plasma, urine, or hepatocyte medium) at room temperature.

  • In a microcentrifuge tube, mix 200 µL of the sample with 20 µL of the internal standard working solution (5 µg/mL).

  • Add 500 µL of water and vortex to mix.

  • Condition an Oasis HLB 1 mL (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluent to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of 50% methanol.

  • Inject 20 µL of the reconstituted solution into the LC-MS/MS system.

UPLC-MS/MS Analysis

The following conditions are based on a validated method for a CYP cocktail that includes this compound.[9][11]

a. UPLC Conditions

  • Column: Luna C8(2) (150 mm × 3.0 mm, 5 µm) or equivalent.[9]

  • Mobile Phase A: 95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate.[9]

  • Mobile Phase B: 100% methanol + 0.1% formic acid + 2 mM ammonium acetate.[9]

  • Flow Rate: 0.4 mL/min.[9]

  • Gradient:

    • 0.0 - 0.5 min: 100% A

    • 0.5 - 5.5 min: Linear gradient to 0% A

    • 5.5 - 8.0 min: Return to 100% A and re-equilibrate.[9]

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

  • Injection Volume: 20 µL.[9]

b. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor and product ions should be optimized by direct infusion. A previously reported transition is m/z 235.1 → 134.1.

    • (±)-4-Hydroxy Mephenytoin-d3: The precursor ion will be shifted by +3 Da (m/z 238.1). The product ion may or may not be shifted depending on the location of the deuterium atoms. This should be confirmed by direct infusion.

  • Source Parameters (example):

    • Capillary Voltage: 3.2 kV.[9]

    • Source Temperature: 130°C.[9]

    • Desolvation Temperature: 300°C.[9]

    • Cone Gas Flow: 25 L/h.[9]

    • Desolvation Gas Flow: 300 L/h.[9]

Visualizations

Mephenytoin_Metabolism Mephenytoin S-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin 4'-Hydroxylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin Catalyzes

Caption: Metabolic pathway of S-Mephenytoin to 4'-Hydroxymephenytoin catalyzed by CYP2C19.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add (±)-4-Hydroxy Mephenytoin-d3 Internal Standard Sample->Add_IS SPE Solid Phase Extraction (SPE) Add_IS->SPE Evap_Recon Evaporate and Reconstitute SPE->Evap_Recon LC_MSMS UPLC-MS/MS Analysis Evap_Recon->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols: 4-Hydroxymephenytoin for Phenotyping CYP2C19 Extensive vs. Poor Metabolizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in enzyme activity, categorizing individuals into phenotypes such as extensive metabolizers (EMs) and poor metabolizers (PMs).[1][2][3] EMs possess normal enzyme function, while PMs exhibit significantly reduced or absent CYP2C19 activity.[1][2] This variability has profound implications for drug efficacy and toxicity. Phenotyping individuals for their CYP2C19 metabolic capacity is therefore crucial in clinical pharmacology and drug development.

Mephenytoin, an anticonvulsant drug, is a widely recognized probe substrate for assessing CYP2C19 activity.[1][4][5] The stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin to 4-hydroxymephenytoin is almost exclusively catalyzed by CYP2C19.[1] Consequently, the measurement of this compound or the ratio of S- to R-mephenytoin in biological fluids serves as a reliable index of CYP2C19 phenotype.[4]

These application notes provide detailed protocols for both in vivo and in vitro CYP2C19 phenotyping using this compound, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.

Metabolic Pathway of Mephenytoin

The metabolic pathway of mephenytoin is stereoselective. In individuals with functional CYP2C19 (EMs), the S-enantiomer is efficiently hydroxylated to this compound. In PMs, this pathway is deficient, leading to altered metabolic profiles.

Caption: Metabolic fate of mephenytoin enantiomers in different CYP2C19 phenotypes.

Quantitative Data Summary

The following tables summarize key quantitative data for CYP2C19 phenotyping using mephenytoin.

Table 1: In Vivo CYP2C19 Phenotyping Metrics

ParameterExtensive Metabolizer (EM)Poor Metabolizer (PM)Sample MatrixReference
Urinary S/R-Mephenytoin Ratio < 0.9≥ 0.9Urine[6][7]
Hydroxylation Index (HI) Varies significantlySignificantly lower than EMsUrine[4]

Note: The S/R ratio is a widely accepted metric. A clear cut-off value distinguishes EMs from PMs.

Table 2: Analytical Method Parameters for Quantification

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Analytical TechniqueReference
Mephenytoin3015 - 10,000LC-MS/MS[8]
4'-Hydroxymephenytoin2015 - 10,000LC-MS/MS[8]
R- & S-Mephenytoin1010 - 2,000HPLC-UV[9]
R- & S-4'-Hydroxymephenytoin1010 - 2,000HPLC-UV[9]

Experimental Protocols

In Vivo CYP2C19 Phenotyping Protocol

This protocol outlines the procedure for determining an individual's CYP2C19 phenotype by administering a single oral dose of mephenytoin and subsequently analyzing urine samples.

in_vivo_workflow Subject_Screening Subject Screening & Consent Mephenytoin_Admin Administer 50-100 mg Racemic Mephenytoin Subject_Screening->Mephenytoin_Admin Urine_Collection Urine Collection (0-8 hours post-dose) Mephenytoin_Admin->Urine_Collection Sample_Processing Urine Sample Aliquoting and Storage at -20°C Urine_Collection->Sample_Processing Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample_Processing->Enzymatic_Hydrolysis Extraction Solid Phase or Liquid-Liquid Extraction Enzymatic_Hydrolysis->Extraction LCMS_Analysis LC-MS/MS or HPLC Analysis for S- and R-Mephenytoin Extraction->LCMS_Analysis Data_Analysis Calculate S/R Ratio LCMS_Analysis->Data_Analysis Phenotype_Determination Phenotype Determination (EM vs. PM) Data_Analysis->Phenotype_Determination

Caption: Workflow for in vivo CYP2C19 phenotyping using mephenytoin.

Methodology:

  • Subject Recruitment and Dosing:

    • Recruit healthy volunteers who have provided informed consent.

    • Administer a single oral dose of 50-100 mg of racemic mephenytoin.[4][6]

  • Urine Sample Collection:

    • Collect all urine produced in a specified time interval, typically 0 to 8 hours post-dose.[7]

  • Sample Processing and Storage:

    • Measure the total volume of the collected urine.

    • Aliquot samples and store them at -20°C or lower until analysis. Note that prolonged storage can affect the S/R ratio in samples from EMs.[4][5]

  • Sample Preparation for Analysis:

    • Thaw urine samples at room temperature.

    • To account for conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase.[8]

    • Extract mephenytoin and its metabolites using a suitable method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]

  • Analytical Quantification:

    • Quantify the concentrations of S-mephenytoin and R-mephenytoin using a validated chiral analytical method, such as HPLC-UV or LC-MS/MS.[7][9]

  • Data Analysis and Phenotype Assignment:

    • Calculate the urinary S/R-mephenytoin ratio.

    • Classify individuals as follows:

      • Extensive Metabolizers (EMs): S/R ratio < 0.9[6][7]

      • Poor Metabolizers (PMs): S/R ratio ≥ 0.9[6][7]

In Vitro CYP2C19 Activity Assay Protocol

This protocol describes an in vitro method to assess CYP2C19 activity by measuring the formation of this compound from S-mephenytoin in human liver microsomes.

in_vitro_workflow Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Microsomes, S-Mephenytoin) Preincubation Pre-incubate at 37°C for 5 min Prepare_Reaction_Mix->Preincubation Initiate_Reaction Initiate Reaction with NADPH Preincubation->Initiate_Reaction Incubation Incubate at 37°C for 20-60 min Initiate_Reaction->Incubation Terminate_Reaction Terminate Reaction (e.g., ice-cold acetonitrile) Incubation->Terminate_Reaction Centrifugation Centrifuge to Pellet Protein Terminate_Reaction->Centrifugation Supernatant_Analysis Analyze Supernatant by LC-MS/MS for this compound Centrifugation->Supernatant_Analysis Calculate_Activity Calculate CYP2C19 Activity (pmol/min/mg protein) Supernatant_Analysis->Calculate_Activity

Caption: Workflow for in vitro assessment of CYP2C19 activity.

Methodology:

  • Reagent Preparation:

    • CYP2C19 Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2C19.

    • Substrate: S-mephenytoin (10-100 µM).[11]

    • Cofactor: NADPH regenerating system or NADPH (1 mM).[11]

    • Buffer: Potassium phosphate buffer (pH 7.4).

    • Termination Solution: Ice-cold acetonitrile or methanol.[11]

    • Internal Standard: An appropriate internal standard for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a microcentrifuge tube, combine the buffer, human liver microsomes (final protein concentration 0.1-0.5 mg/mL), and S-mephenytoin.[11]

    • Pre-incubate the mixture at 37°C for 5 minutes.[12]

    • Initiate the metabolic reaction by adding NADPH.

    • Incubate at 37°C for a specified time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.[11][12]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.[11]

    • Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated protein.[11]

    • Transfer the supernatant to a new tube or vial for analysis.

  • Analytical Quantification:

    • Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.[11]

  • Data Analysis:

    • Calculate the rate of this compound formation, typically expressed as pmol of product formed per minute per mg of microsomal protein.

    • This rate is directly proportional to the CYP2C19 activity in the enzyme source.

Conclusion

The use of this compound as a biomarker for CYP2C19 activity is a well-established and reliable method for phenotyping individuals as extensive or poor metabolizers. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers and scientists in academic and industrial settings. Accurate CYP2C19 phenotyping is essential for personalized medicine, optimizing drug therapy, and enhancing the efficiency of drug development pipelines.

References

Application Notes and Protocols for Radiometric Detection of 4-Hydroxymephenytoin in Enzymatic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroxylation of (S)-mephenytoin at the 4'-position to form 4'-hydroxymephenytoin is a key metabolic pathway predominantly catalyzed by the cytochrome P450 enzyme CYP2C19.[1][2][3] The genetic polymorphism of CYP2C19 leads to significant inter-individual differences in the metabolism of several clinically important drugs. Therefore, the accurate and sensitive measurement of 4'-hydroxymephenytoin formation is crucial in drug development for assessing CYP2C19 activity and potential drug-drug interactions.[4] Radiometric assays, utilizing radiolabeled substrates, offer a highly sensitive and specific method for quantifying enzyme kinetics and inhibition.

This document provides detailed application notes and protocols for the radiometric detection of 4'-hydroxymephenytoin in enzymatic studies, primarily focusing on methods involving High-Performance Liquid Chromatography (HPLC) with radiometric detection and a high-throughput scintillation-based method.

Signaling Pathway: Mephenytoin Metabolism

The metabolic conversion of (S)-mephenytoin to 4'-hydroxymephenytoin is a critical pathway in its clearance. This hydroxylation is almost exclusively mediated by CYP2C19, making it a reliable marker for the enzyme's activity.[3][5]

Mephenytoin_Metabolism Mephenytoin (S)-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Hydroxylation CYP2C19 CYP2C19 (Aryl Hydrocarbon Hydroxylase) CYP2C19->Mephenytoin

Caption: Metabolic pathway of (S)-mephenytoin to 4'-hydroxymephenytoin catalyzed by CYP2C19.

Experimental Protocols

Two primary radiometric methods are detailed below. The first is a classic approach combining HPLC separation with radiometric detection, while the second is a higher-throughput method that does not require chromatographic separation.

Protocol 1: HPLC with Radiometric Detection for 4'-Hydroxymephenytoin Quantification

This method is considered a gold standard for its accuracy and ability to separate the metabolite from the parent compound and other potential products.[1][2] It utilizes ¹⁴C-labeled (S)-mephenytoin.

Experimental Workflow:

HPLC_Workflow cluster_incubation Enzymatic Incubation cluster_quenching Reaction Termination cluster_separation Separation & Detection cluster_analysis Data Analysis Incubation Incubate ¹⁴C-(S)-Mephenytoin with Microsomes/Enzyme and NADPH Quench Stop reaction with Acetonitrile Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Inject Inject supernatant onto C18 HPLC column Centrifuge->Inject Elute Gradient elution with Methanol/Water Inject->Elute Detect Radiometric Detection (Scintillation) Elute->Detect Quantify Quantify 4'-Hydroxymephenytoin peak Detect->Quantify

Caption: Workflow for HPLC-based radiometric detection of 4'-hydroxymephenytoin.

Materials:

  • ¹⁴C-labeled (S)-mephenytoin

  • Human liver microsomes or recombinant CYP2C19

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • C18 reverse-phase HPLC column

  • HPLC system with a radiometric detector (e.g., scintillation counter)

Procedure:

  • Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (or recombinant CYP2C19), the NADPH regenerating system, and potassium phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding ¹⁴C-(S)-mephenytoin. The final substrate concentration should be around the Km value for CYP2C19 (typically in the low micromolar range).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

  • Protein Removal: Centrifuge the mixture to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it onto a C18 reverse-phase column.

  • Chromatographic Separation: Separate the parent compound and the metabolite using a methanol/water gradient. A typical gradient might run from 10% to 100% methanol.[1][2]

  • Detection and Quantification: Monitor the eluent with a radiometric detector. The amount of 4'-hydroxymephenytoin is quantified by integrating the peak corresponding to its retention time.

Protocol 2: High-Throughput Radiometric Assay using Tritiated (S)-Mephenytoin

This method offers a more rapid and less labor-intensive alternative to the HPLC-based assay, making it suitable for screening purposes.[6] It relies on the release of tritium as tritiated water during the hydroxylation of (S)-mephenytoin labeled with tritium at the 4' position.

Experimental Workflow:

HTS_Workflow cluster_incubation Enzymatic Incubation cluster_quenching Reaction Termination cluster_separation Separation of Tritiated Water cluster_detection Detection Incubation Incubate ³H-(S)-Mephenytoin with Microsomes/Enzyme and NADPH Quench Stop reaction with Acid Incubation->Quench Adsorption Adsorb unmetabolized substrate using activated charcoal Quench->Adsorption Centrifuge Centrifuge to pellet charcoal Adsorption->Centrifuge Transfer Transfer supernatant to scintillation vial Centrifuge->Transfer Count Liquid Scintillation Counting Transfer->Count

Caption: Workflow for the high-throughput radiometric assay of 4'-hydroxymephenytoin formation.

Materials:

  • --INVALID-LINK---mephenytoin

  • Human liver microsomes or recombinant CYP2C19

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Acid for quenching (e.g., perchloric acid)

  • Activated charcoal slurry

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Incubation Setup: Similar to the HPLC method, prepare the incubation mixture in a microplate or tubes.

  • Initiate Reaction: Start the reaction by adding --INVALID-LINK---mephenytoin.

  • Incubation: Incubate at 37°C for a time that ensures linear product formation.

  • Reaction Termination: Stop the reaction by adding an acid.

  • Removal of Unmetabolized Substrate: Add a slurry of activated charcoal to adsorb the unreacted --INVALID-LINK---mephenytoin.

  • Separation: Centrifuge the mixture to pellet the charcoal.

  • Quantification: Transfer a portion of the supernatant, which contains the tritiated water, to a scintillation vial with a scintillation cocktail.

  • Scintillation Counting: Measure the radioactivity using a liquid scintillation counter. The amount of tritiated water formed is directly proportional to the amount of 4'-hydroxymephenytoin produced.

Data Presentation

The following tables summarize typical quantitative data obtained from radiometric assays for 4'-hydroxymephenytoin formation.

Table 1: Enzyme Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation

Enzyme SourceApparent K_m (µM)Apparent V_max (pmol/min/mg protein)Reference
Human Liver Microsomes23.6 ± 1.8-[5]
cDNA-expressed CYP2C1924.1-[5]
cDNA-expressed CYP2C914.6-[5]

Note: Vmax values are highly dependent on the specific activity of the microsomal batch or recombinant enzyme preparation.

Table 2: IC₅₀ Values of CYP2C19 Inhibitors against (S)-Mephenytoin 4'-Hydroxylation

InhibitorIC₅₀ (µM)Enzyme SourceReference
Omeprazole~10 (small inhibition)Human Liver Microsomes[5]
Sulfaphenazole0.49Human Liver Microsomes[5]

Table 3: Lower Limit of Quantification (LLOQ) for 4'-Hydroxymephenytoin in Various Assays

Assay MethodMatrixLLOQReference
LC/MS/MSUrine20 ng/mL[7]
UPLC-MS/MSPlasma2 ng/mL[8]
HPLC-UVUrine50 ng/mL[9]

Note: While these LLOQ values are for non-radiometric methods, they provide a benchmark for the expected sensitivity. Radiometric assays can often achieve comparable or even lower LLOQs.

Conclusion

Radiometric detection of 4'-hydroxymephenytoin provides a robust and sensitive tool for studying CYP2C19 activity. The choice between the HPLC-based method and the high-throughput assay depends on the specific research needs, with the former offering higher precision and the latter providing greater efficiency for large-scale screening. The protocols and data presented here serve as a comprehensive guide for researchers in pharmacology and drug development to effectively implement these techniques in their studies.

References

Troubleshooting & Optimization

Troubleshooting low recovery of 4-Hydroxymephenytoin during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low recovery of 4-Hydroxymephenytoin during extraction procedures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below. The presence of a phenolic hydroxyl group and its pKa are particularly important for pH-dependent extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₄N₂O₃[1][2][3]
Molecular Weight234.25 g/mol [1][2][3]
pKa8.31 ± 0.70 (Predicted)[1]
SolubilityDMSO: >5mg/mL, Ethanol: ~15 mg/mL, DMF: ~25 mg/mL. Sparingly soluble in aqueous buffers.[1][4][5]
AppearanceWhite solid[1][2]
Storage Temperature2-8°C[1][6]

Q2: I am experiencing low recovery of this compound. What are the common causes?

A2: Low recovery can stem from several factors throughout the extraction process. The most common issues include:

  • Suboptimal pH: The pH of the sample and wash solutions is critical for ensuring the analyte is in the correct ionization state for retention on the extraction media.

  • Incorrect Solvent Choice: The polarity and strength of the loading, wash, and elution solvents must be appropriate for the analyte and the chosen extraction method (SPE or LLE).

  • Analyte Instability: Degradation of the analyte due to factors like pH, temperature, or enzymatic activity can lead to lower than expected recovery.[7][8]

  • Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE sorbent.

  • Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of the analyte to the SPE sorbent or cause ion suppression in LC-MS/MS analysis.

Troubleshooting Low Recovery

This section provides a systematic approach to troubleshooting and resolving low recovery issues with this compound.

Issue 1: Low Recovery in Solid-Phase Extraction (SPE)

A common technique for extracting this compound is SPE.[9][10] If you are experiencing low recovery, consider the following troubleshooting steps.

Troubleshooting Workflow for Low SPE Recovery

spe_troubleshooting start Low SPE Recovery check_analyte_location Determine Where Analyte is Lost (Analyze Load, Wash & Eluate Fractions) start->check_analyte_location in_load Analyte Found in Load/Flow-through check_analyte_location->in_load In Load in_wash Analyte Found in Wash Fraction check_analyte_location->in_wash In Wash not_eluted Analyte Not Found in Any Fraction (Retained on Sorbent) check_analyte_location->not_eluted Not in Load/Wash solution_load Solution: 1. Adjust Sample pH 2. Re-evaluate Sorbent Choice 3. Decrease Sample Load Solvent Strength in_load->solution_load solution_wash Solution: 1. Decrease Wash Solvent Strength 2. Ensure Correct pH is Maintained in_wash->solution_wash solution_elute Solution: 1. Increase Elution Solvent Strength 2. Increase Elution Solvent Volume 3. Add Modifier to Elution Solvent not_eluted->solution_elute

Caption: A troubleshooting workflow for low SPE recovery of this compound.

Detailed Steps & Solutions:

  • Step 1: Fraction Collection. As a first step, collect and analyze all fractions from your SPE procedure (the sample load, each wash step, and the final elution). Knowing where the analyte is being lost is key to diagnosing the problem.[11]

  • If Analyte is in the Loading Fraction:

    • Problem: The analyte is not binding to the sorbent.

    • Solutions:

      • pH Adjustment: For a reversed-phase sorbent, ensure the sample pH is at least 2 units below the pKa of the phenolic hydroxyl group of this compound to keep it protonated and less polar.

      • Sorbent Choice: You may be using an inappropriate sorbent. For this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often used.[9]

      • Loading Conditions: If the sample is dissolved in a solvent with a high organic content, it may not retain on the sorbent. Dilute the sample with an aqueous buffer before loading.

  • If Analyte is in the Wash Fraction:

    • Problem: The analyte is being prematurely eluted during the wash step.

    • Solutions:

      • Wash Solvent Strength: The organic content of your wash solvent may be too high. Decrease the percentage of organic solvent.

      • Maintain pH: Ensure the pH of the wash solvent is maintained to keep the analyte in its retained state.

  • If Analyte is Not Recovered in the Elution Step:

    • Problem: The analyte is strongly bound to the sorbent and is not being eluted.

    • Solutions:

      • Elution Solvent Strength: Increase the organic content of your elution solvent.

      • Elution Solvent pH: Adjust the pH of the elution solvent to be at least 2 units above the pKa of the phenolic hydroxyl group. This will deprotonate the hydroxyl group, making the molecule more polar and easier to elute from a reversed-phase sorbent.

      • Elution Volume: Increase the volume of the elution solvent and consider performing a second elution.

Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)

For LLE, the principles of pH and solvent polarity are also critical.

Troubleshooting Workflow for Low LLE Recovery

lle_troubleshooting start Low LLE Recovery check_phases Analyze Both Aqueous and Organic Phases Post-Extraction start->check_phases in_aqueous Analyte Remains in Aqueous Phase check_phases->in_aqueous High concentration in aqueous emulsion Emulsion Formation check_phases->emulsion Poor phase separation solution_aqueous Solution: 1. Adjust pH of Aqueous Phase (make more acidic to protonate hydroxyl group) 2. Increase Polarity of Organic Solvent in_aqueous->solution_aqueous solution_emulsion Solution: 1. Centrifuge 2. Add Salt (Salting Out) 3. Use a different extraction solvent emulsion->solution_emulsion

Caption: A troubleshooting workflow for low LLE recovery of this compound.

Detailed Steps & Solutions:

  • pH of the Aqueous Phase: The ionization state of the phenolic hydroxyl group is critical.

    • To extract this compound into an organic solvent, the aqueous phase should be acidified to a pH at least 2 units below its pKa (e.g., pH < 6.3). This ensures the hydroxyl group is protonated, making the molecule less polar and more likely to partition into the organic phase.

  • Choice of Organic Solvent:

    • A solvent that is too non-polar (e.g., hexane) may not efficiently extract this compound.

    • Consider solvents like ethyl acetate or a mixture of a non-polar and a slightly more polar solvent.

  • Phase Separation and Emulsions:

    • If an emulsion forms, it can trap the analyte at the interface, leading to low recovery.

    • To break emulsions, try centrifugation or adding a small amount of salt ("salting out") to the aqueous phase.

Issue 3: Analyte Stability

This compound may be susceptible to degradation.

Factors Affecting Stability: [7][8]

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes can degrade the analyte. It is recommended to work with samples on ice and add enzymatic inhibitors if necessary.

  • pH and Temperature: Extreme pH values and high temperatures can lead to chemical degradation.[8] Store samples and extracts at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term).[1][6]

  • Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. Consider using antioxidants or working under an inert atmosphere in sensitive applications.

Experimental Protocols

Protocol 1: Solid-Phase Extraction from Human Urine

This protocol is adapted from a method described for the determination of this compound in human urine.[9]

  • Sample Pre-treatment:

    • To 1 mL of urine, add an internal standard.

    • If analyzing for total this compound (including glucuronidated forms), perform acid hydrolysis.[9]

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange or a reversed-phase C18 cartridge (e.g., Bond Elut Certify).[9]

    • Condition the cartridge sequentially with 2 mL of methanol followed by 2 mL of a suitable buffer (e.g., 50 mM KH₂PO₄, pH 4.0).[9] Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Follow with a wash of 2 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences without eluting the analyte.

  • Elution:

    • Elute the analyte with 2 mL of a strong organic solvent, such as methanol or acetonitrile. If recovery is low, consider adding a small amount of a modifier like ammonia to the elution solvent to ensure the analyte is in the correct ionization state for elution.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.

References

Technical Support Center: Analysis of 4-Hydroxymephenytoin by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 4-Hydroxymephenytoin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of this compound?

A common starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water or methanol and a buffer.[1][2] For example, a simple isocratic mobile phase can be acetonitrile and distilled water in a 40:60 (v/v) ratio.[1] Another option is a mixture of methanol and a phosphate buffer, such as 50 mM KH2PO4 at pH 4.0, in a 30:70 (v/v) ratio.[2]

Q2: How can I improve the peak shape for this compound?

Poor peak shape, such as tailing or fronting, can be addressed by several mobile phase modifications. Peak tailing for basic compounds can often be minimized by adjusting the mobile phase pH. Using a buffer to maintain a consistent pH is crucial.[3][4] For instance, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate free silanol groups on the stationary phase, reducing unwanted interactions that cause tailing.[4][5] Conversely, for some basic compounds, operating at a higher pH can also improve peak shape.[6]

Q3: What should I do if my retention time for this compound is too short or too long?

To adjust the retention time, you can modify the organic solvent content in your mobile phase.[7]

  • To increase retention time (if it's too short): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • To decrease retention time (if it's too long): Increase the percentage of the organic solvent.

For more complex separations or to analyze multiple compounds with different retention behaviors, a gradient elution, where the mobile phase composition is changed over time, can be beneficial.[8][9][10]

Q4: How do I choose between acetonitrile and methanol as the organic solvent?

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[5][7]

  • Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.

  • Methanol is a more polar and protic solvent, which can offer different selectivity for some compounds.[5]

The choice between the two can impact the selectivity of your separation. It is often beneficial to screen both solvents during method development to see which provides the better resolution for your specific analytes.

Q5: Is it necessary to use a buffer in the mobile phase?

For ionizable compounds like this compound, using a buffer is highly recommended to control the pH of the mobile phase.[5][11] A stable pH ensures consistent ionization of the analyte, leading to reproducible retention times and improved peak shapes.[3][12] The buffer concentration should be sufficient to resist pH changes when the sample is introduced.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress silanol interactions. Adjusting the mobile phase pH can also help.[4]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13]
Split Peaks Column void or channeling.This may indicate column degradation. Try reversing and flushing the column (if the manufacturer allows). Otherwise, replace the column.[6][13]
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[12]
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, including the buffer and pH adjustment.[12]
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[4]
Leaks in the HPLC system.Check for any leaks in the pump, injector, tubing, and fittings.
High Backpressure Blockage in the system (e.g., column frit, tubing, guard column).Systematically isolate components to identify the source of the blockage. Backflush the column or replace the frit if necessary. Use an in-line filter to protect the column.[3][6]
Mobile phase precipitation.Ensure the buffer is soluble in the mobile phase mixture, especially when using high organic content. Filter the mobile phase before use.[4]
Ghost Peaks Contamination in the mobile phase or from the sample carryover.Use high-purity solvents and reagents. Run a blank gradient to identify the source of contamination. Clean the injector and autosampler.[4]

Experimental Protocols

Example Protocol 1: Isocratic Reversed-Phase HPLC

This protocol is based on a method for the determination of mephenytoin and 4'-hydroxymephenytoin in human urine.[1]

  • Column: µ-Bondapack RP-C18

  • Mobile Phase: Acetonitrile:Distilled Water (40:60, v/v)

  • Flow Rate: Not specified, but typically 1.0 mL/min for analytical columns.

  • Column Temperature: 50°C

  • Detection: UV at 210 nm

  • Internal Standard: Phenobarbital

Example Protocol 2: Reversed-Phase HPLC with a Buffer

This protocol is adapted from a method for the determination of this compound in human urine.[2]

  • Column: µ-Bondapak C18

  • Mobile Phase: Methanol:50 mM KH2PO4, pH 4.0 (30:70, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: Electrochemical detector

Quantitative Data Summary

Parameter Method 1 Method 2 Method 3 (Chiral)
Analyte(s) Mephenytoin & 4'-HydroxymephenytoinThis compoundEnantiomers of Mephenytoin
Column µ-Bondapack RP-C18µ-Bondapak C18Chiral column (250 mm x 4 mm, 5 µm)
Mobile Phase Acetonitrile:Water (40:60, v/v)[1]Methanol:50 mM KH2PO4, pH 4.0 (30:70, v/v)[2]Acetonitrile:Water with 0.1% acetic acid and 0.2% triethylamine (14:86, v/v)[14]
Flow Rate Not specified (typically 1.0 mL/min)1.0 mL/min[2]0.9 mL/min[14]
Detection UV at 210 nm[1]Electrochemical[2]UV at 207 nm[14]

Visualizations

HPLC_Workflow cluster_hplc HPLC System MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump Sample Sample Preparation Injector Injector Sample->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector DataSystem Data System Detector->DataSystem

Caption: A general workflow for HPLC analysis.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Poor Peak Shape, Retention Time Shift) CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) Problem->CheckMobilePhase Start Here Resolved Problem Resolved CheckMobilePhase->Resolved Issue Fixed NotResolved Problem Persists CheckMobilePhase->NotResolved Issue Persists CheckSystem Check HPLC System (Leaks, Temperature, Connections) CheckSystem->Resolved Issue Fixed NotResolved2 Problem Persists CheckSystem->NotResolved2 Issue Persists CheckColumn Check Column (Contamination, Age, Voids) CheckColumn->Resolved Issue Fixed NotResolved->CheckSystem NotResolved2->CheckColumn

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxymephenytoin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification, affecting the precision and sensitivity of the assay.[1][2][4] In the analysis of this compound from biological samples like plasma, urine, or liver microsomes, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2][5]

Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between different samples.

  • Inaccurate results, evidenced by poor recovery or deviation from expected concentrations.[1]

  • A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.[3]

  • A drop or rise in the baseline signal of a post-column infusion experiment when a blank matrix extract is injected.[6][7]

Q3: How can I quantitatively assess matrix effects for this compound analysis?

A3: The most common method is the post-extraction spike method.[5][8] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound?

A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard, such as (±)-4-Hydroxy Mephenytoin-d3, is the most effective choice.[1][9] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, thereby improving the accuracy and precision of the quantification.[1]

Troubleshooting Guides

Problem 1: I am observing significant ion suppression for this compound.

This is a common issue in LC-MS/MS bioanalysis, particularly with complex matrices like plasma and urine.

Troubleshooting Workflow:

cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization start Start: Ion Suppression Observed sample_prep Optimize Sample Preparation start->sample_prep chromatography Improve Chromatographic Separation sample_prep->chromatography If suppression persists ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe is_check Use Stable Isotope-Labeled IS chromatography->is_check If co-elution is unavoidable gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry chromatography->column dilution Dilute Sample is_check->dilution If suppression is still significant end End: Ion Suppression Minimized dilution->end

Caption: Troubleshooting workflow for ion suppression.

Possible Causes and Solutions:

  • Cause: Insufficient removal of matrix components during sample preparation.

    • Solution 1: Protein Precipitation (PPT): While simple, PPT is often the least effective at removing interfering phospholipids.[6] If using PPT, ensure complete precipitation and centrifugation.

    • Solution 2: Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent to selectively extract this compound while leaving interfering components in the aqueous phase.

    • Solution 3: Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[5][10] Use a sorbent that strongly retains this compound, allowing for thorough washing of interfering components before elution.

  • Cause: Co-elution of matrix components with this compound.

    • Solution 1: Modify the chromatographic gradient. Increase the separation between the analyte and interfering peaks by adjusting the mobile phase composition and gradient slope.

    • Solution 2: Change the analytical column. A column with a different stationary phase chemistry (e.g., C8 vs. C18, or a phenyl-hexyl column) can alter the retention of both the analyte and matrix components, improving separation.

  • Cause: High concentration of matrix components.

    • Solution: Dilute the sample. A simple dilution of the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering components, thereby minimizing matrix effects.[1] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).

Problem 2: My recovery of this compound is low and inconsistent.

Low and variable recovery can be a result of both inefficient extraction and matrix effects.

Troubleshooting Workflow:

start Start: Low/Inconsistent Recovery eval_extraction Evaluate Extraction Efficiency start->eval_extraction eval_matrix Assess Matrix Effects eval_extraction->eval_matrix If extraction is efficient optimize_extraction Optimize Extraction Protocol eval_extraction->optimize_extraction If extraction is inefficient mitigate_matrix Implement Matrix Effect Mitigation Strategies eval_matrix->mitigate_matrix If matrix effects are present end End: Improved Recovery eval_matrix->end If no significant matrix effects optimize_extraction->eval_matrix mitigate_matrix->end

Caption: Troubleshooting workflow for low recovery.

Possible Causes and Solutions:

  • Cause: Inefficient extraction of this compound from the matrix.

    • Solution: Optimize the extraction procedure.

      • For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure optimal partitioning of this compound into the organic layer.

      • For SPE: Ensure the sorbent is appropriate for the analyte's properties. Optimize the pH of the loading solution to maximize retention. Test different wash solvents to remove interferences without eluting the analyte. Use a suitable elution solvent that ensures complete recovery of this compound.

  • Cause: Ion suppression leading to an apparent low recovery.

    • Solution: Assess matrix effects separately from recovery. Use the post-extraction spike method described in FAQ 3 to determine if the low signal is due to ion suppression rather than poor extraction. If significant suppression is observed, follow the troubleshooting steps for ion suppression.

  • Cause: Analyte degradation during sample processing.

    • Solution: Investigate analyte stability. Ensure that this compound is stable under the conditions used for sample preparation (e.g., temperature, pH).[11] If degradation is suspected, consider performing the extraction at a lower temperature or using a stabilizing agent.

Experimental Protocols

Protocol 1: Assessment of Absolute Matrix Effect

  • Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., a mid-range QC concentration).

  • Process at least six different lots of blank biological matrix using the developed sample preparation method.

  • Spike the processed blank matrix extracts with the this compound standard solution to achieve the same final concentration as the standard solution.

  • Analyze both the standard solution and the post-extraction spiked samples by LC-MS/MS.

  • Calculate the matrix effect for each lot of the biological matrix using the formula in FAQ 3.

  • Calculate the coefficient of variation (CV%) of the matrix effect across the different lots. A CV% of less than 15% is generally considered acceptable.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat the sample: For plasma or serum, a protein precipitation step with acetonitrile may be performed first. For urine, dilution with a buffer is often sufficient.[12]

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase, add the internal standard, and inject it into the LC-MS/MS system.

Quantitative Data Summary

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Chromatographic Column Luna C8(2) (150 mm × 3.0 mm, 5 µm)[9]
Mobile Phase A 95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate[9]
Mobile Phase B Methanol + 0.1% formic acid + 2 mM ammonium acetate[9]
Flow Rate 0.4 mL/min[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[9]
Precursor Ion (m/z) 234.91[9]
Product Ion (m/z) 132.77[9]
Internal Standard (±)-4-Hydroxy Mephenytoin-d3[9]

Table 2: Comparison of Sample Preparation Methods and their Impact on Matrix Effects

Sample Preparation MethodTypical Matrix EffectAdvantagesDisadvantages
Protein Precipitation (PPT) High potential for ion suppression[6][10]Simple, fast, low costLeast effective at removing interferences, especially phospholipids[6]
Liquid-Liquid Extraction (LLE) Moderate matrix effectsGood for removing highly polar or non-polar interferencesCan be labor-intensive, potential for emulsion formation
Solid-Phase Extraction (SPE) Low matrix effects[10][13]High selectivity, provides the cleanest extractsMore complex and costly than PPT and LLE
Dilution Can reduce matrix effects[1]Very simpleReduces analyte concentration, may not be suitable for trace analysis

References

Technical Support Center: Stability of 4-Hydroxymephenytoin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxymephenytoin in biological samples.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling, storage, and analysis of biological samples containing this compound.

Question Possible Causes Troubleshooting Steps
Why am I seeing a decrease in this compound concentration in my plasma/urine samples stored at room temperature? Analyte Instability: this compound, like many metabolites, can be susceptible to degradation at ambient temperatures over time. Enzymatic activity in unpreserved biological matrices can also contribute to degradation.Minimize Bench-Top Time: Process samples on ice and minimize the time they are kept at room temperature. For short-term storage, refrigeration at 2-8°C is recommended over room temperature. For any delays longer than a few hours, samples should be frozen.
My this compound concentrations are inconsistent after multiple freeze-thaw cycles. What could be the cause? Analyte Degradation: Repeated freezing and thawing can disrupt the sample matrix and expose the analyte to localized changes in pH and concentration, potentially leading to degradation. Adsorption to container surfaces can also be exacerbated by freeze-thaw cycles.Aliquot Samples: Upon collection and initial processing, aliquot samples into smaller volumes to avoid the need for repeated freeze-thaw cycles of the entire sample. Validation: Ensure your bioanalytical method is validated for the number of freeze-thaw cycles your samples will undergo. Limit the number of cycles to what has been validated.
I am observing lower than expected concentrations of this compound in my long-term stored samples. Long-Term Degradation: Even at low temperatures, chemical and enzymatic degradation can occur over extended periods. The stability of this compound is finite, even under frozen conditions.Proper Storage Temperature: For long-term storage, -70°C or -80°C is recommended over -20°C to minimize degradation. Ensure freezers are properly maintained and monitored to avoid temperature fluctuations. Re-analysis of Quality Control Samples: Periodically re-analyze long-term quality control (QC) samples to monitor for any potential degradation over time.
There is a high variability in my results for urine samples. What are the potential stability-related factors? pH-Dependent Instability: The pH of urine can vary significantly, which may affect the stability of this compound. Microbial Growth: Improperly stored urine samples can be prone to microbial growth, which can lead to analyte degradation.Control Urine pH: If pH-dependent instability is suspected, consider adjusting the pH of the urine samples upon collection. Preservatives: For long-term urine storage, the use of preservatives should be considered and validated to ensure they do not interfere with the assay. Prompt Freezing: Urine samples should be frozen as soon as possible after collection if not analyzed immediately.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for plasma and urine samples containing this compound?

For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -70°C or -80°C is recommended to ensure the stability of this compound.

2. How many freeze-thaw cycles can I subject my samples to without affecting the concentration of this compound?

The number of acceptable freeze-thaw cycles should be determined during the validation of your bioanalytical method. As a general guideline, it is best to limit freeze-thaw cycles to a maximum of three. To avoid repeated thawing of the entire sample, it is highly recommended to store samples in multiple smaller aliquots.

3. Is this compound stable in whole blood?

The stability of this compound in whole blood at room temperature may be limited due to ongoing enzymatic activity. It is recommended to process whole blood to plasma or serum as soon as possible after collection. If there is a delay, keeping the whole blood samples on ice can help to minimize degradation.

4. Are there any known degradation products of this compound in biological samples?

While specific degradation pathways in biological matrices are not extensively detailed in the public literature, potential degradation can occur through oxidation of the hydroxyl group or hydrolysis of the hydantoin ring, especially under non-optimal pH conditions or due to enzymatic activity.

5. How can I ensure the stability of my stock and working solutions of this compound?

Stock solutions of this compound are generally prepared in organic solvents like methanol or DMSO. When stored at -20°C or -80°C, these solutions are typically stable for several months. Working solutions, which may be at lower concentrations and in different diluents, should have their stability evaluated as part of the method validation. It is advisable to prepare fresh working solutions for each analytical run.

Quantitative Stability Data

The following tables summarize the expected stability of this compound in human plasma and urine based on typical acceptance criteria for bioanalytical method validation (generally ±15% deviation from the initial concentration). Please note that this data is illustrative, as specific quantitative stability data for this compound is not extensively available in published literature.

Table 1: Short-Term (Bench-Top) Stability of this compound

MatrixStorage TemperatureDuration (hours)Expected Mean Recovery (%)
Human PlasmaRoom Temperature (~22°C)895 - 105
Human PlasmaRefrigerated (2-8°C)2492 - 108
Human UrineRoom Temperature (~22°C)894 - 106
Human UrineRefrigerated (2-8°C)2493 - 107

Table 2: Freeze-Thaw Stability of this compound

MatrixNumber of Freeze-Thaw CyclesStorage TemperatureExpected Mean Recovery (%)
Human Plasma1-20°C / -80°C98 - 102
Human Plasma3-20°C / -80°C96 - 104
Human Plasma5-20°C / -80°C91 - 109
Human Urine1-20°C / -80°C97 - 103
Human Urine3-20°C / -80°C95 - 105
Human Urine5-20°C / -80°C90 - 110

Table 3: Long-Term Stability of this compound

MatrixStorage TemperatureDurationExpected Mean Recovery (%)
Human Plasma-20°C1 Month94 - 106
Human Plasma-20°C3 Months90 - 110
Human Plasma-80°C6 Months95 - 105
Human Plasma-80°C12 Months92 - 108
Human Urine-20°C1 Month93 - 107
Human Urine-20°C3 Months88 - 112
Human Urine-80°C6 Months94 - 106
Human Urine-80°C12 Months91 - 109

Experimental Protocols

A generalized protocol for assessing the stability of this compound in a biological matrix is provided below. This protocol is based on regulatory guidelines for bioanalytical method validation.

Objective: To determine the stability of this compound in a given biological matrix (e.g., human plasma) under specific conditions (freeze-thaw, short-term, and long-term storage).

Materials:

  • Blank biological matrix (e.g., human plasma)

  • This compound reference standard

  • Internal standard (IS)

  • Validated bioanalytical method (e.g., LC-MS/MS)

  • Calibrators and Quality Control (QC) samples

Procedure:

  • Preparation of QC Samples:

    • Prepare a stock solution of this compound.

    • Spike the blank biological matrix with the stock solution to prepare low and high concentration QC samples.

  • Freeze-Thaw Stability:

    • Analyze a set of low and high QC samples to establish the baseline concentration (Time 0).

    • Subject another set of low and high QC samples to the desired number of freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.

    • After the final thaw, analyze the samples and compare the results to the baseline concentrations.

  • Short-Term (Bench-Top) Stability:

    • Analyze a set of low and high QC samples to establish the baseline concentration.

    • Place another set of low and high QC samples on the bench-top at room temperature for a specified period (e.g., 8 hours).

    • After the specified duration, analyze the samples and compare the results to the baseline concentrations.

  • Long-Term Stability:

    • Analyze a set of low and high QC samples to establish the baseline concentration.

    • Store multiple sets of low and high QC samples at the intended long-term storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them.

    • Compare the results to the baseline concentrations.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the baseline samples.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_baseline Baseline Analysis cluster_stability_tests Stability Assessments cluster_analysis Analysis of Stability Samples cluster_comparison Data Comparison Prep_QC Prepare Low & High QC Samples Analyze_T0 Analyze QC Samples (Time 0) Prep_QC->Analyze_T0 FT_Stability Freeze-Thaw Cycles Prep_QC->FT_Stability ST_Stability Short-Term (Bench-Top) Prep_QC->ST_Stability LT_Stability Long-Term Storage Prep_QC->LT_Stability Compare_Data Compare Stability Sample Results to Baseline Analyze_T0->Compare_Data Analyze_FT Analyze Freeze-Thaw Samples FT_Stability->Analyze_FT Analyze_ST Analyze Short-Term Samples ST_Stability->Analyze_ST Analyze_LT Analyze Long-Term Samples LT_Stability->Analyze_LT Analyze_FT->Compare_Data Analyze_ST->Compare_Data Analyze_LT->Compare_Data

Caption: Workflow for a typical stability study of an analyte in a biological matrix.

Factors_Affecting_Stability cluster_environmental Environmental Factors cluster_handling Sample Handling cluster_matrix Biological Matrix Effects Analyte This compound Stability Temperature Temperature (Room Temp, Refrigerated, Frozen) Analyte->Temperature Light Light Exposure Analyte->Light pH pH of Matrix Analyte->pH FreezeThaw Freeze-Thaw Cycles Analyte->FreezeThaw StorageDuration Storage Duration Analyte->StorageDuration Contamination Microbial Contamination Analyte->Contamination Enzymes Enzymatic Degradation Analyte->Enzymes Adsorption Adsorption to Surfaces Analyte->Adsorption

Caption: Factors influencing the stability of this compound in biological samples.

Technical Support Center: Electrochemical Detection of 4-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of 4-hydroxymephenytoin. Our aim is to help you overcome common challenges and avoid interference in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the electrochemical detection of this compound.

Issue 1: High Background Signal or Unstable Baseline

Question Possible Causes Solutions
Why is my baseline noisy or exhibiting a high background current? 1. Contaminated supporting electrolyte: Impurities in the buffer or salts can be electroactive. 2. Dirty electrode surface: Adsorption of molecules from the sample or environment can foul the electrode. 3. Oxygen interference: Dissolved oxygen is electrochemically active and can contribute to the background signal. 4. Inadequate shielding: Electrical noise from nearby equipment can interfere with the measurement.1. Use high-purity reagents and freshly prepared solutions. Filter the electrolyte if necessary. 2. Thoroughly clean the electrode surface before each experiment. Follow a standard polishing and cleaning protocol for your specific electrode material. 3. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the measurement and maintain an inert atmosphere during the experiment. 4. Use a Faraday cage to shield the electrochemical cell from external electrical noise. Ensure proper grounding of your potentiostat.

Issue 2: Poor Sensitivity or No Detectable Signal for this compound

Question Possible Causes Solutions
I am not seeing a clear oxidation peak for this compound, or the signal is very weak. 1. Incorrect potential window: The applied potential range may not cover the oxidation potential of this compound. 2. Low concentration of the analyte: The concentration of this compound in the sample may be below the detection limit of your method. 3. Electrode fouling: The surface of the working electrode may be passivated by the oxidation products of this compound or other components in the sample. 4. Suboptimal pH of the supporting electrolyte: The electrochemical response of phenolic compounds is often pH-dependent.1. Widen the potential window to ensure you are scanning through the expected oxidation potential. For phenolic compounds, this is typically in the range of +0.4 V to +1.0 V vs. Ag/AgCl. 2. Pre-concentrate your sample using techniques like solid-phase extraction (SPE). Alternatively, use a more sensitive electrochemical technique like square wave voltammetry (SWV) or differential pulse voltammetry (DPV). 3. Modify the electrode surface with materials that resist fouling and enhance electron transfer, such as nanomaterials (e.g., carbon nanotubes, graphene) or conducting polymers. 4. Optimize the pH of the supporting electrolyte. A slightly acidic to neutral pH is often optimal for the detection of phenolic compounds.

Issue 3: Poor Selectivity and Overlapping Peaks

Question Possible Causes Solutions
I am observing multiple, overlapping peaks, making it difficult to quantify the this compound signal. 1. Presence of interfering species: Biological samples contain numerous electroactive compounds (e.g., uric acid, ascorbic acid, acetaminophen) that can have oxidation potentials close to that of this compound. 2. Insufficient resolution of the electrochemical technique: The chosen voltammetric method may not be able to resolve closely spaced peaks.1. Implement a sample preparation step to remove interferents. This can include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. 2. Couple your electrochemical detector with a separation technique like high-performance liquid chromatography (HPLC-ECD). This is a highly effective method for achieving selectivity. 3. Use a chemically modified electrode that has a specific affinity for this compound or repels common interferents. 4. Employ a more advanced electrochemical technique like DPV or SWV, which offer better resolution than cyclic voltammetry (CV).

Issue 4: Irreproducible Results and Shifting Peak Potentials

Question Possible Causes Solutions
My results are not consistent between measurements, and the peak potential for this compound is shifting. 1. Inconsistent electrode surface area: Improper or inconsistent polishing of solid electrodes can lead to variations in the active surface area. 2. Reference electrode instability: The potential of the reference electrode may be drifting due to changes in the filling solution or a clogged frit. 3. Changes in pH: Small variations in the pH of the supporting electrolyte can cause shifts in the peak potential of pH-dependent reactions. 4. Temperature fluctuations: The rate of electrochemical reactions is temperature-dependent.1. Develop and adhere to a standardized electrode polishing and cleaning protocol. 2. Regularly check and maintain your reference electrode. Ensure the filling solution is at the correct level and is free of air bubbles. If necessary, replace the filling solution and clean the frit. 3. Use a buffer solution as the supporting electrolyte to maintain a constant pH. 4. Perform experiments in a temperature-controlled environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in biological samples for this compound detection?

A1: In biological matrices such as urine and plasma, several endogenous and exogenous compounds can interfere with the electrochemical detection of this compound due to their similar oxidation potentials. These include:

  • Uric acid (UA): A major interferent in urine and blood.

  • Ascorbic acid (AA): Also known as Vitamin C, it is a common antioxidant present in biological fluids.

  • Acetaminophen (Paracetamol): A widely used analgesic that is also a phenolic compound.

  • Dopamine (DA): A neurotransmitter that can be present in certain samples.

  • Other phenolic compounds and drug metabolites.[1]

Q2: How can I improve the selectivity of my electrochemical sensor for this compound?

A2: Improving selectivity is crucial for accurate quantification. Here are several strategies:

  • Electrode Surface Modification: Modifying the electrode with materials that selectively interact with this compound or repel interferents is a common approach. Examples include molecularly imprinted polymers (MIPs), nanomaterials, and self-assembled monolayers.

  • Sample Preparation: As mentioned in the troubleshooting guide, techniques like SPE and LLE are highly effective at removing interfering substances before electrochemical analysis.[2]

  • Chromatographic Separation: Coupling HPLC with electrochemical detection (HPLC-ECD) provides excellent selectivity by separating the components of the sample before they reach the detector.

Q3: What is the expected electrochemical behavior of this compound?

A3: this compound is a phenolic compound. The electrochemical oxidation of the hydroxyl group on the phenyl ring is the basis for its detection. This is typically an irreversible process that involves the transfer of electrons and protons to form a quinone-like species. The peak potential is dependent on the pH of the supporting electrolyte.

Q4: Which electrochemical technique is best for quantifying this compound?

A4: While cyclic voltammetry (CV) is excellent for initial characterization of the electrochemical behavior, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally preferred for quantification. These techniques offer higher sensitivity and better resolution of peaks compared to CV, which is beneficial when dealing with complex samples and low analyte concentrations.

Quantitative Data Summary

The following tables provide a summary of quantitative data from literature for the analysis of this compound and related compounds, highlighting the performance of different analytical methods.

Table 1: Performance Characteristics of Analytical Methods for this compound

MethodMatrixLimit of Quantification (LOQ)Linear RangeReference
HPLC-ECDHuman Urine0.76 µg/mLNot Specified[3][4]
HPLC-UVHuman Urine50 ng/mL0.5 - 100.0 µg/mL[5]
LC-MS/MSHuman Plasma10 ng/mL10 - 2000 ng/mL[6]

Table 2: Common Electrochemical Techniques and Their Typical Performance

TechniqueTypical Detection LimitKey AdvantagesKey Disadvantages
Cyclic Voltammetry (CV) 10⁻⁶ MProvides information on redox potentials and reaction mechanisms.Lower sensitivity, poorer resolution of closely spaced peaks.
Differential Pulse Voltammetry (DPV) 10⁻⁸ MHigh sensitivity, good resolution, effective background current subtraction.Slower scan rates compared to SWV.
Square Wave Voltammetry (SWV) 10⁻⁸ MHigh sensitivity, very fast scan rates, excellent for rapid analysis.Can be more complex to interpret mechanistically.

Experimental Protocols

Protocol 1: General Procedure for Voltammetric Detection of this compound

  • Electrode Preparation:

    • Polish the working electrode (e.g., glassy carbon electrode) with alumina slurry on a polishing pad.

    • Rinse thoroughly with deionized water and sonicate for 2-3 minutes in deionized water and then in ethanol to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Sample Preparation (for biological samples):

    • Perform a solid-phase extraction (SPE) to clean up the urine or plasma sample and pre-concentrate the analyte.

    • Alternatively, use protein precipitation for plasma samples by adding a cold organic solvent (e.g., acetonitrile or methanol).

    • Reconstitute the dried extract in the supporting electrolyte.

  • Electrochemical Measurement:

    • Prepare the supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

    • Transfer the electrolyte to the electrochemical cell.

    • Deoxygenate the solution by purging with high-purity nitrogen or argon for 10-15 minutes.

    • Immerse the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes in the solution.

    • Record the blank voltammogram.

    • Add the prepared sample containing this compound to the cell.

    • Record the voltammogram (CV, DPV, or SWV) over the desired potential range (e.g., 0.0 V to +1.2 V vs. Ag/AgCl).

Protocol 2: Surface Modification of a Glassy Carbon Electrode with Graphene

  • Prepare a stable graphene dispersion in a suitable solvent (e.g., N,N-dimethylformamide - DMF).

  • Clean and polish the glassy carbon electrode as described in Protocol 1.

  • Drop-cast a small volume (e.g., 5-10 µL) of the graphene dispersion onto the electrode surface.

  • Allow the solvent to evaporate at room temperature or in a low-temperature oven.

  • The modified electrode is now ready for use. This graphene layer can enhance the electroactive surface area and improve electron transfer kinetics.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_detection Electrochemical Detection BiologicalSample Biological Sample (Urine/Plasma) SPE Solid-Phase Extraction (SPE) or Protein Precipitation BiologicalSample->SPE Remove Interferents Analyte Extracted Analyte SPE->Analyte ElectrochemicalCell Electrochemical Cell (with prepared electrolyte) Analyte->ElectrochemicalCell Add to cell Measurement Voltammetric Measurement (CV, DPV, or SWV) ElectrochemicalCell->Measurement Data Data Analysis (Peak Current vs. Conc.) Measurement->Data

Caption: Workflow for electrochemical detection of this compound.

Interference_Mitigation_Pathway Start Interference Detected (Overlapping Peaks) Q1 Is sample preparation adequate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is an advanced voltammetric technique being used? A1_Yes->Q2 Improve_SP Improve Sample Prep (e.g., optimize SPE) A1_No->Improve_SP Improve_SP->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the electrode surface modified for selectivity? A2_Yes->Q3 Switch_Technique Switch to DPV or SWV A2_No->Switch_Technique Switch_Technique->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Consider_HPLC Consider HPLC-ECD for complex matrices A3_Yes->Consider_HPLC Modify_Electrode Modify Electrode Surface (e.g., with MIPs or nanomaterials) A3_No->Modify_Electrode Modify_Electrode->Consider_HPLC

Caption: Decision pathway for mitigating interference.

Caption: Proposed electrochemical oxidation pathway of this compound.

References

Technical Support Center: Chiral Separation of 4-Hydroxymephenytoin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-Hydroxymephenytoin enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound enantiomers important?

A1: this compound is the major metabolite of the anticonvulsant drug mephenytoin. The hydroxylation of mephenytoin is stereoselective, primarily producing the S-enantiomer of this compound, a process mediated by the CYP2C19 enzyme.[1] The metabolic pathway exhibits genetic polymorphism, leading to significant inter-individual differences in drug metabolism and response.[1] Therefore, the ability to accurately separate and quantify the S- and R-enantiomers of this compound is crucial for pharmacokinetic studies, pharmacogenomic research, and personalized medicine to ensure drug safety and efficacy.

Q2: What are the primary chromatographic techniques for separating this compound enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the chiral separation of this compound enantiomers. Key to this separation is the use of chiral stationary phases (CSPs). The most frequently employed CSPs for this application are protein-based columns, such as those with alpha(1)-acid glycoprotein (AGP), and polysaccharide-based columns, particularly those with cyclodextrin derivatives.[2][3][4][5] Gas chromatography (GC) with a chiral capillary column has also been used for the enantiomeric resolution of mephenytoin and its metabolites, though it may require derivatization.[6]

Q3: What are the typical detection methods used for the analysis of this compound enantiomers?

A3: Ultraviolet (UV) detection is a common method, with wavelengths typically set around 205 nm.[5] For higher sensitivity and selectivity, especially in complex biological matrices like plasma and urine, tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][3] Electrochemical detection has also been reported for the analysis of this compound in urine.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor Peak Resolution (Rs < 1.5)

  • Possible Cause A: Suboptimal Mobile Phase Composition.

    • Solution:

      • Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier generally increases retention time and can improve resolution, but may also lead to broader peaks.

      • Modify Mobile Phase pH: The ionization state of this compound can significantly impact its interaction with the chiral stationary phase. Adjust the pH of the aqueous portion of the mobile phase. For AGP columns, a pH around 7.0 is often a good starting point. For cyclodextrin columns, exploring a wider pH range may be necessary.

      • Incorporate Additives: Small amounts of additives like acetic acid or diethylamine can alter the chiral recognition mechanism and improve resolution. Experiment with low concentrations (e.g., 0.1%) of these additives.

  • Possible Cause B: Inappropriate Chiral Stationary Phase (CSP).

    • Solution:

      • Screen Different CSPs: If optimizing the mobile phase does not yield satisfactory results, consider screening different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and protein-based columns (e.g., Chiral-AGP) have different chiral recognition mechanisms.

      • Consult Application Notes: Review application notes from column manufacturers for separations of similar compounds to guide your selection.

  • Possible Cause C: High Column Temperature.

    • Solution:

      • Lower the Column Temperature: In many cases, decreasing the column temperature can enhance enantioselectivity and improve resolution.[8] Experiment with temperatures between 15°C and 40°C. Keep in mind that lower temperatures will increase analysis time and backpressure.

Issue 2: Peak Tailing

  • Possible Cause A: Secondary Interactions with the Stationary Phase.

    • Solution:

      • Adjust Mobile Phase pH: For ionizable compounds like this compound, operating at a pH where the analyte is in a single ionic form can minimize secondary interactions and reduce tailing.

      • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask active sites on the silica support and improve peak shape.

  • Possible Cause B: Column Contamination or Degradation.

    • Solution:

      • Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.

      • Use a Guard Column: Employing a guard column can protect the analytical column from contaminants in the sample matrix.

      • Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.

Issue 3: Co-elution with Other Metabolites

  • Possible Cause: Insufficient Selectivity of the Chiral Column for All Analytes.

    • Solution:

      • Employ a Tandem Column Setup: In cases where other metabolites, such as R-nirvanol and S-mephenytoin, co-elute with the this compound enantiomers on the chiral column, a two-column system can be effective. A reversed-phase C2 column can be placed in tandem before the chiral AGP column to retain and separate the interfering compounds.[5]

      • Optimize Mobile Phase for Selectivity: Adjusting the mobile phase composition (organic modifier, pH, additives) may alter the retention times of the different metabolites to achieve separation.

Data Presentation

Table 1: HPLC Methods for Chiral Separation of this compound Enantiomers

ParameterMethod 1 (AGP Column)[3]Method 2 (AGP & C2 Tandem)[5]Method 3 (Cyclodextrin-MECC)[4]
Stationary Phase Chiral alpha(1)-acid glycoprotein (AGP)Reversed-phase C2 in tandem with Chiral AGPBeta-cyclodextrin
Mobile Phase Acetonitrile and aqueous bufferIsocratic mobile phaseMicellar electrokinetic buffer
Detection Tandem Mass Spectrometry (MS/MS)UV at 205 nmUV
Sample Matrix Plasma, UrinePlasmaUrine
LLOQ (Plasma) 1 ng/mL for both S- and R-enantiomers10 ng/mL for all compoundsNot specified
Validated Range (Plasma) 1-500 ng/mL for S- and R-enantiomers10-2000 ng/mL for all compoundsNot applicable

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers using a Chiral AGP Column with LC-MS/MS Detection [3]

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Sample Preparation (Urine):

    • Dilute the urine sample 1:1 with the mobile phase.

  • HPLC Conditions:

    • Column: Chiral alpha(1)-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate), adjust the ratio to achieve optimal separation.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for S- and R-4-Hydroxymephenytoin.

Protocol 2: Chiral Separation using a Tandem Column System with UV Detection [5]

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction of the plasma sample to isolate the analytes.

  • HPLC Conditions:

    • Columns:

      • Guard Column: Reversed-phase C2.

      • Analytical Column: Chiral alpha(1)-acid glycoprotein (AGP).

    • Mobile Phase: An isocratic mobile phase, the composition of which should be optimized for the separation of mephenytoin and its metabolites.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 205 nm.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection Plasma Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chiral_Column Chiral AGP Column Injection->Chiral_Column Separation Enantiomeric Separation Chiral_Column->Separation MS_Detection MS/MS Detection Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the chiral separation of this compound enantiomers.

Troubleshooting_Logic Start Poor Peak Resolution (Rs < 1.5) Q1 Optimize Mobile Phase? Start->Q1 A1_Yes Adjust Organic Modifier Adjust pH Additives Q1->A1_Yes Yes Q2 Different CSP? Q1->Q2 No A1_Yes->Q2 A2_Yes Screen Polysaccharide & Protein-Based Columns Q2->A2_Yes Yes Q3 Adjust Temperature? Q2->Q3 No A2_Yes->Q3 A3_Yes Lower Column Temperature Q3->A3_Yes Yes End Resolution Improved Q3->End No A3_Yes->End

Caption: Troubleshooting logic for improving peak resolution.

References

Lower limit of quantification (LLOQ) for 4-Hydroxymephenytoin assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymephenytoin assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in plasma and urine?

A1: The LLOQ for this compound can vary depending on the analytical method and the biological matrix. For plasma, LLOQs are often in the low ng/mL range, with some methods achieving levels as low as 1 ng/mL for S- and R-4'-hydroxymephenytoin.[1] In urine, the LLOQ is also typically in the low ng/mL range, for example, 3 ng/mL[1] or higher at 20 ng/mL in other reported methods.[2][3] A highly sensitive UPLC-MS/MS assay has reported an LLOQ of 2 ng/mL for hydroxymephenytoin in plasma and urine.[4]

Q2: What are the most common analytical techniques used to quantify this compound?

A2: The most prevalent and sensitive methods for the quantification of this compound are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] High-performance liquid chromatography (HPLC) with UV detection has also been used, but it may have higher detection limits, around 50 ng/mL.[5]

Q3: Why is the enantioselective separation of this compound sometimes necessary?

A3: Mephenytoin has two enantiomers, S-mephenytoin and R-mephenytoin, which are metabolized by different cytochrome P450 enzymes. S-mephenytoin is primarily metabolized to 4'-hydroxymephenytoin by CYP2C19, making this pathway a key indicator of CYP2C19 activity.[1] Enantiospecific separation allows for the precise measurement of the S- and R-4'-hydroxymephenytoin, providing more accurate insights into the activity of specific metabolic pathways.[1]

Q4: What are common challenges in developing a robust this compound assay?

A4: Common challenges include achieving a low LLOQ to accurately determine pharmacokinetic parameters, especially when dealing with low concentrations of the metabolite.[1] Other challenges involve potential matrix effects from plasma or urine, and the need for an appropriate internal standard to ensure accuracy and precision. For cocktail assays involving multiple analytes, inter-substrate interactions can also be a concern.

LLOQ Data for this compound Assays

The following table summarizes the Lower Limit of Quantification (LLOQ) for this compound from various published methods.

MatrixLLOQ ValueAnalytical MethodReference
Plasma1 ng/mL (S- and R-isomers)LC-MS/MS[1]
Plasma & Urine2 ng/mLUPLC-MS/MS[4]
Urine3 ng/mLLC-MS/MS[1]
Urine20 ng/mLLC-MS/MS[2][3]
Rat Liver Microsomes10 ng/mLLC-MS/MS[6]
Urine50 ng/mLHPLC-UV[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving the quantification of this compound.

LC-MS/MS Method for Quantification in Human Plasma[1]
  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • Column: Chiral alpha(1)-acid glycoprotein (AGP) column.

    • Mobile Phase: Not explicitly detailed in the provided text.

  • Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).

  • LLOQ: 1 ng/mL for S- and R-4'-hydroxymephenytoin.

  • Validated Concentration Range: 1-500 ng/mL for S- and R-4'-hydroxymephenytoin.

LC-MS/MS Method for Quantification in Human Urine[3][7]
  • Sample Preparation: 50 µL of urine is diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. This is followed by the addition of methanol containing the internal standard (4'-methoxymephenytoin).

  • Chromatographic Separation:

    • Column: 100 x 3 mm, 5 µm Thermo Electron Aquasil C18 column.

    • Mobile Phase: A gradient flow increasing the organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.

  • Detection: Triple-stage mass spectrometry with negative electrospray ionization in the selected reaction monitoring (SRM) mode.

  • LLOQ: 20 ng/mL.

  • Linearity: 15-10,000 ng/mL.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during this compound assays.

TroubleshootingGuide start Start: Assay Issue Identified issue_high_variability High Variability in QC Samples start->issue_high_variability issue_low_sensitivity Low Sensitivity / High LLOQ start->issue_low_sensitivity issue_peak_shape Poor Peak Shape / Tailing start->issue_peak_shape check_sample_prep Review Sample Preparation - Consistent pipetting? - Complete protein precipitation? issue_high_variability->check_sample_prep check_is Check Internal Standard - Stability? - Correct concentration? issue_high_variability->check_is check_ms_params Optimize MS Parameters - Source conditions? - Collision energy? issue_low_sensitivity->check_ms_params check_extraction Evaluate Extraction Recovery - Inefficient extraction? issue_low_sensitivity->check_extraction check_lc_conditions Review LC Conditions - Column integrity? - Mobile phase pH? issue_peak_shape->check_lc_conditions check_sample_prep->check_is No solution_found Issue Resolved check_sample_prep->solution_found Yes check_is->solution_found Yes check_ms_params->check_extraction No check_ms_params->solution_found Yes check_lc_conditions->check_sample_prep No check_lc_conditions->solution_found Yes check_extraction->solution_found Yes

Caption: Troubleshooting workflow for common this compound assay issues.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a this compound LC-MS/MS assay.

ExperimentalWorkflow sample_collection Sample Collection (Plasma or Urine) internal_standard Internal Standard Spiking sample_collection->internal_standard sample_prep Sample Preparation - Protein Precipitation - or Dilution & Hydrolysis lc_separation LC Separation (e.g., Chiral or C18 Column) sample_prep->lc_separation internal_standard->sample_prep ms_detection MS/MS Detection (ESI-SRM) lc_separation->ms_detection data_analysis Data Analysis - Peak Integration - Calibration Curve Fitting ms_detection->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Typical workflow for LC-MS/MS analysis of this compound.

References

Cross-reactivity issues in immunoassays for 4-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of 4-Hydroxymephenytoin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured?

This compound is the major metabolite of the anticonvulsant drug mephenytoin.[1] It is formed in the liver primarily by the enzyme CYP2C19. The measurement of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in phenotyping studies to determine an individual's CYP2C19 metabolic activity.[2]

Q2: What are the common challenges in developing an immunoassay for this compound?

A primary challenge is ensuring the specificity of the antibody used. Due to the structural similarity between this compound, its parent drug mephenytoin, and other metabolites, cross-reactivity is a significant concern that can lead to inaccurate quantification.

Q3: Which compounds are most likely to cross-react in a this compound immunoassay?

The most probable cross-reactants are structurally related compounds, including:

  • Mephenytoin: The parent drug.

  • Nirvanol (5-ethyl-5-phenylhydantoin): The N-demethylated metabolite of mephenytoin.[3]

  • Other hydroxylated mephenytoin isomers: If the antibody is not highly specific to the para-hydroxylation site.

  • Glucuronidated this compound: The conjugated form of the metabolite.[1]

Q4: How can I minimize cross-reactivity in my assay?

Minimizing cross-reactivity involves several strategies:

  • Antibody Selection: Use a highly specific monoclonal antibody that targets a unique epitope on the this compound molecule.

  • Sample Pretreatment: Depending on the assay design, it may be necessary to perform sample extraction or enzymatic hydrolysis (e.g., with β-glucuronidase) to remove interfering substances or to measure the total metabolite concentration.

  • Assay Optimization: Adjusting parameters such as incubation times, temperatures, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.

Troubleshooting Guide

Issue 1: Higher than expected concentrations of this compound in samples.

Possible Cause Recommended Action
Cross-reactivity with Mephenytoin or Nirvanol Test for cross-reactivity by spiking known concentrations of mephenytoin and nirvanol into a blank matrix and running them in the assay. If significant cross-reactivity is observed, results may need to be confirmed with a more specific method like LC-MS/MS.
Matrix Effects Perform a spike and recovery experiment in the sample matrix to assess for interference. Diluting the sample may help to mitigate matrix effects.
Contamination of Reagents Ensure all buffers and reagents are freshly prepared and free from contamination.

Issue 2: Low or no signal detected in samples expected to be positive.

Possible Cause Recommended Action
Improper Sample Storage or Handling Ensure samples have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles.
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and confirm they have been stored according to the manufacturer's instructions.
Incorrect Assay Procedure Carefully review the assay protocol to ensure all steps, including incubation times and temperatures, were followed correctly.

Issue 3: High variability between replicate wells.

Possible Cause Recommended Action
Inadequate Plate Washing Ensure the plate washing steps are performed thoroughly and consistently to remove all unbound reagents.
Pipetting Errors Use calibrated pipettes and ensure consistent pipetting technique for all samples and reagents.
Edge Effects in the Microplate Avoid using the outer wells of the microplate, as these can be more susceptible to temperature fluctuations and evaporation.

Data Presentation: Illustrative Cross-Reactivity Data

Disclaimer: The following table presents hypothetical cross-reactivity data for a competitive immunoassay for this compound. This is for illustrative purposes only, as specific cross-reactivity data is highly dependent on the antibody used in a particular assay. Researchers must determine the cross-reactivity profile for their specific assay.

Compound Chemical Relationship Hypothetical IC50 (ng/mL) Hypothetical Cross-Reactivity (%)
This compound Target Analyte10100
Mephenytoin Parent Drug2005
Nirvanol Metabolite5002
Phenytoin Structurally Similar Drug>10,000<0.1
4-Hydroxyphenytoin Metabolite of a Similar Drug8001.25

Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100

Experimental Protocols

Protocol: Determining Cross-Reactivity in a Competitive ELISA for this compound

This protocol outlines a general procedure for assessing the cross-reactivity of potentially interfering compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
  • Primary Antibody Solution: Dilute the anti-4-Hydroxymephenytoin antibody to its optimal concentration in blocking buffer.
  • Enzyme Conjugate Solution: Dilute the this compound-enzyme conjugate (e.g., HRP-conjugate) in blocking buffer.
  • Standard Solutions: Prepare a serial dilution of this compound in the assay buffer.
  • Test Compound Solutions: Prepare serial dilutions of each potential cross-reactant (e.g., mephenytoin, nirvanol) in the assay buffer.

2. Assay Procedure:

  • Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add a mixture of the primary antibody and either the standard or the test compound to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Enzyme Conjugate Addition: Add the enzyme conjugate solution to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.
  • Stop Reaction: Add a stop solution to halt the enzymatic reaction.
  • Signal Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
  • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound.
  • For each test compound, plot its concentration versus the absorbance to determine its IC50 value.
  • Calculate the percent cross-reactivity using the formula mentioned above.

Visualizations

Mephenytoin Mephenytoin (Parent Drug) CYP2C19 CYP2C19 Mephenytoin->CYP2C19 Immunoassay Immunoassay for This compound Mephenytoin->Immunoassay Potential Cross-Reactivity Hydroxylation Aromatic Hydroxylation CYP2C19->Hydroxylation Demethylation N-Demethylation CYP2C19->Demethylation Analyte This compound (Target Analyte) Hydroxylation->Analyte CrossReactant1 Nirvanol (Metabolite) Demethylation->CrossReactant1 Analyte->Immunoassay CrossReactant1->Immunoassay Potential Cross-Reactivity

Caption: Metabolic pathway of mephenytoin and potential cross-reactivity in a this compound immunoassay.

Start Unexpected Immunoassay Result CheckProcedure Review Assay Protocol & Reagent Handling Start->CheckProcedure HighSignal Result Higher than Expected CheckProcedure->HighSignal If procedure is correct LowSignal Result Lower than Expected CheckProcedure->LowSignal If procedure is correct TestCrossReactivity Perform Cross-Reactivity Test with Metabolites HighSignal->TestCrossReactivity Is cross-reactivity suspected? SpikeRecovery Conduct Spike & Recovery Experiment HighSignal->SpikeRecovery Is matrix effect suspected? CheckReagents Verify Reagent Viability & Storage LowSignal->CheckReagents CheckSample Assess Sample Integrity LowSignal->CheckSample ConfirmMethod Confirm with Orthogonal Method (e.g., LC-MS/MS) TestCrossReactivity->ConfirmMethod SpikeRecovery->ConfirmMethod CheckReagents->LowSignal If reagents are compromised CheckSample->LowSignal If sample is degraded

Caption: Troubleshooting workflow for unexpected results in a this compound immunoassay.

References

4-Hydroxymephenytoin aqueous solution stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the aqueous solution stability and storage of 4-Hydroxymephenytoin.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments with this compound aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare an aqueous solution of this compound?

A1: this compound has low solubility in aqueous buffers. The recommended method is to first dissolve the crystalline solid in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2] For example, a stock solution can be prepared in DMSO and then diluted with your aqueous buffer of choice, such as PBS (pH 7.2). A 1:1 solution of DMSO:PBS can achieve a solubility of approximately 0.5 mg/mL.[1][2] To enhance solubility, brief warming at 37°C or sonication can be helpful.[3]

Q2: How long can I store an aqueous solution of this compound?

A2: It is strongly recommended not to store the aqueous solution for more than one day .[1][2] Due to its limited stability in aqueous media, it is best practice to prepare fresh solutions for each experiment.

Q3: What are the recommended storage conditions for the solid compound and stock solutions?

A3: The crystalline solid of this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions prepared in organic solvents have better stability. For instance, a stock solution in methanol can be stored for up to six months at -20°C in the dark. Stock solutions in DMSO can be stored for up to one year at -80°C or for six months at -20°C, preferably under a nitrogen atmosphere.[4]

Q4: I am seeing unexpected results in my assay. Could it be related to the stability of my this compound solution?

A4: Yes, this is a possibility. Given the recommendation to use freshly prepared aqueous solutions, any storage of diluted aqueous solutions could lead to degradation of the compound, which would impact your experimental results. It is advisable to prepare a fresh solution and repeat the experiment.

Q5: What are the potential degradation pathways for this compound in an aqueous solution?

A5: While specific degradation pathways for this compound in aqueous solutions are not extensively documented in publicly available literature, compounds with similar functional groups (such as amides and phenols) can be susceptible to hydrolysis and oxidation.[5][6] Factors such as pH, temperature, and exposure to light can influence the rate of degradation.[7][8]

Troubleshooting Common Issues

Issue Possible Cause Troubleshooting Steps
Low or no biological activity observed Degradation of this compound in an aged aqueous solution.Prepare a fresh aqueous solution from a stock solution immediately before use.
Incomplete dissolution of the compound.Ensure the compound is fully dissolved in the organic solvent before diluting with the aqueous buffer. Use sonication or gentle warming if necessary.
High variability between experimental replicates Inconsistent concentrations of this compound due to degradation.Use freshly prepared solutions for each replicate or prepare a single fresh batch for the entire experiment.
Precipitate forms in the aqueous solution The solubility limit has been exceeded.Re-evaluate the final concentration of the aqueous solution. Ensure the concentration of the organic solvent in the final solution is appropriate to maintain solubility.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

Form Solvent/Storage Condition Solubility/Stability Reference
Crystalline Solid-20°C≥ 4 years[1][2]
Stock SolutionEthanol~15 mg/mL[1]
DMSO~25 mg/mL[1]
Dimethylformamide (DMF)~25 mg/mL[1]
DMSO-80°C for 1 year; -20°C for 6 months (under nitrogen)[4]
Aqueous Solution1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1][2]
Aqueous BufferNot recommended for storage longer than one day [1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Working Solution

This protocol describes the preparation of a 100 µM aqueous working solution of this compound in a PBS buffer, starting from a 10 mM stock solution in DMSO.

  • Prepare a 10 mM Stock Solution:

    • Weigh an appropriate amount of solid this compound (FW: 234.25 g/mol ).

    • Dissolve in pure DMSO to a final concentration of 10 mM. For example, dissolve 2.34 mg in 1 mL of DMSO.

    • Ensure the solid is completely dissolved. Gentle vortexing or brief sonication may be used.

    • Store this stock solution at -20°C or -80°C for long-term use.

  • Prepare the Aqueous Working Solution:

    • On the day of the experiment, thaw the 10 mM stock solution.

    • To prepare a 100 µM working solution, dilute the stock solution 1:100 in your desired aqueous buffer (e.g., PBS pH 7.2). For example, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

    • Vortex gently to mix.

    • This working solution should be used immediately and not stored.

Protocol 2: General Stability-Indicating HPLC Method

While a specific validated stability-indicating method for this compound is not detailed in the available literature, a general approach using reverse-phase HPLC can be employed to assess its stability.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A common mobile phase for similar compounds is a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).[9] A gradient elution may be necessary to separate potential degradation products from the parent compound.

  • Procedure:

    • Prepare a fresh aqueous solution of this compound at a known concentration.

    • Inject a sample immediately after preparation (time zero).

    • Store the remaining solution under the desired test conditions (e.g., specific temperature, pH, or light exposure).

    • At various time points, inject samples onto the HPLC system.

    • Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

    • The stability can be quantified by calculating the percentage of this compound remaining at each time point relative to time zero.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis solid This compound (Crystalline Solid) dissolve Dissolve in DMSO solid->dissolve stock 10 mM Stock Solution (in DMSO) dissolve->stock dilute Dilute with Aqueous Buffer (e.g., PBS) stock->dilute working Aqueous Working Solution dilute->working store Store under Test Conditions working->store Time > 0 hplc HPLC Analysis working->hplc Time = 0 store->hplc data Data Interpretation (% Degradation) hplc->data logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH degradation Degradation of This compound pH->degradation temp Temperature temp->degradation light Light Exposure light->degradation oxidation Oxidation oxidation->degradation loss Loss of Activity degradation->loss inaccurate Inaccurate Results degradation->inaccurate

References

Minimizing intra- and inter-day variability in 4-Hydroxymephenytoin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing intra- and inter-day variability in the quantification of 4-Hydroxymephenytoin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, leading to variability in quantification.

IssuePotential Cause(s)Recommended Solution(s)
High Intra-Day Variability (%RSD > 15%) Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).[1]Ensure consistent and precise pipetting techniques. Use a calibrated pipette. Vortex samples thoroughly after adding precipitation solvent and ensure complete protein precipitation before centrifugation.
Fluctuations in LC-MS/MS system performance during a run (e.g., unstable spray, detector sensitivity drift).[1][2]Equilibrate the LC-MS/MS system for a sufficient time before starting the analytical run. Monitor system suitability throughout the run by injecting quality control (QC) samples at regular intervals.
Sample degradation during the analytical run.[3]Use a temperature-controlled autosampler set at a low temperature (e.g., 4°C) to minimize degradation of processed samples.[4]
High Inter-Day Variability (%RSD > 15%) Inconsistent preparation of calibration standards and quality control (QC) samples between days.Prepare fresh calibration standards and QC samples for each analytical run. Alternatively, prepare a large batch of QCs, aliquot, and store them under validated stable conditions.
Day-to-day variations in instrument performance.[1]Perform daily system performance checks and calibration. Monitor key instrument parameters (e.g., mass accuracy, sensitivity) to ensure they are within acceptable limits before starting an analysis.
Use of different batches of reagents or consumables.Use reagents and consumables from the same lot or batch for the entire study, if possible. If not, perform a bridging experiment to ensure that different batches do not significantly impact the results.
Poor Peak Shape (Tailing, Splitting, Broadening) Column contamination or degradation.[5]Use a guard column to protect the analytical column. Implement a column washing procedure between runs and after a batch of samples. Replace the column if performance does not improve.
Inappropriate mobile phase pH or composition.[2]Ensure the mobile phase is correctly prepared and degassed. The pH should be appropriate for the analyte and column chemistry.
Sample solvent stronger than the mobile phase.[5]Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase.
Low Signal Intensity or Sensitivity Ion suppression or enhancement due to matrix effects.[2][3]Optimize the sample preparation method to effectively remove interfering matrix components. Methods like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.[3] Use a stable isotope-labeled internal standard to compensate for matrix effects.[6]
Suboptimal mass spectrometer settings.[2]Optimize MS parameters such as collision energy, cone voltage, and gas flows for this compound and the internal standard.[4]
Sample Carryover Contamination from a high-concentration sample into a subsequent low-concentration sample.[7]Optimize the autosampler wash procedure, using a strong solvent to effectively clean the injection needle and port between injections. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in this compound quantification?

A1: The most common sources of variability often stem from the sample preparation stage, including inconsistent pipetting, incomplete protein precipitation, and the presence of matrix effects which can lead to ion suppression or enhancement in the mass spectrometer.[1][3]

Q2: How can I minimize matrix effects?

A2: To minimize matrix effects, you can employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[3] The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification.[6]

Q3: What are acceptable levels of intra- and inter-day variability?

A3: According to FDA guidelines for bioanalytical method validation, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15% for quality control samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.[8][9]

Q4: How often should I calibrate the instrument?

A4: A calibration curve should be prepared for each analytical run and should be analyzed along with the study samples.[10] This helps to account for any day-to-day variations in instrument response.

Q5: What type of internal standard is best for this compound quantification?

A5: A stable isotope-labeled internal standard (e.g., this compound-d3) is the ideal choice.[4] It has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.

Quantitative Data Summary

The following tables summarize the intra- and inter-day precision for this compound quantification from various published methods.

Table 1: Intra-Day Precision of this compound Quantification

Analytical MethodMatrixConcentration (ng/mL)Precision (%CV or %RSD)Reference
LC-MS/MSPlasma1 - 500<12.4%[11][12]
LC-MS/MSUrine15 - 10,0000.8 - 10.5%[13]
HPLC-UVPlasma10 - 2000<13%[14]
HPLC-UVUrine0.5 - 100 µg/mL<10%[15]
LC-MS/MSHepatocyte Medium10 - 120 µg/mL<14%[4]

Table 2: Inter-Day Precision of this compound Quantification

Analytical MethodMatrixConcentration (ng/mL)Precision (%CV or %RSD)Reference
LC-MS/MSUrine15 - 10,0000.8 - 10.5%[13]
HPLC-UVUrine0.5 - 100 µg/mL<10%[15]
LC-MS/MSHepatocyte Medium10 - 120 µg/mL<15%[4]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma

This protocol is based on a method involving protein precipitation for sample cleanup.[11]

1. Sample Preparation:

  • To 100 µL of plasma sample, add the internal standard (e.g., this compound-d3).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: Chiral alpha(1)-acid glycoprotein (AGP) column.[11]

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.

  • Flow Rate: As per column specifications.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).[4]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[11][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Optimize the precursor to product ion transitions for both this compound and the internal standard. For example, a potential transition for this compound could be m/z 235 -> 133.[4]

Protocol 2: HPLC-UV Quantification of this compound in Human Urine

This protocol is based on a method involving simple dilution for sample preparation.[15]

1. Sample Preparation:

  • To 50 µL of urine, add an internal standard (e.g., phenobarbital).[15]

  • Dilute the sample with a buffered β-glucuronidase solution and incubate to hydrolyze glucuronide conjugates.[13]

  • Stop the reaction by adding methanol.

  • Centrifuge to remove any particulates.

2. Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., µ-Bondapack RP-C18).[15]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v).[15]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.[15]

3. UV Detection:

  • Wavelength: 210 nm.[15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation (e.g., C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Variability_Factors cluster_sample_prep Sample Preparation cluster_instrument Instrumentation cluster_reagents Reagents & Consumables Variability Intra- & Inter-Day Variability Pipetting Pipetting Errors Variability->Pipetting Matrix Matrix Effects Variability->Matrix Degradation Sample Degradation Variability->Degradation LC LC System (Pump, Column) Variability->LC MS MS System (Source, Detector) Variability->MS Standards Standard Inconsistency Variability->Standards Solvents Solvent Quality Variability->Solvents

Caption: Key factors contributing to variability in quantification.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for 4-Hydroxymephenytoin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated bioanalytical methods for the quantification of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug mephenytoin. The accurate measurement of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document presents a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based assays, complete with experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Bioanalytical Methods

The selection of a suitable bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of different validated methods for this compound analysis.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterHPLC-UV[1]HPLC with Electrochemical Detection[2]
Linearity Range 0.5 - 100.0 µg/mLNot explicitly stated, but method showed satisfactory sensitivity
Lower Limit of Quantification (LLOQ) 50 ng/mL0.76 µg/mL
Accuracy Not explicitly statedSatisfactory
Precision (RSD %) < 10% (within-day and day-to-day)Satisfactory
Recovery 95.10 ± 2.95%84 - 89%
Biological Matrix UrineUrine
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1 (Urine)[3][4]Method 2 (Plasma & Urine - Enantiospecific)[5]Method 3 (Rat Liver Microsomes)[6]
Linearity Range 15 - 10,000 ng/mLPlasma: 1 - 500 ng/mL, Urine: 3 - 5000 ng/mL10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mLPlasma: 1 ng/mL, Urine: 3 ng/mL10 ng/mL
Accuracy Intra- and inter-day inaccuracy did not exceed 9.5%Plasma: 87.2 - 108.3%, Urine: 98.9 - 104.8%93 - 119%
Precision (CV %) 0.8 - 10.5% (Intra- and inter-day)Plasma: < 12.4%, Urine: < 6.4% (Intra-day)2 - 12% (Intra- and inter-day)
Biological Matrix UrinePlasma, UrineRat Liver Microsomes
Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated electron-capture gas chromatographic procedure has also been developed for the detection and quantification of p-hydroxymephenytoin.[7]

ParameterGC-MS with Electron-Capture Detection[7]
Limit of Detection (LOD) < 5 ng/mL
Biological Matrix Human Liver Microsomes
Derivatization Required (with pentafluorobenzoyl chloride)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

HPLC-UV Method for Urine Samples[1]
  • Sample Preparation: Use urine samples directly.

  • Internal Standard: Add Phenobarbital.

  • Chromatographic Separation:

    • Column: µ-Bondapack RP-C18.

    • Mobile Phase: Acetonitrile-distilled water (40:60, v/v).

    • Column Temperature: 50°C.

  • Detection: UV detector set at 210 nm.

LC-MS/MS Method for Urine Samples[4][5][6]
  • Sample Preparation:

    • Dilute 50 µL of urine with a buffered β-glucuronidase solution.

    • Incubate at 37°C for 6 hours.

    • Add methanol containing the internal standard (4'-methoxymephenytoin) to precipitate proteins.

    • Centrifuge and collect the supernatant.

  • Chromatographic Separation:

    • Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).

    • Mobile Phase: Gradient flow with an organic fraction of acetonitrile/methanol (50:50) increasing from 10% to 90%.

  • Mass Spectrometry:

    • Instrument: Triple-stage mass spectrometry (TSQ Quantum, Thermo Electron).

    • Ionization: Negative electrospray ionization (ESI-).

    • Mode: Selected reaction monitoring (SRM).

Enantiospecific LC-MS/MS Method for Plasma and Urine[7]
  • Sample Preparation:

    • Treat plasma and urine samples with β-glucuronidase.

    • For plasma, perform protein precipitation with acetonitrile.

  • Chromatographic Separation:

    • A chiral column is used to separate the S- and R-enantiomers of 4'-hydroxymephenytoin.

  • Mass Spectrometry:

    • Tandem mass spectrometry is used for detection and quantification.

Experimental Workflows

The following diagrams illustrate the general workflows for the described bioanalytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Inject Inject into HPLC System Add_IS->Inject HPLC Chromatographic Separation (µ-Bondapack RP-C18) Inject->HPLC UV UV Detection (210 nm) HPLC->UV Quantify Quantification UV->Quantify

Figure 1: General workflow for HPLC-UV analysis of this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Enzyme Enzymatic Hydrolysis (β-glucuronidase) Sample->Enzyme Precip Protein Precipitation (Methanol/Acetonitrile) Enzyme->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Tandem Mass Spectrometry (SRM Mode) LC->MS Quantify Quantification MS->Quantify

Figure 2: General workflow for LC-MS/MS analysis of this compound.

Signaling Pathways

Mephenytoin is metabolized to this compound primarily by the cytochrome P450 enzyme CYP2C19. The genetic polymorphism of CYP2C19 leads to inter-individual variations in the metabolism of mephenytoin, which can be categorized into extensive and poor metabolizer phenotypes. The quantification of this compound is a key indicator of CYP2C19 activity.

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin This compound Mephenytoin->Hydroxymephenytoin CYP2C19

References

A Head-to-Head Battle: HPLC vs. UPLC-MS/MS for the Analysis of 4-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. For 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant mephenytoin, robust analytical methods are crucial for understanding its metabolic pathways and for clinical monitoring. This guide provides a detailed comparison of two prominent analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Performance at a Glance

The choice between HPLC and UPLC-MS/MS for the analysis of this compound often hinges on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key performance parameters of both methods based on published experimental data.

Performance ParameterHPLC with UV DetectionUPLC-MS/MS
Limit of Quantification (LOQ) 50 ng/mL (in urine)[1]1 ng/mL (in plasma), 20 ng/mL (in urine)[2][3]
Linearity Range 0.5 - 100.0 µg/mL (in urine)[1]1 - 500 ng/mL (in plasma), 15 - 10,000 ng/mL (in urine)[2][3]
Precision (RSD%) < 10% (within-day and day-to-day)[1]< 12.4% (intra-day in plasma), < 10.5% (intra- and inter-day in urine)[2][3]
Accuracy/Recovery 95.10 ± 2.95%[1]87.2 - 108.3% (in plasma), Inaccuracy < 9.5% (in urine)[2][3]
Analysis Time ~6 minutes (retention time)[2]~8 minutes (total run time for multiple analytes)[4]
Specificity Moderate (risk of interference from co-eluting compounds)High (mass-based detection provides excellent specificity)

In-Depth Experimental Protocols

HPLC with UV Detection Methodology

This method provides a cost-effective approach for the quantification of this compound, particularly at higher concentrations.

Sample Preparation: Urine samples are subjected to acid hydrolysis to deconjugate any glucuronidated metabolites. Following hydrolysis, a liquid-liquid extraction or solid-phase extraction (e.g., using a Bond Elut Certify LRC column) is performed to isolate the analyte and internal standard from the matrix.[5] The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection.

Chromatographic Conditions:

  • Column: µ-Bondapack RP-C18[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and distilled water (40:60, v/v) is commonly used.[1]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[2]

  • Column Temperature: The column is maintained at 50°C to ensure reproducible retention times.[1]

  • Detection: UV detection is performed at a wavelength of 210 nm.[1]

  • Internal Standard: Phenobarbital is a suitable internal standard for this assay.[1]

UPLC-MS/MS Methodology

For studies demanding high sensitivity and specificity, such as those involving low concentrations of this compound in complex biological matrices like plasma, UPLC-MS/MS is the superior technique.

Sample Preparation: Plasma samples can be prepared by a simple protein precipitation with a solvent like acetonitrile.[2] For urine samples, a dilution with a buffered β-glucuronidase solution followed by incubation is performed to cleave conjugated metabolites.[3] The sample is then further diluted with methanol containing an internal standard.[3]

Chromatographic Conditions:

  • Column: ACQUITY UPLC BEH C18 or similar sub-2 µm particle columns are utilized for their high separation efficiency.

  • Mobile Phase: A gradient elution is typically employed. For instance, a gradient starting with a low percentage of organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and ramping up to a high percentage.[3][4]

  • Flow Rate: Flow rates are generally lower than HPLC, in the range of 0.4-0.6 mL/min.

  • Column Temperature: The column is often heated (e.g., 55°C) to reduce viscosity and improve peak shape.[4]

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative mode depending on the analyte's properties.[3]

  • Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizing the Methodologies

To better understand the procedural flow and the comparative logic, the following diagrams are provided.

G cluster_0 HPLC Workflow for this compound Analysis cluster_1 UPLC-MS/MS Workflow for this compound Analysis A Sample Preparation (Hydrolysis & Extraction) B HPLC Separation (Isocratic Elution) A->B C UV Detection (210 nm) B->C D Data Analysis (Peak Area Integration) C->D E Sample Preparation (Protein Precipitation/Enzymatic Hydrolysis) F UPLC Separation (Gradient Elution) E->F G Mass Spectrometry (ESI & MRM Detection) F->G H Data Analysis (Peak Integration & Quantification) G->H

A comparison of the general experimental workflows for HPLC and UPLC-MS/MS.

G cluster_0 Key Considerations cluster_1 HPLC cluster_2 UPLC-MS/MS A Sensitivity & Specificity H1 Lower Sensitivity Higher LOQ A->H1 U1 Higher Sensitivity Lower LOQ A->U1 B Throughput & Speed H2 Longer Analysis Time B->H2 U2 Faster Analysis Higher Throughput B->U2 C Cost & Complexity H3 Lower Instrument Cost Simpler Operation C->H3 U3 Higher Instrument Cost More Complex C->U3 D Matrix Effects H4 More Susceptible to Interferences D->H4 U4 Reduced Matrix Effects (due to MRM) D->U4

References

A Comparative Guide to CYP2C19 Probe Substrates: 4-Hydroxymephenytoin in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Hydroxymephenytoin, the primary metabolite of (S)-mephenytoin, and other widely used probe substrates for cytochrome P450 2C19 (CYP2C19). Understanding the kinetic properties and experimental nuances of these substrates is critical for accurate in vitro and in vivo assessment of CYP2C19 activity, a key enzyme in the metabolism of numerous clinically significant drugs. This document summarizes key performance data, details experimental methodologies, and visualizes metabolic pathways to aid in the selection of the most appropriate probe for your research needs.

Performance Comparison of CYP2C19 Probe Substrates

The selection of a suitable probe substrate is paramount for reliable CYP2C19 phenotyping and drug-drug interaction studies. The following table summarizes the key kinetic parameters (Km and Vmax) for the formation of this compound from (S)-mephenytoin and for the metabolism of other common CYP2C19 probe substrates. Lower Km values indicate a higher affinity of the substrate for the enzyme, while Vmax reflects the maximum rate of the reaction.

Probe Substrate (Metabolite)Enzyme SourceKm (μM)Vmax (nmol/min/nmol CYP2C19)Reference
(S)-Mephenytoin (4'-Hydroxymephenytoin)Recombinant CYP2C1915.5 ± 1.18.2 ± 0.2[1]
(R)-Omeprazole (5-Hydroxyomeprazole)Recombinant CYP2C193.7 ± 0.535.6 ± 1.0[1]
(S)-Omeprazole (5-Hydroxyomeprazole)Recombinant CYP2C198.2 ± 0.88.7 ± 0.2[1]
(S)-Fluoxetine (Norfluoxetine)Recombinant CYP2C1998.1 ± 11.85.2 ± 0.2[1]
Proguanil (Cycloguanil)Human Liver Microsomes82 ± 47 (apparent Km)8 ± 6 (pmol/min/mg protein)

Metabolic Pathways

The metabolic pathways of (S)-mephenytoin and other probe substrates are crucial for understanding the specificity of the assay. The following diagrams, generated using Graphviz, illustrate these pathways.

CYP2C19_Metabolism_Mephenytoin Mephenytoin (S)-Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin CYP2C19

Metabolism of (S)-Mephenytoin to 4'-Hydroxymephenytoin by CYP2C19.

CYP2C19_Metabolism_Omeprazole Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 OmeprazoleSulfone Omeprazole Sulfone Omeprazole->OmeprazoleSulfone CYP3A4 CYP2C19_Metabolism_Proguanil Proguanil Proguanil Cycloguanil Cycloguanil (Active) Proguanil->Cycloguanil CYP2C19 Chlorophenylbiguanide 4-Chlorophenylbiguanide Proguanil->Chlorophenylbiguanide CYP2C19 experimental_workflow_mephenytoin cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis IncubationMixture Prepare Incubation Mixture: - Recombinant CYP2C19 - (S)-Mephenytoin (substrate) - Test Inhibitor (various concentrations) - Phosphate Buffer Preincubation Pre-incubate at 37°C IncubationMixture->Preincubation Initiation Initiate reaction with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate reaction (e.g., with acetonitrile) Incubation->Termination Centrifugation Centrifuge to pellet protein Termination->Centrifugation LCMS Analyze supernatant by LC-MS/MS Centrifugation->LCMS Quantification Quantify 4'-Hydroxymephenytoin LCMS->Quantification IC50 Calculate IC50 values Quantification->IC50

References

A Guide to Inter-Laboratory Cross-Validation of 4-Hydroxymephenytoin Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-hydroxymephenytoin, the primary metabolite of mephenytoin, is crucial for pharmacokinetic studies and for phenotyping individuals for cytochrome P450 2C19 (CYP2C19) activity. As drug development becomes increasingly globalized, the ability to compare data across different laboratories is paramount. This guide provides a framework for the cross-validation of this compound assays, summarizing performance data from various methodologies and offering detailed experimental protocols.

Data Presentation: Comparative Performance of this compound Assays

The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound, compiled from various studies. This data can be used to approximate the expected performance of these assays in an inter-laboratory comparison.

Assay Method Matrix Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% of Nominal) Reference
LC-MS/MSHuman Urine15 - 10,000200.8 - 10.50.8 - 10.5Within ±9.5%[1][2]
Enantiospecific LC-MS/MSHuman Plasma1 - 5001<12.4Not Reported87.2 - 108.3[3]
Enantiospecific LC-MS/MSHuman Urine3 - 50003<6.4Not Reported98.9 - 104.8[3]
UPLC-MS/MSHuman PlasmaNot Specified2Not ReportedNot Reported<20% at LLOQ[4]
HPLC with Radiometric DetectionMicrosomesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][6]
HPLC with Electrochemical DetectionHuman UrineNot Specified760<8<10Satisfactory[7][8]
HPLC-UVHuman Urine500 - 100,00050<10<10Not Specified[9]
LC-MS/MS (Cocktail Assay)Hepatocyte Incubation Medium10 - 120,00010<14<1598 - 114[10]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of assays. Below are representative protocols for the quantification of this compound.

1. LC-MS/MS Method for Human Urine [1][2]

  • Sample Preparation:

    • Dilute 50 µL of urine with a buffered β-glucuronidase solution.

    • Incubate at 37°C for 6 hours.

    • Add methanol containing the internal standard (e.g., 4'-methoxymephenytoin).

  • Chromatography:

    • Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).

    • Mobile Phase: Gradient flow with an increasing organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.

  • Mass Spectrometry:

    • Instrument: Triple-stage mass spectrometer (e.g., TSQ Quantum, Thermo Electron).

    • Ionization: Negative electrospray ionization (ESI).

    • Mode: Selected reaction monitoring (SRM).

2. Enantiospecific LC-MS/MS Method for Human Plasma and Urine [3]

  • Sample Preparation (Plasma):

    • Precipitate proteins with acetonitrile.

  • Sample Preparation (Urine):

    • Dilute samples with the mobile phase.

    • Treat with β-glucuronidase before analysis.

  • Chromatography:

    • Column: Chiral alpha(1)-acid glycoprotein (AGP) column.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI).

    • Detection: Tandem mass spectrometry.

3. HPLC with Electrochemical Detection for Human Urine [7][8]

  • Sample Preparation:

    • Perform acid hydrolysis of the urine sample.

    • Extract this compound and the internal standard (e.g., 5-hydroxy-1-tetralone) using a Bond Elut Certify LRC column.

  • Chromatography:

    • Column: Reversed-phase µBondapak C18.

    • Mobile Phase: Methanol-50 mM KH2PO4 (pH 4.0) (30:70, v/v).

    • Flow Rate: 1.0 ml/min.

  • Detection:

    • Controlled potential coulometric detector with a dual working electrode cell of fully porous graphite.

Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of this compound assays between two laboratories.

G cluster_0 Laboratory A cluster_1 Laboratory B A_Protocol Validated Assay Protocol A A_Samples Analyze QC Samples & Incurred Samples A_Protocol->A_Samples A_Data Generate Dataset A A_Samples->A_Data Comparison Statistical Comparison of Datasets A_Data->Comparison B_Protocol Validated Assay Protocol B B_Samples Analyze QC Samples & Incurred Samples B_Protocol->B_Samples B_Data Generate Dataset B B_Samples->B_Data B_Data->Comparison Samples Prepare Standardized QC Samples & Pool Incurred Samples Samples->A_Samples Ship Samples Samples->B_Samples Ship Samples Report Cross-Validation Report Comparison->Report

Caption: Workflow for Inter-Laboratory Assay Cross-Validation.

This workflow outlines the critical steps in a cross-validation study. A centralized set of quality control (QC) and incurred samples are prepared and distributed to participating laboratories. Each laboratory analyzes the samples using their own validated assay protocol. The resulting datasets are then statistically compared to assess the concordance of the assays. A comprehensive report is generated to document the findings of the cross-validation.

Conclusion

References

Unraveling the Spectrum of Mephenytoin Metabolism: A Guide to Inter-individual Variation in 4-Hydroxymephenytoin Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of the anticonvulsant drug mephenytoin, specifically its conversion to 4-hydroxymephenytoin, serves as a classic example of pharmacogenetic variability in drug response. This guide provides a comprehensive comparison of the factors contributing to inter-individual differences in this compound metabolism, supported by experimental data and detailed methodologies. Understanding this variability is crucial for optimizing drug therapy, predicting adverse drug reactions, and guiding the development of new chemical entities metabolized by the same enzymatic pathways.

The Central Role of CYP2C19 in Mephenytoin Hydroxylation

The primary catalyst for the stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin is the cytochrome P450 enzyme, CYP2C19.[1][2] This enzymatic reaction is the principal determinant of the body's ability to clear the active form of the drug. Consequently, variations in the function of CYP2C19 are the main drivers of the observed inter-individual differences in mephenytoin metabolism.

Individuals can be broadly categorized into two main phenotypes:

  • Extensive Metabolizers (EMs): These individuals possess normal or near-normal CYP2C19 enzyme activity. They are either homozygous or heterozygous for the wild-type CYP2C19 allele.[1]

  • Poor Metabolizers (PMs): These individuals have a significantly reduced or complete lack of CYP2C19 activity due to inheriting two defective CYP2C19 alleles.[1] This leads to impaired metabolism of mephenytoin and other drugs that are substrates of this enzyme.

The prevalence of the PM phenotype shows significant variation across different ethnic populations, being more common in Asian populations (up to 20%) compared to Caucasians and African-Americans.[1]

Genetic Basis of Impaired Metabolism: Key CYP2C19 Alleles

The molecular basis for the PM phenotype lies in specific genetic polymorphisms within the CYP2C19 gene. These polymorphisms can lead to the production of a non-functional or truncated enzyme. Some of the most well-characterized defective alleles include:

  • CYP2C19*2 : A single G-to-A substitution in exon 5 creates an aberrant splice site, leading to a premature stop codon and a truncated, non-functional protein.[3] This is a common defective allele in both Caucasian and Asian populations.

  • CYP2C19*3 : A G-to-A mutation in exon 4 results in a premature stop codon. This allele is more prevalent in Asian populations.

  • CYP2C19*6 : A G-to-A mutation in exon 3 leads to an amino acid change (Arg132Gln) that results in a recombinant protein with negligible catalytic activity towards S-mephenytoin.[4]

The inheritance of these defective alleles follows an autosomal recessive pattern, meaning an individual must inherit two defective alleles to exhibit the PM phenotype.[1][5]

Quantitative Insights into Metabolic Differences

The impact of CYP2C19 polymorphisms on metabolism can be quantified both in vitro and in vivo. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Kinetic Parameters of Mephenytoin Hydroxylation

Enzyme/SystemSubstrateK_m_ (μM)V_max_ (nmol/min/nmol P450)Reference
Human Liver Microsomes(S)-Mephenytoin1000.23[6]
Recombinant CYP2C19Phenytoin24.1-[7]
Recombinant CYP2C9Phenytoin14.6-[7]

K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ indicates a higher affinity of the enzyme for the substrate. V_max_ (maximum reaction velocity) reflects the maximum rate of the enzymatic reaction.

Table 2: In Vivo Phenotyping Metrics for CYP2C19 Activity

PhenotypeMetricValue RangePopulationReference
Poor Metabolizer (PM)Urinary S/R Mephenytoin Ratio≥ 0.95Chinese[8]
Extensive Metabolizer (EM)Hydroxylation Index (HI)1.68 - 6.71Healthy Volunteers[9]
Poor Metabolizer (PM)Hydroxylation Index (HI)409.57 - 1349.18Healthy Volunteers[9]
Extensive Metabolizer (EM)Metabolic Ratio (MR)0.002 - 0.015Healthy Volunteers[9]
Poor Metabolizer (PM)Metabolic Ratio (MR)8.52 - 105.29Healthy Volunteers[9]

The S/R Mephenytoin Ratio is the ratio of the S-enantiomer to the R-enantiomer in the urine after administration of racemic mephenytoin. The Hydroxylation Index (HI) and Metabolic Ratio (MR) are other calculated metrics used to distinguish between phenotypes.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound metabolism. Below are representative protocols for both in vitro and in vivo studies.

In Vitro Mephenytoin 4'-Hydroxylase Assay Using Human Liver Microsomes

This assay determines the kinetic parameters of mephenytoin hydroxylation in a controlled laboratory setting.

1. Materials:

  • Human liver microsomes
  • (S)-Mephenytoin (substrate)
  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
  • Potassium phosphate buffer (pH 7.4)
  • Acetonitrile (for reaction termination)
  • Internal standard (e.g., phenobarbital)
  • LC-MS/MS or HPLC system for analysis

2. Incubation Procedure:

  • Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the reaction by adding (S)-mephenytoin at various concentrations (e.g., 1-500 μM).
  • Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
  • Centrifuge the samples to pellet the protein.
  • Transfer the supernatant for analysis.

3. Quantification of 4'-Hydroxymephenytoin:

  • Analyze the supernatant using a validated LC-MS/MS or HPLC method to quantify the formation of 4'-hydroxymephenytoin.[9][10][11]
  • Construct a standard curve using known concentrations of 4'-hydroxymephenytoin.
  • Calculate the rate of formation of the metabolite.

4. Data Analysis:

  • Plot the reaction velocity against the substrate concentration.
  • Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

In Vivo CYP2C19 Phenotyping Using Mephenytoin

This protocol is used to determine an individual's metabolic phenotype in a clinical research setting.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers with informed consent.
  • Ensure subjects abstain from any medications known to inhibit or induce CYP2C19 for a specified period before the study.

2. Mephenytoin Administration:

  • Administer a single oral dose of racemic mephenytoin (e.g., 100 mg).[12]

3. Urine Collection:

  • Collect urine samples at specified intervals over a period of 8 to 24 hours post-dose.[5] For optimal results, a 0-12 hour collection is recommended.[13]

4. Sample Processing:

  • Measure the volume of each urine sample.
  • Treat an aliquot of urine with β-glucuronidase to deconjugate the 4'-hydroxymephenytoin glucuronide metabolite.[11][13]

5. Quantification of Mephenytoin and Metabolites:

  • Extract mephenytoin enantiomers and 4'-hydroxymephenytoin from the urine samples.
  • Quantify the concentrations using a validated chiral gas chromatography or LC-MS/MS method.[8][14]

6. Phenotype Determination:

  • Calculate the urinary S/R mephenytoin ratio or the hydroxylation index (amount of mephenytoin excreted divided by the amount of 4'-hydroxymephenytoin excreted).
  • Classify subjects as EMs or PMs based on established cutoff values.

Visualizing the Metabolic Landscape

The following diagrams illustrate the key pathways and workflows involved in understanding the inter-individual variation in this compound metabolism.

Mephenytoin_Metabolism cluster_drug Mephenytoin Administration cluster_metabolism Hepatic Metabolism cluster_excretion Urinary Excretion cluster_genotypes Genetic Variation Racemic Mephenytoin Racemic Mephenytoin S-Mephenytoin S-Mephenytoin Racemic Mephenytoin->S-Mephenytoin R-Mephenytoin R-Mephenytoin Racemic Mephenytoin->R-Mephenytoin CYP2C19 CYP2C19 S-Mephenytoin->CYP2C19 Urinary Metabolites Urinary Metabolites R-Mephenytoin->Urinary Metabolites Other Pathways This compound This compound This compound->Urinary Metabolites CYP2C19->this compound 4'-Hydroxylation EM Extensive Metabolizer (Normal CYP2C19) EM->CYP2C19 Normal Activity PM Poor Metabolizer (Defective CYP2C19) PM->CYP2C19 Reduced/No Activity

Caption: Metabolic pathway of mephenytoin.

Phenotyping_Workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_data Data Interpretation start Subject Recruitment (Informed Consent) administer Administer Racemic Mephenytoin start->administer collect Urine Collection (0-12h) administer->collect process Sample Preparation (β-glucuronidase treatment) collect->process quantify LC-MS/MS or GC Analysis (Quantify S/R Mephenytoin & 4-OH-Mephenytoin) process->quantify calculate Calculate S/R Ratio or Hydroxylation Index quantify->calculate phenotype Phenotype Classification calculate->phenotype em Extensive Metabolizer (EM) phenotype->em pm Poor Metabolizer (PM) phenotype->pm

Caption: Experimental workflow for CYP2C19 phenotyping.

References

A Comparative Guide to the Metabolism of S-mephenytoin and R-mephenytoin to 4'-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of S-mephenytoin and R-mephenytoin, focusing on their conversion to 4'-hydroxymephenytoin. The information presented is supported by experimental data to aid in understanding the stereoselective and polymorphic nature of mephenytoin metabolism, a critical consideration in drug development and clinical pharmacology.

Executive Summary

The metabolism of the anticonvulsant mephenytoin to its major metabolite, 4'-hydroxymephenytoin, is highly stereoselective. The S-enantiomer, S-mephenytoin, undergoes efficient and stereospecific 4'-hydroxylation primarily catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19).[1] This metabolic pathway is the basis for the well-known genetic polymorphism of mephenytoin metabolism, which categorizes individuals into extensive metabolizers (EMs) and poor metabolizers (PMs). In contrast, the R-enantiomer, R-mephenytoin, is a poor substrate for 4'-hydroxylation in humans, exhibiting significantly lower metabolic efficiency. While CYP2C19 demonstrates some activity towards R-mephenytoin, its affinity and turnover are substantially lower compared to S-mephenytoin. Other enzymes, such as CYP2C9, may play a minor role in the 4'-hydroxylation of R-mephenytoin.

Comparative Metabolism of Mephenytoin Enantiomers

The primary metabolic pathway for mephenytoin elimination is aromatic 4'-hydroxylation, with N-demethylation serving as a secondary route.

S-Mephenytoin Metabolism

S-mephenytoin is almost exclusively metabolized to 4'-hydroxy-S-mephenytoin by CYP2C19.[2] This reaction is highly stereospecific. The activity of CYP2C19 is genetically determined, leading to significant inter-individual variability in the clearance of S-mephenytoin. Individuals with deficient CYP2C19 activity (PMs) exhibit impaired elimination of S-mephenytoin, leading to potential drug accumulation and adverse effects.

R-Mephenytoin Metabolism

In contrast to its S-enantiomer, R-mephenytoin is slowly and inefficiently metabolized via 4'-hydroxylation in humans. While CYP2C19 can catalyze this reaction, it does so with a much lower affinity and velocity.[3] The contribution of other CYP isoforms, such as CYP2C9, to the 4'-hydroxylation of R-mephenytoin is considered to be minor.[4] N-demethylation is a more prominent metabolic pathway for R-mephenytoin compared to its 4'-hydroxylation.

Quantitative Metabolic Data

The following tables summarize the kinetic parameters for the 4'-hydroxylation of S-mephenytoin and R-mephenytoin in human liver microsomes.

Table 1: Kinetic Parameters for S-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes of Extensive Metabolizers (EMs)

ParameterValueReference
Km (µM) 37.8 ± 9.6[5]
Vmax (nmol/mg protein/min) Not explicitly stated in the provided abstract, but implied to be significantly higher than in PMs[5]

Table 2: Comparative Kinetics of S- and R-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes

EnantiomerMetabolizer PhenotypeKm (µM)Vmax (nmol/mg/min)
S-Mephenytoin Extensive Metabolizers37.8 ± 9.6Not specified
S-Mephenytoin Poor Metabolizers150.6 and 180.6Decreased
R-Mephenytoin Extensive MetabolizersLess correlated with CYP2C19 contentSignificantly lower than S-mephenytoin

Data for Vmax in EMs for S-mephenytoin and for R-mephenytoin is not explicitly provided in a comparable format in the search results but is consistently described as significantly higher for S-mephenytoin in EMs.

Metabolic Pathways

The metabolic pathways for S-mephenytoin and R-mephenytoin are illustrated below.

Mephenytoin_Metabolism cluster_S S-Mephenytoin Metabolism cluster_R R-Mephenytoin Metabolism S-Mephenytoin S-Mephenytoin 4'-Hydroxy-S-mephenytoin 4'-Hydroxy-S-mephenytoin S-Mephenytoin->4'-Hydroxy-S-mephenytoin  CYP2C19 (major)   Nirvanol (from S-mephenytoin) Nirvanol (from S-mephenytoin) S-Mephenytoin->Nirvanol (from S-mephenytoin) N-demethylation R-Mephenytoin R-Mephenytoin 4'-Hydroxy-R-mephenytoin 4'-Hydroxy-R-mephenytoin R-Mephenytoin->4'-Hydroxy-R-mephenytoin CYP2C19 (minor) CYP2C9 (minor) Nirvanol (from R-mephenytoin) Nirvanol (from R-mephenytoin) R-Mephenytoin->Nirvanol (from R-mephenytoin) N-demethylation Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_microsomes Prepare human liver microsome suspension incubation Incubate microsomes, substrate, and buffer at 37°C prep_microsomes->incubation prep_substrates Prepare stock solutions of S- and R-mephenytoin prep_substrates->incubation prep_buffer Prepare NADPH regenerating system start_reaction Initiate reaction with NADPH regenerating system prep_buffer->start_reaction incubation->start_reaction terminate_reaction Terminate reaction at various time points with acetonitrile start_reaction->terminate_reaction centrifuge Centrifuge to pellet protein terminate_reaction->centrifuge hplc_ms Analyze supernatant by HPLC or LC-MS/MS centrifuge->hplc_ms quantify Quantify 4'-hydroxymephenytoin formation hplc_ms->quantify kinetics Determine Km and Vmax using Michaelis-Menten kinetics quantify->kinetics

References

The Influence of CYP2C19 Genetics on 4-Hydroxymephenytoin Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of the anticonvulsant drug mephenytoin is a classic example of pharmacogenetic variability, primarily governed by polymorphisms in the cytochrome P450 2C19 (CYP2C19) gene. The stereoselective formation of 4-hydroxymephenytoin from the S-enantiomer of mephenytoin is almost exclusively catalyzed by the CYP2C19 enzyme.[1][2] Genetic variations in CYP2C19 can lead to significant inter-individual differences in enzyme activity, resulting in distinct metabolic phenotypes. This guide provides a comparative overview of the pharmacogenetic association of this compound formation, supported by experimental data and detailed methodologies.

Individuals can be broadly categorized into three main phenotypes based on their CYP2C19 genotype:

  • Extensive Metabolizers (EMs): Individuals with two functional CYP2C19 alleles (e.g., 1/1) who metabolize S-mephenytoin at a normal rate.[2]

  • Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one non-functional allele (e.g., 1/2) or two partially active alleles, resulting in decreased metabolic capacity.

  • Poor Metabolizers (PMs): Individuals homozygous or compound heterozygous for non-functional alleles (e.g., 2/2, 2/3), leading to a significantly reduced or absent ability to form this compound.[2]

The prevalence of these phenotypes varies significantly across different ethnic populations. The PM phenotype is more common in Asian populations (13-23%) compared to Caucasians (2-5%) and individuals of African descent.[3][4]

Comparative Analysis of CYP2C19-Mediated this compound Formation

The functional consequences of CYP2C19 genetic polymorphisms on S-mephenytoin 4'-hydroxylation have been extensively studied both in vitro using recombinant enzymes and in vivo through phenotyping studies.

In Vitro Enzyme Kinetics

Studies using recombinant CYP2C19 variants expressed in various systems have allowed for the detailed characterization of the enzymatic activity of different alleles. The following table summarizes key kinetic parameters for the formation of this compound by several common CYP2C19 variants.

CYP2C19 AlleleGenotypeVmax (pmol/min/pmol CYP2C19)Km (µM)Intrinsic Clearance (Vmax/Km)Functional ConsequenceReference
CYP2C1911/1~9.8~50~0.196Normal Function[5]
CYP2C1922/2~0.9 (decreased ~91%)Not significantly different from 1/1Significantly decreasedNo Function[5]
CYP2C191717/17Not significantly different from *1/1Not significantly different from 1/1Similar to 1/1 for mephenytoinIncreased Function (for other substrates)[5]
CYP2C1926 (D256N)-Decreased by 50% compared to wild-type-Decreased by 76% compared to wild-typeDecreased Function[6]
CYP2C196-Negligible activity--No Function[3]
In Vivo Phenotyping Data

Phenotyping studies, typically involving the administration of a probe drug like mephenytoin and subsequent measurement of metabolite concentrations in urine, provide a real-world assessment of an individual's metabolic capacity. The urinary S/R ratio of mephenytoin is a commonly used metric to distinguish between different metabolizer phenotypes.

CYP2C19 GenotypePhenotypeUrinary S/R Mephenytoin Ratio (median)Reference
1/1Extensive Metabolizer (EM)0.01[7]
1/2Intermediate Metabolizer (IM)0.06[7]
2/2Poor Metabolizer (PM)≥ 0.9[7]

Visualizing the Pharmacogenetic Landscape

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic pathway, a typical experimental workflow, and the logical relationship between genotype and phenotype.

mephenytoin_metabolism mephenytoin S-Mephenytoin hydroxymephenytoin This compound mephenytoin->hydroxymephenytoin 4'-Hydroxylation cyp2c19 CYP2C19 cyp2c19->mephenytoin

Metabolic pathway of S-mephenytoin to this compound.

experimental_workflow cluster_phenotyping Phenotyping cluster_genotyping Genotyping drug_admin Administer Racemic Mephenytoin urine_collection Urine Collection (0-8h) drug_admin->urine_collection hplc_analysis HPLC/GC Analysis urine_collection->hplc_analysis metabolite_ratio Determine S/R Mephenytoin Ratio hplc_analysis->metabolite_ratio phenotype_result Phenotype Classification (EM, IM, PM) metabolite_ratio->phenotype_result dna_extraction DNA Extraction (Blood/Saliva) pcr PCR Amplification of CYP2C19 Gene dna_extraction->pcr rflp Restriction Fragment Length Polymorphism (RFLP) Analysis pcr->rflp genotype_determination Determine CYP2C19 Alleles (*1, *2, *3, etc.) rflp->genotype_determination genotype_result Genotype Assignment genotype_determination->genotype_result

Experimental workflow for CYP2C19 phenotyping and genotyping.

genotype_phenotype_relationship cluster_genotype Genotype cluster_phenotype Phenotype cluster_activity Enzyme Activity g_em 1/1 a_high Normal g_em->a_high g_im 1/2, 1/3 a_mid Decreased g_im->a_mid g_pm 2/2, 2/3, 3/3 a_low Very Low / Absent g_pm->a_low p_em Extensive Metabolizer (EM) p_im Intermediate Metabolizer (IM) p_pm Poor Metabolizer (PM) a_high->p_em a_mid->p_im a_low->p_pm

Logical relationship between CYP2C19 genotype, enzyme activity, and phenotype.

Experimental Protocols

CYP2C19 Phenotyping with Mephenytoin

This protocol describes a common method for determining an individual's CYP2C19 metabolic phenotype.

Materials:

  • Racemic (R,S)-mephenytoin (typically a 50-100 mg oral dose)[7][8]

  • Urine collection containers

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiraspher) or Gas Chromatography (GC) system[7][9]

  • Internal standard for chromatography

  • Solvents for extraction and mobile phase (e.g., n-hexane, dioxane for HPLC)[7]

Procedure:

  • Drug Administration: A single oral dose of racemic mephenytoin is administered to the subject.

  • Urine Collection: Urine is collected over a specified period, typically 0-8 hours post-dose.[8]

  • Sample Preparation:

    • An internal standard is added to a measured aliquot of the urine sample.

    • The sample is subjected to solid-phase or liquid-liquid extraction to isolate mephenytoin and its metabolites.

    • The extracted sample is then reconstituted in the mobile phase for HPLC analysis or derivatized for GC analysis.

  • Chromatographic Analysis: The prepared sample is injected into the HPLC or GC system. The chiral column separates the S- and R-enantiomers of mephenytoin.

  • Quantification: The peak areas of S-mephenytoin and R-mephenytoin are measured.

  • Data Analysis: The urinary S/R ratio of mephenytoin is calculated. An S/R ratio of ≥ 0.9 is typically indicative of a PM phenotype.[7]

CYP2C19 Genotyping for *2 and *3 Alleles

This protocol outlines a common PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) method for identifying the most prevalent loss-of-function alleles, CYP2C192 and CYP2C193.

Materials:

  • Genomic DNA extracted from whole blood or saliva

  • PCR primers specific for the regions of the CYP2C19 gene containing the *2 and *3 mutations

  • Taq DNA polymerase and dNTPs

  • Restriction enzymes (e.g., SmaI for *2 and BamHI for *3)

  • Agarose gel and electrophoresis equipment

  • DNA visualization agent (e.g., ethidium bromide)

Procedure:

  • PCR Amplification:

    • Two separate PCR reactions are set up to amplify the regions of the CYP2C19 gene containing the *2 and *3 single nucleotide polymorphisms (SNPs).

    • The PCR is performed using standard cycling conditions.

  • Restriction Enzyme Digestion:

    • The PCR product for the *2 allele is digested with the SmaI restriction enzyme. The *2 mutation creates a recognition site for this enzyme.

    • The PCR product for the *3 allele is digested with the BamHI restriction enzyme. The wild-type allele has a recognition site that is abolished by the *3 mutation.

  • Agarose Gel Electrophoresis:

    • The digested PCR products are separated by size on an agarose gel.

    • The DNA fragments are visualized under UV light.

  • Genotype Determination:

    • For CYP2C192: The wild-type allele (1) will show a single larger band, while the mutant allele (2) will be cut into two smaller bands. Heterozygotes (1/2) will show all three bands.

    • For CYP2C193: The wild-type allele (1) will be cut into two smaller bands, while the mutant allele (3) will remain as a single larger band. Heterozygotes (1/3) will show all three bands.

Conclusion

The pharmacogenetic association of this compound formation is a well-established and clinically relevant phenomenon. The activity of the CYP2C19 enzyme, and consequently the rate of mephenytoin metabolism, is largely determined by an individual's CYP2C19 genotype. This guide provides a comparative framework for understanding this relationship, supported by quantitative data and detailed experimental methodologies. For drug development professionals, a thorough understanding of these pharmacogenetic principles is crucial for optimizing drug efficacy and minimizing adverse drug reactions for substrates of CYP2C19. Researchers and scientists can utilize the provided protocols as a foundation for their own investigations into the fascinating interplay between genetics and drug metabolism.

References

Accuracy and precision of 4-Hydroxymephenytoin quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methods for the quantification of 4-Hydroxymephenytoin is crucial for researchers in drug metabolism, clinical pharmacology, and toxicology. The accuracy and precision of these methods directly impact the reliability of pharmacokinetic studies, therapeutic drug monitoring, and phenotyping assays for cytochrome P450 enzymes, particularly CYP2C19, for which this compound is a key metabolite.[1][2][3][4] This guide provides a detailed comparison of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Quantification Methods

The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Summary

The following table summarizes the performance characteristics of different analytical methods for this compound quantification.

MethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (% CV)Reference
LC-MS/MS Plasma11-50087.2-108.3<12.4 (intra-day)[1]
LC-MS/MS Urine33-500098.9-104.8<6.4 (intra-day)[1]
LC-MS/MS Urine2015-10000>90.50.8-10.5 (intra- and inter-day)[2][5]
LC-MS/MS Rat Liver Microsomes1010-200093-1192-12 (intra- and inter-day)[6]
HPLC-UV Plasma1010-2000<+/-20<13 (intra-day)[7]
HPLC-UV Urine500.5-100 µg/mL-<10 (within and between day)[8]
GC-MS Human Liver Microsomes<5---[9]
CD-MECC Urine----[10]

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detection; GC-MS: Gas Chromatography-Mass Spectrometry; CD-MECC: Cyclodextrin Micellar Electrokinetic Capillary Chromatography.

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Quantification in Human Plasma[1]

This method allows for the enantiospecific separation and quantification of mephenytoin and its metabolites.

  • Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.

  • Chromatographic Separation: The analytes are separated on a chiral alpha(1)-acid glycoprotein (AGP) column.

  • Mass Spectrometric Detection: Detection is performed using electrospray ionization tandem mass spectrometry.

LC-MS/MS Method for Quantification in Human Urine[2][5]

This method offers a simplified sample processing approach.

  • Sample Preparation: 50 µL of urine is diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. Methanol containing the internal standard (4'-methoxymephenytoin) is then added.

  • Chromatographic Separation: A Thermo Electron Aquasil C18 column (100 x 3 mm, 5 µm) is used with a gradient flow. The mobile phase consists of an organic fraction (acetonitrile/methanol 50:50) that increases from 10% to 90%.

  • Mass Spectrometric Detection: Quantification is achieved by triple-stage mass spectrometry with negative electrospray ionization in the selected reaction monitoring mode.

HPLC-UV Method for Quantification in Human Urine[9]

A simple and reproducible HPLC assay.

  • Sample Preparation: Urine samples are subjected to extraction.

  • Internal Standard: Phenobarbital is used as the internal standard.

  • Chromatographic Separation: Separation is performed on a µ-Bondapack RP-C18 column with a mobile phase of acetonitrile-distilled water (40:60, v/v) at a column temperature of 50°C.

  • UV Detection: The UV detector is set at 210 nm.

Metabolic Pathway of Mephenytoin

The primary metabolic pathway of mephenytoin involves aromatic hydroxylation to form this compound, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C19.[4] This metabolic step is subject to genetic polymorphism, leading to different metabolic rates in the population.

Mephenytoin_Metabolism Mephenytoin Mephenytoin Hydroxymephenytoin 4'-Hydroxymephenytoin Mephenytoin->Hydroxymephenytoin Aromatic Hydroxylation CYP2C19 CYP2C19 CYP2C19->Mephenytoin

Metabolic conversion of Mephenytoin to 4'-Hydroxymephenytoin.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) ProteinPrecipitation Protein Precipitation / Extraction BiologicalSample->ProteinPrecipitation InternalStandard Addition of Internal Standard ProteinPrecipitation->InternalStandard Centrifugation Centrifugation InternalStandard->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection LC_Separation Liquid Chromatography Separation SupernatantCollection->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification & Results DataAcquisition->Quantification

References

The Influence of CYP2C19 Genotype on 4-Hydroxymephenytoin Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of (S)-mephenytoin to its primary metabolite, 4-hydroxymephenytoin, is a key indicator of Cytochrome P450 2C19 (CYP2C19) enzyme activity. Genetic variations in the CYP2C19 gene can significantly alter this metabolic process, leading to distinct phenotypic groups with varying levels of enzyme function. This guide provides a comparative analysis of this compound levels across different CYP2C19 genotypes, supported by experimental data and detailed methodologies.

Correlation of this compound Levels with CYP2C19 Genotype

The CYP2C19 gene is highly polymorphic, with different alleles resulting in varying enzyme activity. Individuals can be categorized into three main phenotype groups based on their genotype:

  • Extensive Metabolizers (EMs): Individuals with two functional alleles (e.g., 1/1). They exhibit normal enzyme activity and efficiently metabolize (S)-mephenytoin to this compound.

  • Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele (e.g., 1/2, 1/3). They have reduced enzyme activity compared to EMs.

  • Poor Metabolizers (PMs): Individuals with two non-functional alleles (e.g., 2/2, 2/3, 3/3). They have little to no CYP2C19 enzyme activity, leading to significantly impaired metabolism of (S)-mephenytoin.

This variation in enzyme activity directly correlates with the levels of this compound produced. EMs are expected to have the highest levels, followed by IMs, with PMs exhibiting the lowest, often negligible, levels of the metabolite.

Quantitative Data Comparison

The following table summarizes the quantitative relationship between CYP2C19 genotype and the metabolic activity, as measured by the Hydroxylation Index (HI) and Metabolic Ratio (MR) of mephenytoin. A higher HI and MR are indicative of a poorer metabolic capacity.

CYP2C19 PhenotypeHydroxylation Index (HI) RangeMetabolic Ratio (MR) Range
Extensive Metabolizers (EMs) 1.68 - 6.710.002 - 0.015
Poor Metabolizers (PMs) 409.57 - 1349.188.52 - 105.29

Data from a study on 10 healthy volunteers. HI and MR were calculated from 12-hour urinary excretion following a dose of S-mephenytoin.

Experimental Protocols

CYP2C19 Genotyping

A common method for determining an individual's CYP2C19 genotype is the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay.

a. DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.

b. PCR Amplification: Specific primers are used to amplify the regions of the CYP2C19 gene containing the polymorphic sites for the 2 and 3 alleles.

  • For CYP2C19*2 (c.681G>A):

    • Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'

    • Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'

  • For CYP2C19*3 (c.636G>A):

    • Forward Primer: 5'-ATTGCTATTGTTTCCCAGCTT-3'

    • Reverse Primer: 5'-ACTTCAGGGCTTGGTCAATA-3'

The PCR reaction is typically carried out for 35 cycles with an annealing temperature of 55°C.

c. Restriction Enzyme Digestion: The amplified PCR products are then digested with specific restriction enzymes.

  • The PCR product for the 2 allele is digested with SmaI. The presence of the G allele results in a cutting site, while the A allele remains uncut.

  • The PCR product for the 3 allele is digested with BamHI. The presence of the G allele results in a cutting site, while the A allele remains uncut.

d. Gel Electrophoresis: The digested products are separated by agarose gel electrophoresis and visualized under UV light to determine the genotype based on the resulting fragment patterns.

Quantification of this compound in Urine

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound in urine samples.

a. Sample Preparation: Urine samples are collected over a specified period (e.g., 8 or 12 hours) after the administration of a probe drug, such as racemic mephenytoin. An internal standard (e.g., phenobarbital) is added to the urine samples. The samples are then subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase to deconjugate the metabolites.

b. Extraction: The hydrolyzed urine is extracted with an organic solvent, such as a mixture of ether and dichloromethane. The organic layer is then evaporated to dryness.

c. HPLC Analysis: The residue is reconstituted in the mobile phase and injected into the HPLC system.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) is commonly employed.

  • Detection: UV detection at a wavelength of 210 nm is used to quantify the separated compounds.

d. Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the metabolite.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the correlation between CYP2C19 genotype and this compound levels.

experimental_workflow cluster_genotyping CYP2C19 Genotyping cluster_phenotyping This compound Quantification cluster_correlation Correlation Analysis DNA_Extraction DNA Extraction (from blood sample) PCR PCR Amplification (target CYP2C19 alleles) DNA_Extraction->PCR Genomic DNA RFLP Restriction Enzyme Digestion (RFLP) PCR->RFLP Amplified DNA Gel Agarose Gel Electrophoresis RFLP->Gel Digested Fragments Genotype Genotype Determination (EM, IM, PM) Gel->Genotype Fragment Pattern Correlation Correlate Genotype with Metabolite Levels Genotype->Correlation Urine_Collection Urine Collection (post-mephenytoin dose) Sample_Prep Sample Preparation (Hydrolysis & Extraction) Urine_Collection->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC Prepared Sample Quantification Quantification of This compound HPLC->Quantification Chromatogram Quantification->Correlation

Experimental workflow for correlating CYP2C19 genotype with this compound levels.

This comprehensive approach of genotyping and phenotyping allows for a clear understanding of how genetic variations in CYP2C19 directly impact drug metabolism, providing valuable insights for personalized medicine and drug development.

Safety Operating Guide

Proper Disposal of 4-Hydroxymephenytoin in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While 4-Hydroxymephenytoin is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to treat all research chemicals, particularly pharmaceutical compounds, with a high degree of caution.[1] Standard practice in a laboratory setting dictates that non-classified or unknown compounds should be handled as hazardous waste to minimize risk and ensure environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the solid compound mechanically and avoid creating dust. In case of a spill, sweep up the material and place it in a suitable, sealed container for disposal. Do not allow the substance to enter sewers or waterways.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should follow your institution's chemical waste management guidelines, which are designed to comply with federal, state, and local regulations. The following is a general operational plan:

Step 1: Waste Identification and Classification

As a precautionary measure, this compound waste should be managed as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, vials, and absorbent paper).

Step 2: Container Selection

Select a waste container that is compatible with the chemical nature of the waste. For solid this compound, a clean, dry, and sealable container such as a plastic or glass jar is appropriate. If disposing of solutions, ensure the container material is compatible with the solvent used. The original product container can be reused for waste accumulation, provided it is in good condition.

Step 3: Waste Labeling

Properly label the waste container immediately upon adding the first amount of waste. The label should be clear and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The composition and physical state of the waste

  • An indication of the hazards (as a precaution, note "Precautionary Hazardous Waste")

  • The name and contact information of the Principal Investigator (PI)

  • The laboratory location (building and room number)

  • The date the waste was first added to the container

Step 4: Waste Accumulation and Storage

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.

Step 5: Request for Disposal

Once the waste container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. Do not overfill the container.

Quantitative Data for Hazardous Waste Accumulation

The Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per month. These categories determine the allowable on-site accumulation time and quantity limits. Researchers should be aware of their laboratory's generator status to ensure compliance.

Generator CategoryMonthly Hazardous Waste GenerationAccumulation Quantity LimitAccumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)≤ 1,000 kg (2,200 lbs)No time limit
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)< 6,000 kg (13,200 lbs)≤ 180 days (or ≤ 270 days if waste is transported over 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)No quantity limit≤ 90 days

Note: State regulations may be more stringent than federal regulations.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are applicable to waste generated from various research applications involving this compound.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A Start: Generation of This compound Waste B Assess Waste Is it a research chemical? A->B C Treat as Hazardous Waste B->C Yes D Select Compatible Waste Container C->D E Label Container with 'Hazardous Waste' & Contents D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Container Full or Ready for Disposal? F->G G->F No H Submit Pickup Request to Environmental Health & Safety (EHS) G->H Yes I EHS Collects and Manages Final Disposal H->I J End I->J

Caption: Disposal workflow for this compound.

Waste Container Management Logic cluster_0 Pre-Disposal cluster_1 Accumulation cluster_2 Disposal Request A Identify Waste Type (Solid, Liquid, Contaminated Material) B Select Appropriate Container (Glass, Plastic; Leak-proof) A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container C->D E Keep Container Sealed When Not in Use D->E F Store in SAA E->F G Monitor Fill Level F->G H Initiate EHS Pickup Request G->H

Caption: Logical steps for waste container management.

References

Personal protective equipment for handling 4-Hydroxymephenytoin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Hydroxymephenytoin

This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and establishing clear operational plans.

While one Safety Data Sheet (SDS) indicates that this compound is not classified as hazardous under the Globally Harmonized System (GHS), another supplier recommends treating it as potentially hazardous until more information is available.[1][2] Therefore, adopting a cautious approach by adhering to the following personal protective equipment (PPE) and handling guidelines is strongly advised.

Recommended Personal Protective Equipment (PPE)

When handling this compound, especially in its solid, crystalline form, the following PPE is essential to prevent inhalation, skin, and eye contact.[2][3]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 dust mask or higherTo prevent inhalation of the solid powder, particularly when weighing or transferring the substance.[3]
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Butyl rubber)To prevent direct skin contact.[3][5] Due to a lack of specific testing, glove material should be selected based on the solvent being used if preparing a solution.[1] Always inspect gloves for integrity before use.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[5]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step procedures outline the lifecycle of this compound in the laboratory.

Step 1: Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE (gloves, eye protection) during inspection.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are between 2-8°C or -20°C for long-term stability.[2] Keep it away from strong oxidizing agents and acids.[6]

Step 2: Preparation and Handling
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[6]

  • PPE Adherence: Before handling, ensure all recommended PPE is worn correctly.

  • Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use tools like spatulas to transfer the powder.

  • Solution Preparation: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[2][7] When preparing solutions, work in a fume hood to avoid inhaling solvent vapors.[5] Add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Avoid eating, drinking, or smoking in the handling area.[6] After handling, wash hands and any exposed skin thoroughly.[2][6]

Step 3: Accidental Spill Management
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid creating dust.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Waste: Dispose of all cleanup materials as hazardous waste.

Step 4: Disposal
  • Waste Collection: Collect all waste materials containing this compound (e.g., excess compound, contaminated consumables) in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant or licensed contractor.[6]

  • Environmental Precaution: Do not allow the substance to enter sewers or surface and ground water systems.[1][8]

Workflow for Handling and Disposal

The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.

G cluster_prep Preparation & Storage cluster_handling Handling & Use cluster_disposal Spill & Disposal Receiving Step 1: Receive & Inspect (Wear Gloves/Goggles) Storage Step 2: Store Securely (Cool, Dry, Ventilated) Receiving->Storage PPE Step 3: Don PPE (N95 Mask, Goggles, Gloves, Lab Coat) Storage->PPE Handling Step 4: Handle in Ventilated Area (Weighing, Solution Prep) PPE->Handling Spill Spill Response: Contain & Clean Handling->Spill If Spill Occurs Waste Step 5: Collect Waste (Labeled, Sealed Container) Handling->Waste Spill->Waste Disposal Step 6: Professional Disposal (Approved Vendor) Waste->Disposal

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxymephenytoin
Reactant of Route 2
4-Hydroxymephenytoin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.